Technical Documentation Center

4,5-dibromo-2-tert-butyl-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,5-dibromo-2-tert-butyl-1H-imidazole
  • CAS: 1188301-72-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,5-dibromo-2-tert-butyl-1H-imidazole: Physicochemical Properties and Characterization for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Imidazoles in Medicinal Chemistry The imidazole nucleus is a cornerstone in medicinal chemistry, forming the s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Imidazoles in Medicinal Chemistry

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic bioactive molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets like enzymes and receptors.[1][3] The therapeutic applications of imidazole derivatives are vast, spanning roles as antibacterial, antifungal, anticancer, and antihypertensive agents.[1][4][5][6] The strategic placement of various substituents on the imidazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on the specific, yet underexplored, compound 4,5-dibromo-2-tert-butyl-1H-imidazole, providing a comprehensive overview of its anticipated physicochemical properties, a proposed synthetic pathway, a detailed characterization workflow, and its potential in drug development. While direct experimental data for this exact molecule is sparse in publicly available literature, this guide synthesizes information from closely related analogs and established principles of organic chemistry to provide a robust predictive profile.

Physicochemical Properties of 4,5-dibromo-2-tert-butyl-1H-imidazole

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted and calculated properties of 4,5-dibromo-2-tert-butyl-1H-imidazole, drawing comparisons with related known compounds.

PropertyPredicted/Calculated Value for 4,5-dibromo-2-tert-butyl-1H-imidazoleAnalog Data
Molecular Formula C7H10Br2N2C9H6Br2N2 (4,5-dibromo-2-phenyl-1H-imidazole)[7]
Molecular Weight 297.98 g/mol 301.96 g/mol (4,5-dibromo-2-phenyl-1H-imidazole)[7]
Appearance Predicted to be a solid at room temperature.4-bromo-1H-imidazole is a solid with a melting point of 131-135 °C.[8]
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like methanol, ethanol, and DMSO. The bulky tert-butyl group and the two bromine atoms contribute to its lipophilicity.Imidazole itself is highly soluble in water.[9] However, substitution generally alters solubility.
pKa The imidazole ring is amphoteric. The pKa of the protonated imidazole is expected to be around 6-7, while the pKa for the N-H proton is expected to be around 14-15. The electron-withdrawing bromine atoms may slightly decrease the basicity of the ring.The pKa of imidazole is approximately 7.1.
LogP The calculated octanol-water partition coefficient (LogP) is predicted to be in the range of 2.5-3.5, indicating moderate lipophilicity.The XLogP3 for 2-tert-butyl-1H-imidazole is 1.8.[10] The addition of two bromine atoms would significantly increase the LogP value.

Proposed Synthesis of 4,5-dibromo-2-tert-butyl-1H-imidazole

Proposed Synthetic Route:

A potential two-step synthesis could involve the initial formation of 2-tert-butyl-1H-imidazole followed by bromination.

  • Synthesis of 2-tert-butyl-1H-imidazole: This can be achieved through the reaction of glyoxal, pivalaldehyde (2,2-dimethylpropanal), and ammonia.

  • Bromination of 2-tert-butyl-1H-imidazole: The subsequent bromination of the 2-tert-butyl-1H-imidazole intermediate at the 4 and 5 positions can be accomplished using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Experimental Characterization Workflow

The structural confirmation and purity assessment of a newly synthesized compound are critical. A standard characterization workflow for 4,5-dibromo-2-tert-butyl-1H-imidazole would involve a combination of spectroscopic and chromatographic techniques.[12][13]

Caption: Experimental workflow for the synthesis and characterization of 4,5-dibromo-2-tert-butyl-1H-imidazole.

Detailed Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group. The N-H proton of the imidazole ring will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Distinct signals are expected for the quaternary carbon and the three methyl carbons of the tert-butyl group, as well as for the three carbons of the imidazole ring. The carbons attached to the bromine atoms (C4 and C5) will have characteristic chemical shifts.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 297.98 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms (a triplet with a ratio of approximately 1:2:1 for M, M+2, and M+4).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond (a broad peak around 3100-3300 cm⁻¹) and C-H bonds of the tert-butyl group (around 2900-3000 cm⁻¹). The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1400-1600 cm⁻¹ region.

  • Elemental Analysis: Elemental analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and bromine in the sample, which should be in agreement with the calculated values for the molecular formula C7H10Br2N2.

Potential Applications in Drug Development

Substituted imidazoles are of significant interest in drug discovery due to their diverse biological activities.[1][5] The introduction of a bulky tert-butyl group and two bromine atoms to the imidazole scaffold in 4,5-dibromo-2-tert-butyl-1H-imidazole is expected to impart specific properties that could be advantageous for therapeutic applications.

  • Enzyme Inhibition: The imidazole core can act as a zinc-binding motif in metalloenzymes or as a hydrogen bond donor/acceptor, making it a valuable scaffold for designing enzyme inhibitors.

  • Receptor Modulation: The substituted imidazole ring can serve as a bioisostere for other functional groups, enabling it to interact with various receptors.

  • Antimicrobial and Anticancer Activity: Many halogenated and substituted imidazole derivatives have demonstrated potent antimicrobial and anticancer properties.[4][12] The presence of bromine atoms can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacological activity.

Conclusion

While 4,5-dibromo-2-tert-butyl-1H-imidazole remains a largely uncharacterized compound, this technical guide provides a comprehensive predictive overview of its physicochemical properties, a plausible synthetic route, and a detailed characterization workflow. By leveraging data from analogous structures and established chemical principles, researchers can approach the synthesis and investigation of this molecule with a solid theoretical foundation. The unique combination of a bulky lipophilic group and halogen atoms on the versatile imidazole scaffold suggests that 4,5-dibromo-2-tert-butyl-1H-imidazole holds promise as a valuable building block for the discovery of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate its properties and explore its potential in medicinal chemistry.

References

  • JOCPR. Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. (2015-04-01). [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • ResearchGate. Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis | Request PDF. (2025-08-06). [Link]

  • BMRB. bmse000096 Imidazole. [Link]

  • PubChem. 4,5-Dibromo-2-phenyl-1H-imidazole. [Link]

  • The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Chemical Communications (London) (RSC Publishing). The synthesis of 4,5-di-t-butylimidazole. [Link]

  • YouTube. [Link]

  • PubChem. 2-(4-tert-Butylphenyl)-4,5-dihydro-1H-imidazole. [Link]

  • PubChem. 2-tert-butyl-1H-imidazole. [Link]

  • PMC. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

  • ResearchGate. Physicochemical Properties of Imidazole | Download Scientific Diagram. [Link]

  • RSC Publishing. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. [Link]

  • Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • ResearchGate. Current Advances In the Synthesis and Biological Evaluation of Pharmacologically Relevant 1,2,4,5-Tetrasubstituted-1H-Imidazole Derivatives | Request PDF. [Link]

  • The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

  • PubMed. Biological Significance of Imidazole-based Analogues in New Drug Development. [Link]

  • MDPI. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

  • Pharmaffiliates. 1003-50-5| Chemical Name : 4,5-Dibromo-1-methyl-1H-imidazole. [Link]

  • Cheméo. Chemical Properties of 1-Butylimidazole (CAS 4316-42-1). [Link]

  • NIH PubChem. Imidazole. [Link]

  • JOCPR. The chemistry and biological significance of imidazole, benzimidazole, benzoxazole, tetrazole and quinazolinone nucleus. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Steric Effects of 2-tert-Butyl Substituted Imidazoles

For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of a tert-butyl group at the 2-position of the imidazole ring profoundly influences its molecular structure, reactivity, and utili...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a tert-butyl group at the 2-position of the imidazole ring profoundly influences its molecular structure, reactivity, and utility in various scientific domains. This guide provides a comprehensive analysis of the steric and electronic effects imparted by this bulky substituent. We will delve into the nuanced structural alterations, spectroscopic signatures, and synthetic methodologies pertinent to 2-tert-butyl substituted imidazoles. Furthermore, this guide will explore the implications of these properties in medicinal chemistry and materials science, offering insights for the rational design of novel molecules.

Introduction: The Significance of the Bulky Imidazole

Imidazole, a five-membered aromatic heterocycle, is a cornerstone in medicinal and materials chemistry due to its versatile coordination properties and ability to participate in hydrogen bonding.[1][2][3] The functionalization of the imidazole core allows for the fine-tuning of its physicochemical properties. The tert-butyl group, -C(CH₃)₃, is a sterically demanding substituent that creates a significant spatial footprint.[4] When appended to the C2 position of the imidazole ring, it imposes unique conformational constraints and alters the electronic environment, leading to distinct chemical behaviors.

The strategic placement of a 2-tert-butyl group can:

  • Enhance Metabolic Stability: In drug development, the bulky tert-butyl group can shield adjacent functionalities from enzymatic degradation, thereby prolonging the in-vivo half-life of a therapeutic agent.[4]

  • Modulate Receptor Selectivity: The defined steric profile can enforce specific binding orientations within protein active sites, leading to improved selectivity for the target receptor over off-target proteins.[4]

  • Control Reaction Pathways: In synthesis and catalysis, the steric hindrance can direct incoming reagents to specific positions, enabling regioselective transformations.[4]

  • Influence Material Properties: In polymer science, the incorporation of 2-tert-butyl imidazole moieties can impact polymer chain packing and thermal properties.[5]

This guide will provide a detailed exploration of these effects, grounded in experimental data and computational insights.

Molecular Structure and Conformational Analysis

The defining feature of 2-tert-butyl imidazoles is the steric clash between the tert-butyl group and the endocyclic nitrogen atoms. This interaction dictates the molecule's geometry and rotational dynamics.

Bond Lengths and Angles: A Crystallographic Perspective

Table 1: Representative Crystallographic Data for Substituted Imidazoles.

CompoundDihedral Angle (Imidazole Ring to Substituent)Reference
tert-Butyl 2-(1H-imidazol-1-yl)acetate80.54 (12)° (between imidazole ring and acetate plane)[7]
N-tert-Butyl-2-(2,6-dichlorophenyl)imidazo[1,2-a]pyrazin-3-amine70.01 (1)° (between imidazole and phenyl rings)[6]
4-tert-butyl-2-{2-[N-(3,3-dimethyl-2-oxobutyl)-N-isopropylcarbamoyl]phenyl}-1-isopropyl-1H-imidazol-3-ium perchlorate75.15 (12)° (between benzene and imidazole rings)
Spectroscopic Characterization: Unveiling the Steric Influence

NMR spectroscopy is a powerful tool for probing the structural and dynamic features of 2-tert-butyl imidazoles in solution.

  • ¹H NMR: The protons of the tert-butyl group typically appear as a sharp singlet in the upfield region (around 1.3-1.5 ppm).[8] The chemical shifts of the imidazole ring protons (H4 and H5) can be influenced by the electronic and anisotropic effects of the tert-butyl group and any N-substituents.

  • ¹³C NMR: The quaternary carbon of the tert-butyl group and the three equivalent methyl carbons give rise to characteristic signals. The chemical shift of the C2 carbon of the imidazole ring is significantly deshielded due to the direct attachment of the electronegative nitrogen atoms and the alkyl substituent.[9][10]

Experimental Protocol: NMR Analysis of a 2-tert-Butyl Imidazole Derivative

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-tert-butyl imidazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 300 MHz or higher field spectrometer.[11]

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (e.g., 1024 or more).

    • Reference the spectrum to the solvent peaks.

Steric Effects on Reactivity and Properties

The bulky nature of the 2-tert-butyl group profoundly impacts the chemical reactivity and physical properties of the imidazole ring.

Basicity and pKa
N-Substitution and Coordination Chemistry

The steric bulk of the 2-tert-butyl group can hinder or even prevent reactions at the adjacent nitrogen atoms. For example, the N-alkylation of 2-tert-butylimidazole may proceed more slowly than that of less hindered imidazoles.

In coordination chemistry, 2-tert-butyl imidazole can act as a ligand, binding to metal centers through the N3 nitrogen. The tert-butyl group can influence the coordination geometry and the stability of the resulting metal complex. It can enforce a specific coordination number or prevent the formation of certain coordination polymers. For instance, the reaction of a phosphino-imidazole ligand bearing a tert-butyl group with a borane complex led to an unexpected N-coordination instead of the anticipated P-coordination, highlighting the directing effect of the steric bulk.[14]

Electrophilic Aromatic Substitution

While the imidazole ring is generally susceptible to electrophilic attack, the 2-position is the most electron-rich. The presence of the tert-butyl group at this position effectively blocks electrophilic substitution at C2. Reactions will therefore be directed to the C4 and C5 positions, with the specific regioselectivity being influenced by the reaction conditions and any substituent on the nitrogen atom.

Synthesis of 2-tert-Butyl Substituted Imidazoles

Several synthetic routes can be employed to prepare 2-tert-butyl substituted imidazoles. The choice of method often depends on the desired substitution pattern on the rest of the ring.

Multi-component Condensation Reactions

One-pot multi-component reactions are an efficient way to construct substituted imidazoles.[2][15] A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, ammonia (or an ammonium salt), and a primary amine. To introduce a 2-tert-butyl group, pivalaldehyde (trimethylacetaldehyde) would be the aldehyde of choice.

Experimental Protocol: General Procedure for Multi-component Synthesis

  • To a solution of a 1,2-dicarbonyl compound (1 mmol) and pivalaldehyde (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid), add ammonium acetate (2-3 mmol).[15]

  • If an N-substituted imidazole is desired, add a primary amine (1 mmol).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Multi-component Synthesis of a 2-tert-Butyl Imidazole

G Dicarbonyl 1,2-Dicarbonyl Solvent Solvent + Heat Dicarbonyl->Solvent Pivalaldehyde Pivalaldehyde (for 2-tert-butyl group) Pivalaldehyde->Solvent Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Solvent Amine Primary Amine (for N1-substitution, optional) Amine->Solvent Product 2-tert-Butyl Substituted Imidazole Solvent->Product Condensation

Caption: A generalized workflow for the multi-component synthesis of 2-tert-butyl imidazoles.

From α-Halo Ketones

Another common method involves the reaction of an α-halo ketone with an amidine. To synthesize a 2-tert-butyl imidazole, pivalamidine would be the required amidine.

Applications in Drug Discovery and Materials Science

The unique properties of 2-tert-butyl imidazoles make them valuable scaffolds in various applications.

  • Anticancer Agents: Imidazole derivatives are prevalent in the development of anticancer drugs. The steric bulk of a tert-butyl group can be exploited to achieve selective inhibition of kinases or other enzymes implicated in cancer progression.[16]

  • Antimicrobial Agents: The imidazole nucleus is a key component of many antifungal and antibacterial agents. The lipophilicity and steric profile of a 2-tert-butyl group can influence the compound's ability to penetrate microbial cell membranes.[17]

  • Ionic Liquids: N-alkylated imidazoles are precursors to imidazolium-based ionic liquids. The size and shape of the substituents on the imidazole ring, including branched alkyl groups like tert-butyl, can significantly affect the physical properties (e.g., viscosity, density) of the resulting ionic liquids.[18][19]

  • Corrosion Inhibitors and Polymer Curing Agents: The basic nitrogen atoms and the overall electronic structure of imidazoles make them effective as corrosion inhibitors and as curing agents for epoxy resins. The 2-tert-butyl group can enhance the thermal and mechanical properties of the resulting polymers.[5]

Diagram: Logic of Steric Shielding in Drug Design

G Drug Drug Molecule with Metabolically Labile Site Metabolism Metabolic Degradation Drug->Metabolism Enzyme Metabolizing Enzyme Enzyme->Metabolism ReducedMetabolism Reduced/Blocked Metabolism Enzyme->ReducedMetabolism Steric Hindrance ShieldedDrug Drug with 2-tert-Butyl Group (Steric Shield) ShieldedDrug->ReducedMetabolism IncreasedHL Increased Half-Life & Bioavailability ReducedMetabolism->IncreasedHL

Caption: How a 2-tert-butyl group can sterically protect a drug from enzymatic metabolism.

Conclusion

The 2-tert-butyl substituted imidazole motif offers a powerful tool for chemists and pharmacologists. The profound steric influence of the tert-butyl group provides a mechanism to control molecular geometry, modulate reactivity, enhance metabolic stability, and direct intermolecular interactions. A thorough understanding of these structure-property relationships, as outlined in this guide, is crucial for the rational design of new pharmaceuticals, advanced materials, and efficient catalytic systems. Future research in this area will likely focus on leveraging computational tools to more accurately predict the subtle interplay of steric and electronic effects, further expanding the synthetic and application scope of these valuable molecules.

References

  • PubChem. 2-tert-butyl-1H-imidazole. [Link]

  • ResearchGate. Synthesis of tert-butyl 2,4-dihalogeno-5-methyl-1H-imidazole-1-carboxylates 2 a–b. [Link]

  • LOCKSS. A TWO-STEP SYNTHESIS OF IMIDAZOLES FROM. [Link]

  • International Science Community Association. Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. [Link]

  • Chemistry Stack Exchange. pKa of imidazoles. [Link]

  • ScienceDirect. Two novel imidazole derivatives – Combined experimental and computational study. [Link]

  • MDPI. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

  • NIH. tert-Butyl 2-(1H-imidazol-1-yl)acetate. [Link]

  • MySkinRecipes. 2-tert-Butylimidazole. [Link]

  • Taylor & Francis. Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]

  • A Brief Overview on Multi-component Synthesis of Tri- and Tetra-substituted Imidazoles. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]

  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [Link]

  • ACS Publications. Synthesis, Structure, and Reactions of 1-tert-Butyl-2-diphenylphosphino-imidazole. [Link]

  • OPEN FAU. Novel Ligands based on Imidazole and Triazole: From Coordination Chemistry to Medicinal Applications and Material Design. [Link]

  • NIH. N-tert-Butyl-2-(2,6-dichlorophenyl)imidazo[1,2-a]pyrazin-3-amine. [Link]

  • BMRB. Imidazole. [Link]

  • NIST WebBook. Imidazole, TBDMS derivative. [Link]

  • ResearchGate. X-ray single-crystal structure of compound 2 b. [Link]

  • Canadian Science Publishing. N-(tert-Butyldimethylsilyl)imidazole and related heterocycles: 13C nuclear magnetic resonance study and reaction with dimethylsu. [Link]

  • NIH. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • NIH. tert-Butyl 2-sulfanylidene-2,3-dihydro-1H-imidazole-1-carboxylate. [Link]

  • ResearchGate. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

  • MDPI. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. [Link]

  • ACS Publications. Bis(imidazolin-2-ylidene-1-yl)borate Complexes of the Heavier Alkaline Earths: Synthesis and Studies of Catalytic Hydroamination. [Link]

  • The Royal Society of Chemistry. c7dt02584j1.pdf. [Link]

  • Wikipedia. Transition metal imidazole complex. [Link]

  • IUCr. Crystal structure of 4-tert-butyl-2-{2-[N-(3,3-dimethyl-2-oxobutyl). [Link]

  • Pearson+. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. [Link]

  • Pharmaffiliates. tert-Butyl 2-(1H-imidazol-1-yl)acetate. [Link]

  • RSC Publishing. The roles of imidazole ligands in coordination supramolecular systems. [Link]

  • Journal of Chemical Society of Nigeria. SYNTHESIS AND CHARACTERIZATION OF 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H- imidazol-3-yl)ethyl)imino)methyl)phenol FROM. [Link]

  • MDPI. Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. [Link]6740/11/6/90)

Sources

Foundational

A Technical Guide to the Solubility of 4,5-dibromo-2-tert-butyl-1H-imidazole in Polar and Non-Polar Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This technical guide provides a comprehensive analysis of the expec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This technical guide provides a comprehensive analysis of the expected solubility profile of 4,5-dibromo-2-tert-butyl-1H-imidazole, a heterocyclic compound with potential applications in drug development.[1][2][3][4][5][6] In the absence of extensive empirical data for this specific molecule, this document elucidates the theoretical principles governing its solubility, drawing upon the well-established "like dissolves like" paradigm.[7] We will dissect the molecular structure of 4,5-dibromo-2-tert-butyl-1H-imidazole to predict its interactions with a range of polar and non-polar solvents. Furthermore, this guide presents a detailed, field-proven experimental workflow for the systematic determination of its solubility, ensuring data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical guidance on the solubility of substituted imidazoles.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a promising therapeutic agent from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition.[8] The bioavailability of an orally administered drug is contingent upon its dissolution in the gastrointestinal fluids and subsequent absorption into the bloodstream.[9] Consequently, a thorough understanding and characterization of a compound's solubility is a non-negotiable aspect of preclinical development.[10] Imidazole-based compounds form the structural core of numerous pharmaceuticals, valued for their diverse biological activities.[2][4][5][6] The subject of this guide, 4,5-dibromo-2-tert-butyl-1H-imidazole, is a substituted imidazole with potential for further functionalization in medicinal chemistry.[1][3] This document aims to provide a predictive analysis of its solubility and a robust experimental framework for its empirical determination.

Molecular Structure Analysis and Predicted Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility, suggesting that substances with similar polarities are more likely to be miscible.[7]

The structure of 4,5-dibromo-2-tert-butyl-1H-imidazole is characterized by several key functional groups that will dictate its solubility behavior:

  • The Imidazole Ring: The imidazole ring itself is a polar, aromatic heterocycle.[11] The presence of two nitrogen atoms, one of which can act as a hydrogen bond donor (the N-H proton) and the other as a hydrogen bond acceptor, allows for strong interactions with polar protic solvents like water and alcohols.[11] Imidazole is known to be highly soluble in water.[11]

  • Bromine Substituents: The two bromine atoms at the 4 and 5 positions are highly electronegative, contributing to the overall polarity of the molecule through dipole-dipole interactions. However, they also increase the molecular weight and volume, which can negatively impact solubility. Brominated aromatic compounds find applications in materials science and pharmaceuticals, where their presence can influence solubility and electronic properties.[1]

  • The Tert-butyl Group: The 2-tert-butyl group is a bulky, non-polar alkyl substituent. This group will sterically hinder the close approach of polar solvent molecules to the imidazole ring and will favor interactions with non-polar solvents through London dispersion forces. The long alkyl chains in some ionic liquids, for instance, enhance their solubility in non-polar solvents.[12]

Predicted Solubility Profile:

Based on this analysis, 4,5-dibromo-2-tert-butyl-1H-imidazole is expected to exhibit a nuanced solubility profile. The polar imidazole ring and bromine atoms will promote solubility in polar solvents, while the non-polar tert-butyl group will favor solubility in non-polar solvents. Therefore, the compound is likely to be most soluble in solvents of intermediate polarity that can effectively solvate both the polar and non-polar regions of the molecule.

The following diagram illustrates the key molecular features influencing solubility:

cluster_solute 4,5-dibromo-2-tert-butyl-1H-imidazole cluster_solvents Solvent Interactions Imidazole Imidazole Ring (Polar, H-bonding) Polar Polar Solvents (e.g., Water, Methanol) Favorable interaction with Imidazole and Bromine Imidazole->Polar H-bonding, Dipole-Dipole Bromine Dibromo Substituents (Polar, Dipole-Dipole) Bromine->Polar Dipole-Dipole TertButyl Tert-butyl Group (Non-polar, Steric Hindrance) NonPolar Non-polar Solvents (e.g., Hexane, Toluene) Favorable interaction with Tert-butyl group TertButyl->NonPolar London Dispersion Forces

Caption: Molecular features of 4,5-dibromo-2-tert-butyl-1H-imidazole and their expected interactions with polar and non-polar solvents.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The following section outlines a robust, self-validating protocol for measuring the equilibrium solubility of 4,5-dibromo-2-tert-butyl-1H-imidazole.

Materials and Equipment
  • 4,5-dibromo-2-tert-butyl-1H-imidazole (high purity)

  • A range of analytical grade solvents with varying polarities (see Table 1)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[13] The workflow is depicted in the following diagram:

start Start step1 Add excess solid to a known volume of solvent start->step1 step2 Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) step1->step2 step3 Centrifuge to separate undissolved solid step2->step3 step4 Filter the supernatant through a 0.22 µm syringe filter step3->step4 step5 Prepare serial dilutions of the saturated solution step4->step5 step6 Analyze dilutions by HPLC to determine concentration step5->step6 end End step6->end

Caption: Experimental workflow for the determination of equilibrium solubility using the shake-flask method.

Detailed Protocol
  • Preparation of Solvent Systems: Prepare a range of solvents with varying polarities. A suggested list is provided in Table 1.

  • Sample Preparation: Accurately weigh an excess amount of 4,5-dibromo-2-tert-butyl-1H-imidazole into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of each solvent to the respective vials.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates that could lead to an overestimation of solubility.

  • Dilution and Analysis: Prepare a series of dilutions of the filtered saturated solution. Analyze these dilutions using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of 4,5-dibromo-2-tert-butyl-1H-imidazole should be used for quantification.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner, as shown in Table 1. The dielectric constant is a good measure of a solvent's polarity.[14][15] Generally, solvents with a dielectric constant greater than 15 are considered polar.[15]

Table 1: Predicted and Experimental Solubility of 4,5-dibromo-2-tert-butyl-1H-imidazole in Various Solvents

SolventTypeDielectric Constant (approx.)Predicted SolubilityExperimental Solubility (mg/mL)
WaterPolar Protic80.1Low to ModerateTo be determined
MethanolPolar Protic32.7HighTo be determined
EthanolPolar Protic24.5HighTo be determined
AcetonePolar Aprotic20.7HighTo be determined
DichloromethanePolar Aprotic9.1ModerateTo be determined
Ethyl AcetateIntermediate Polarity6.0Moderate to HighTo be determined
TolueneNon-polar2.4Low to ModerateTo be determined
HexaneNon-polar1.9LowTo be determined

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the solubility of 4,5-dibromo-2-tert-butyl-1H-imidazole, alongside a detailed experimental protocol for its empirical determination. The interplay of the polar imidazole ring and bromine substituents with the non-polar tert-butyl group suggests a nuanced solubility profile, with optimal solubility likely in solvents of intermediate polarity. The provided experimental workflow offers a robust and reliable method for researchers to obtain the precise solubility data necessary for advancing their drug discovery and development programs. Accurate solubility data is a cornerstone of successful pharmaceutical development, and the principles and protocols outlined herein provide a solid foundation for the characterization of this and other novel chemical entities.

References

  • Comparison of the polarity of organic solvents. (2022, October 13).
  • Polarity of Solvents.
  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22).
  • How do you distinguish the polarity of organic solvent? - ResearchGate. (2014, October 15).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Solvents and Polarity - Department of Chemistry : University of Rochester.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 07).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC. (2022, October 01).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Solubility of 1-Dodecyl-3-methylimidazolium Bromide in Organic Solvents: A Technical Guide - Benchchem.
  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate.
  • (PDF) Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights - ResearchGate. (2026, January 03).
  • Prediction of drug solubility from structure - ResearchGate.
  • Solubility of Imidazoles in Alcohols | Request PDF - ResearchGate. (2025, August 10).
  • Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives - ACS Publications. (2002, October 12).
  • Chemical and Pharmacological Properties of Imidazoles - Human Journals. (2014, September 15).
  • The Role of Brominated Imidazoles in Modern Chemical Synthesis. (2026, January 29).
  • Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium - KU ScholarWorks. (2008, May 19).
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (2023, January 13).
  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents.
  • Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed. (1987, August).
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. (2023, September 14).
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. (2020, March 03).
  • Biological Significance of Imidazole-Based Analogues in New Drug Development | Request PDF - ResearchGate. (2025, August 09).
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of Halogenated Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Halogenated imidazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated imidazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their profound impact on drug efficacy, selectivity, and pharmacokinetic profiles is intrinsically linked to their thermodynamic stability.[2] This guide provides a comprehensive exploration of the factors governing the stability of these privileged structures. We will delve into the intricate interplay of halogen identity, substitution patterns, and non-covalent interactions that dictate their thermodynamic landscape. Through a synthesis of experimental data and computational modeling, this document aims to equip researchers with the foundational knowledge to rationally design and develop next-generation halogenated imidazole-based therapeutics with optimized stability profiles.

Introduction: The Significance of Stability in Drug Design

The imidazole ring is a versatile heterocyclic moiety present in many biologically active molecules, including the amino acid histidine and purine bases in DNA.[3][4] Its unique electronic properties and ability to participate in various intermolecular interactions make it a favored scaffold in drug discovery.[5][6] The introduction of halogen atoms (F, Cl, Br, I) onto the imidazole core or its substituents can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

The thermodynamic stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and ultimately, its in vivo performance. A thermodynamically stable molecule is less prone to degradation, ensuring a consistent and predictable therapeutic effect. Understanding the energetic factors that contribute to the stability of halogenated imidazoles is therefore paramount for the development of robust and reliable pharmaceuticals.

Fundamental Principles of Thermodynamic Stability in Halogenated Imidazoles

The thermodynamic stability of a molecule is fundamentally related to its enthalpy of formation (ΔHf°)—the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation generally indicates greater thermodynamic stability. For halogenated imidazoles, several key factors influence this value:

  • Carbon-Halogen (C-X) Bond Strength: The strength of the C-X bond is a primary determinant of stability. Bond dissociation energy (BDE) is the energy required to break a bond homolytically. Generally, for a given carbon atom, the C-X bond strength decreases down the halogen group: C-F > C-Cl > C-Br > C-I.[7] This trend is attributed to the increasing atomic size and decreasing electronegativity of the halogen, leading to a longer and weaker bond.[8]

  • Influence of Halogen Position: The position of the halogen on the imidazole ring significantly impacts stability. Computational studies have shown that for imidazole, thiazole, and oxazole, the 2-position has the lowest C-X BDE, making it the most reactive site.[7] The BDEs at the 4 and 5 positions are generally higher and closer in value.[7]

  • Electronic Effects: Halogens exert both inductive and resonance effects. Inductively, they are electron-withdrawing, which can stabilize the molecule by polarizing the C-X bond. The resonance effect, involving the donation of a lone pair from the halogen to the π-system of the imidazole ring, is generally weaker but can still influence electron density and stability.

  • Intermolecular Interactions: In the solid state, non-covalent interactions such as hydrogen bonds and halogen bonds play a crucial role in stabilizing the crystal lattice.[9] Halogen bonds are attractive interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[10] The strength of these interactions generally increases with the polarizability of the halogen: I > Br > Cl > F.[8][9]

Methodologies for Assessing Thermodynamic Stability

A combination of experimental and computational techniques is employed to evaluate the thermodynamic stability of halogenated imidazole derivatives.

Experimental Approaches
  • Calorimetry: Techniques like rotating-bomb calorimetry can be used to determine the enthalpy of combustion, from which the enthalpy of formation can be derived.[11]

  • Vapor Pressure Measurements: The Clausius-Clapeyron equation allows for the determination of the enthalpy of sublimation from vapor pressure measurements at different temperatures. This provides insight into the strength of intermolecular forces in the solid state.

  • Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide information about the thermal stability and decomposition pathways of a compound.[4]

Computational Modeling
  • Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used to calculate the electronic structure and energetic properties of molecules.[12][13] It is widely used to predict enthalpies of formation, bond dissociation energies, and to study reaction mechanisms.[14][15] The B3LYP functional is a commonly used and reliable method for these calculations.[7]

  • High-Level Ab Initio Methods: More computationally expensive but highly accurate methods like G3B3 and coupled-cluster techniques can provide benchmark data for thermodynamic properties.[7][16]

Data Presentation: A Comparative Analysis

To illustrate the principles discussed, the following table summarizes key thermodynamic data for a series of halogenated imidazoles.

CompoundHalogenPositionC-X Bond Dissociation Energy (kcal/mol)[7]Enthalpy of Formation (ΔHf°) (kJ/mol)
2-ChloroimidazoleCl2~95-100Data not readily available
4-ChloroimidazoleCl4~101-103Data not readily available
2-BromoimidazoleBr2~80-85Data not readily available
4-BromoimidazoleBr4~85-90Data not readily available

Experimental and Computational Workflows

Workflow for Experimental Determination of Enthalpy of Sublimation

G cluster_0 Sample Preparation cluster_1 Vapor Pressure Measurement cluster_2 Data Analysis prep Synthesize and purify halogenated imidazole derivative measure Measure vapor pressure at various temperatures using a Knudsen effusion apparatus prep->measure Introduce sample plot Plot ln(P) vs. 1/T measure->plot calculate Calculate ΔH_sub from the slope (Slope = -ΔH_sub/R) plot->calculate

Caption: Experimental workflow for determining the enthalpy of sublimation.

Protocol:

  • Synthesis and Purification: Synthesize the desired halogenated imidazole derivative using established literature procedures.[17][18] Purify the compound to a high degree (>99%) using techniques such as recrystallization or chromatography.

  • Vapor Pressure Measurement: Introduce a known quantity of the purified sample into a Knudsen effusion cell. Measure the rate of mass loss at a series of controlled temperatures.

  • Data Analysis: Convert the rate of mass loss to vapor pressure (P) at each temperature (T).

  • Clausius-Clapeyron Plot: Plot the natural logarithm of the vapor pressure (ln(P)) against the reciprocal of the absolute temperature (1/T).

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔH_sub) is determined from the slope of the resulting linear plot, according to the equation: Slope = -ΔH_sub/R, where R is the ideal gas constant.

Workflow for Computational Prediction of Bond Dissociation Energy

G cluster_0 Molecular Modeling cluster_1 Geometry Optimization cluster_2 Energy Calculation cluster_3 BDE Calculation build Construct the 3D structure of the halogenated imidazole molecule optimize_mol Optimize the geometry of the intact molecule using DFT (e.g., B3LYP/6-31G(d)) build->optimize_mol optimize_rad Optimize the geometries of the resulting radicals after C-X bond homolysis optimize_mol->optimize_rad Homolytic bond cleavage energy_mol Calculate the single-point energy of the optimized molecule optimize_mol->energy_mol energy_rad Calculate the single-point energies of the optimized radicals optimize_rad->energy_rad calculate_bde BDE = E(radical1) + E(radical2) - E(molecule) energy_mol->calculate_bde energy_rad->calculate_bde

Caption: Computational workflow for predicting C-X bond dissociation energy.

Protocol:

  • Structure Building: Construct the 3D model of the halogenated imidazole derivative using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization calculations for the parent molecule and the two radical species formed upon homolytic cleavage of the C-X bond. This is typically done using a DFT method such as B3LYP with a suitable basis set (e.g., 6-31G(d)).[7]

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies).

  • Single-Point Energy Calculations: Calculate the electronic energies of the optimized molecule and the two radicals.

  • BDE Calculation: The bond dissociation energy is calculated as the difference between the sum of the energies of the radicals and the energy of the parent molecule.[19]

The Role of Halogen Bonding in Supramolecular Stability

Beyond the intramolecular forces that govern the stability of a single molecule, intermolecular interactions are critical for the stability of the bulk material. Halogen bonding has emerged as a significant force in crystal engineering and supramolecular chemistry.[8][9]

In the solid state, halogenated imidazoles can form robust networks through a combination of N-H···N hydrogen bonds and C-X···N or C-X···O halogen bonds.[9] The directionality and strength of these interactions can be tuned by varying the halogen atom and the substitution pattern on the imidazole ring. This provides a powerful tool for controlling the packing of molecules in a crystal lattice, which in turn influences properties such as solubility and melting point.

G cluster_0 Factors Influencing Halogen Bond Strength cluster_1 Impact on Thermodynamic Stability Polarizability Halogen Polarizability (I > Br > Cl > F) Lattice Increased Lattice Energy Polarizability->Lattice Acceptor Lewis Basicity of Acceptor Atom Acceptor->Lattice Geometry Linearity of C-X···A angle Geometry->Lattice Melting Higher Melting Point Lattice->Melting Solubility Altered Solubility Lattice->Solubility

Caption: The influence of halogen bonding on thermodynamic properties.

Conclusion and Future Outlook

The thermodynamic stability of halogenated imidazole derivatives is a multifaceted property governed by a delicate balance of intramolecular and intermolecular forces. A thorough understanding of C-X bond energetics, the influence of substituent positions, and the role of non-covalent interactions is essential for the rational design of stable and effective drug candidates.

Future research in this area will likely focus on the development of more accurate and efficient computational models to predict thermodynamic properties. The continued exploration of halogen bonding in the context of co-crystal formation and polymorph screening will also provide new avenues for optimizing the solid-state properties of halogenated imidazole-based pharmaceuticals. By integrating experimental and computational approaches, the scientific community can continue to unlock the full therapeutic potential of this important class of molecules.

References

  • Almeida, A. R. R. P., & Monte, M. J. S. (2012). Thermodynamic study of phase transitions of imidazoles and 1-methylimidazoles. The Journal of Chemical Thermodynamics, 44(1), 163-168.
  • Büttner, K., et al. (2021). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Molecules, 26(22), 6953. [Link]

  • Abdulazeez, I., et al. (2021). Mechanistic Studies of the Influence of Halogen Substituents on the Corrosion Inhibitive Efficiency of Selected Imidazole Molecules: A Synergistic Computational and Experimental Approach. Request PDF on ResearchGate. [Link]

  • Qian, S., et al. (2021). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Liquids, 1(3), 154-167. [Link]

  • Büttner, K., et al. (2025). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. ResearchGate. [Link]

  • Fedorov, D. A., & Sadlej, J. (2013). Halogenation of Imidazolium Ionic Liquids. Thermodynamics Perspective. arXiv preprint arXiv:1307.4121. [Link]

  • Qian, S., et al. (2025). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. ResearchGate. [Link]

  • Gensch, T., et al. (2008). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 130(48), 16262-16273. [Link]

  • Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]

  • Elguero, J., et al. (2012). Hydrogen and halogen rearrangements in imidazoles: Hydrogen, fluorine, chlorine and bromine shifts. Arkivoc, 2012(5), 203-220. [Link]

  • Scheiner, S. (2014). Halogen Bonds Formed between Substituted Imidazoliums and N Bases of Varying N-Hybridization. Semantic Scholar. [Link]

  • Gensch, T., et al. (2008). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Almeida, A. R. R. P., & Monte, M. J. S. (2012). Thermodynamic study of phase transitions of imidazoles and 1-methylimidazoles. Semantic Scholar. [Link]

  • Wasserman, A., et al. (2022). Density-Corrected DFT. arXiv preprint arXiv:2203.06863. [Link]

  • Luo, Y.-R. (2007). Bond Dissociation Energies. CRC Handbook of Chemistry and Physics, 97th Edition. [Link]

  • Dorofeeva, O. V., & Ryzhova, O. N. (2012). Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations. Journal of Physical Chemistry A, 116(43), 10576-10591. [Link]

  • Makul'kin, O., et al. (2005). HFI and DFT study of the bonding in complexes of halogen and interhalogen diatomics with Lewis base. ResearchGate. [Link]

  • Thiel, W., & Senn, H. M. (2015). Insights into enzymatic halogenation from computational studies. Archives of Biochemistry and Biophysics, 577-578, 2-15. [Link]

  • Halder, A., & Bultinck, P. (2020). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega, 5(29), 18097-18110. [Link]

  • Abstract. Research Trends. [Link]

  • Ruscic, B. (n.d.). Bromide Enthalpy of Formation. Active Thermochemical Tables. [Link]

  • Lin, F.-Y., et al. (2020). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Omega, 5(3), 1269-1277. [Link]

  • Jovanović, B., et al. (2021). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model. Beilstein Journal of Organic Chemistry, 20, 936-945. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(13), 5099. [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Sharma, D., & Narasimhan, B. (2014). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. [Link]

  • Kumar, A., et al. (2022). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 12(35), 22695-22707. [Link]

  • Atanasova-Stamova, S., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 19-28. [Link]

  • Kumar, A., et al. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 4(10), 3874-3878. [Link]

  • Li, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the Van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Feller, D., et al. (2021). Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes. OSTI.GOV. [Link]

  • Stensiö, K.-E., et al. (1973). Synthesis of Brominated Imidazoles. Acta Chemica Scandinavica, 27, 2179-2183. [Link]

  • Godhani, D. M., et al. (2024). Influence of temperature and solvents on the molecular interactions of benzo[d]imidazole substituted 1,3,4-oxadiazole derivatives. Indian Journal of Chemistry, 63(01), 104-114. [Link]

Sources

Foundational

pKa values and acidity of 4,5-dibromo-2-tert-butyl-1H-imidazole

An In-depth Technical Guide to the Acidity and pKa of 4,5-dibromo-2-tert-butyl-1H-imidazole Abstract This technical guide provides a comprehensive analysis of the acidity and pKa values of 4,5-dibromo-2-tert-butyl-1H-imi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Acidity and pKa of 4,5-dibromo-2-tert-butyl-1H-imidazole

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa values of 4,5-dibromo-2-tert-butyl-1H-imidazole. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple statement of values. It delves into the fundamental principles governing the acid-base chemistry of substituted imidazoles, offers predictive insights based on substituent effects, and provides detailed, field-proven protocols for the empirical determination of pKa. Both computational and experimental methodologies are discussed, with a focus on spectrophotometric titration as a robust method for compounds with limited aqueous solubility. The objective is to equip the reader with the theoretical foundation and practical tools necessary to accurately characterize this and similar heterocyclic compounds.

The Imidazole Moiety: A Foundation of Amphoteric Chemistry

The imidazole ring is a cornerstone of heterocyclic chemistry and is prevalent in numerous biological systems, most notably in the amino acid histidine.[1] Its unique structure, containing both a pyrrole-like nitrogen (N-1) and a pyridine-like nitrogen (N-3), endows it with amphoteric properties—it can function as both an acid and a base.[2]

  • As a Base: The lone pair of electrons on the sp²-hybridized N-3 nitrogen is available for protonation, forming a symmetric and resonance-stabilized imidazolium cation. The pKa of this conjugate acid for unsubstituted imidazole is approximately 7.0, making it a significantly stronger base than pyridine.[2]

  • As an Acid: The N-H proton on the N-1 nitrogen can be abstracted under sufficiently basic conditions. For unsubstituted imidazole, this is a very weak acidic proton, with a pKa of around 14.5, making it slightly more acidic than an alcohol.[1][2]

The acidity and basicity of the imidazole ring are exquisitely sensitive to the electronic nature of its substituents. Understanding these influences is paramount to predicting the physicochemical properties of a derivative like 4,5-dibromo-2-tert-butyl-1H-imidazole.

Predicting Acidity: The Interplay of Inductive and Steric Effects

The pKa of 4,5-dibromo-2-tert-butyl-1H-imidazole is dictated by the combined influence of its three substituents. A qualitative prediction can be made by dissecting their individual contributions.

The Electron-Withdrawing Effect of Bromine

Halogens, such as bromine, exert a powerful electron-withdrawing inductive effect (-I). The presence of two bromine atoms at the C-4 and C-5 positions will significantly decrease the electron density within the imidazole ring. This has two primary consequences:

  • Decreased Basicity: The electron-withdrawing pull of the bromine atoms deactivates the N-3 nitrogen, making its lone pair less available for protonation. This stabilizes the neutral form relative to the protonated (imidazolium) form, resulting in a lower pKa for the conjugate acid (pKaH). The molecule becomes a much weaker base than unsubstituted imidazole.

  • Increased Acidity: The inductive effect also stabilizes the imidazolide anion that forms upon deprotonation of N-1. By pulling electron density away, the bromine atoms help to delocalize the negative charge. This results in a lower pKa for the N-H proton , making the molecule a significantly stronger acid than unsubstituted imidazole. Studies on nitro-substituted imidazoles have shown that electron-withdrawing groups make the molecule more acidic and less basic.[3][4]

The Influence of the 2-tert-Butyl Group

The tert-butyl group at the C-2 position introduces two competing effects:

  • Inductive Effect (+I): As an alkyl group, the tert-butyl substituent is weakly electron-donating through induction. This effect pushes electron density into the ring, which would, in isolation, tend to increase basicity (raise pKaH) and decrease acidity (raise pKa).

  • Steric Hindrance: The bulky nature of the tert-butyl group can sterically hinder the approach of solvent molecules and protons to the adjacent N-1 and N-3 positions. This can affect the solvation energies of both the neutral and ionized forms, which play a crucial role in the overall free energy of the protonation/deprotonation equilibrium.

A Synthesized Prediction

The potent, dual electron-withdrawing inductive effects of the two bromine atoms are expected to overwhelmingly dominate the weaker, single electron-donating inductive effect of the tert-butyl group.

Therefore, it is predicted that 4,5-dibromo-2-tert-butyl-1H-imidazole will be:

  • A substantially weaker base than imidazole (pKaH << 7.0).

  • A substantially stronger N-H acid than imidazole (pKa < 14.5).

The following table provides context by comparing the pKa of imidazole with related structures.

CompoundSubstituent EffectsExpected pKa (N-H Acidity)Expected pKaH (Basicity)Reference
1H-ImidazoleBaseline~14.5~7.0[1][2]
4(5)-NitroimidazoleStrong Electron-Withdrawing9.3< 7.0[1]
4,5-Dibromo-1H-imidazoleStrong Electron-WithdrawingSignificantly < 14.5Significantly < 7.0N/A (Predicted)
4,5-Dibromo-2-tert-butyl-1H-imidazole Dominant Electron-Withdrawing (-I) from 2x Br, Weak Donating (+I) from t-Bu < 14.5 (Predicted to be strongly acidic) << 7.0 (Predicted to be weakly basic) N/A (Target)

Methodologies for pKa Determination

Accurate pKa determination is critical for drug development, influencing properties like solubility, membrane permeability, and receptor binding.[5] Given the predicted low aqueous solubility of 4,5-dibromo-2-tert-butyl-1H-imidazole, standard methods must be carefully selected.

Computational Prediction: An In Silico Approach

Modern computational chemistry offers powerful tools for estimating pKa values with good accuracy, which is particularly useful when experimental determination is challenging.[6] The most common methods rely on calculating the Gibbs free energy change (ΔG) of the deprotonation reaction using thermodynamic cycles.[7][8]

A typical workflow involves:

  • Geometry Optimization: The 3D structures of both the protonated and deprotonated species are optimized using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a 6-31G** basis set).[7]

  • Solvation Energy Calculation: The significant energetic contribution of the solvent (water) is accounted for using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[6][7]

  • pKa Calculation: The pKa is derived from the calculated free energy of the reaction in solution.

While powerful, computational results should ideally be validated with experimental data.[6]

Experimental Determination: Spectrophotometric Titration

For compounds with a chromophore near the ionization site, UV-Vis spectrophotometry is a highly sensitive and material-sparing technique for pKa determination.[5][9] The principle is that the electronic structure of the molecule changes upon protonation or deprotonation, leading to a predictable shift in its UV-Vis absorbance spectrum. A plot of absorbance at a specific wavelength versus pH generates a sigmoidal curve from which the pKa can be accurately determined.[10]

This method is particularly well-suited for 4,5-dibromo-2-tert-butyl-1H-imidazole due to its aromatic nature and expected poor water solubility.[10][11]

Causality Statement: This protocol is designed to overcome the challenge of low aqueous solubility by using a co-solvent system and to leverage the change in the imidazole chromophore's absorbance upon ionization for precise pKa measurement. Each step is designed to ensure the integrity of the pH measurement and the stability of the analyte.

Materials:

  • 4,5-dibromo-2-tert-butyl-1H-imidazole

  • Methanol or DMSO (spectroscopic grade)

  • Deionized water (18.2 MΩ·cm)

  • Standardized HCl and NaOH solutions (e.g., 0.1 M and 1.0 M)

  • A series of buffer solutions covering the predicted pH range

  • Calibrated pH meter with a combination glass electrode

  • Dual-beam UV-Vis spectrophotometer with quartz cuvettes

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the analyte in a minimal amount of an organic co-solvent (e.g., 1-5 mM in methanol or DMSO). The choice of co-solvent is critical; it must dissolve the compound without reacting with it or significantly buffering the solution.

  • Preparation of Titration Solutions: For each pH data point, prepare a solution in a volumetric flask containing the same final concentration of the analyte and co-solvent. This is achieved by adding a small, constant aliquot of the stock solution to a series of buffers of known pH. The final concentration of the organic co-solvent should be kept low (e.g., <1-5%) to minimize its effect on the aqueous pKa.

  • pH Measurement: Accurately measure the pH of each final solution using a calibrated pH meter. This is the definitive pH value for that data point.

  • Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., from 220-400 nm) for each solution against a blank containing the identical buffer and co-solvent concentration.

  • Data Analysis:

    • Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

    • Plot Absorbance vs. pH for the chosen wavelength(s). The data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[10] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

Visualization of Key Processes

Diagrams are essential for visualizing the chemical equilibrium and the experimental process.

Protonation Equilibrium

The following diagram illustrates the acid-base equilibrium of 4,5-dibromo-2-tert-butyl-1H-imidazole. The molecule acts as a base at the N-3 position and as an acid at the N-1 position.

G node_base Neutral Imidazole (Base Form) node_acid Imidazolium Cation (Conjugate Acid) node_base->node_acid - H⁺ node_anion Imidazolide Anion (Conjugate Base) node_base->node_anion - H⁺ pKa < 14.5 node_acid->node_base + H⁺ pKaH << 7.0 node_anion->node_base + H⁺ edge_color_proton_on edge_color_proton_on edge_color_proton_off edge_color_proton_off

Caption: Acid-base equilibria of the target imidazole derivative.

Experimental Workflow

This diagram outlines the logical flow of the spectrophotometric titration protocol.

G prep 1. Prepare Analyte Stock Solution buffer 2. Create Series of Buffered Solutions prep->buffer Add constant aliquot ph 3. Measure Exact pH of Each Solution buffer->ph Calibrated Electrode uv 4. Record UV-Vis Absorbance Spectrum ph->uv Sample & Blank plot 5. Plot Absorbance vs. pH uv->plot Extract data at λ_max pka 6. Determine pKa (Inflection Point) plot->pka Sigmoidal curve fit

Caption: Workflow for spectrophotometric pKa determination.

Conclusion

The acid-base properties of 4,5-dibromo-2-tert-butyl-1H-imidazole are dominated by the strong electron-withdrawing inductive effects of the two bromine substituents. This leads to a predictable and significant increase in N-H acidity (lower pKa) and a decrease in N-3 basicity (lower pKaH) compared to the parent imidazole ring. Due to the compound's probable low aqueous solubility, the most reliable experimental method for determining its pKa values is spectrophotometric titration, a sensitive technique that requires minimal material. The detailed protocol and theoretical framework provided in this guide offer a robust approach for the accurate characterization of this and other similarly complex heterocyclic molecules, providing essential data for applications in medicinal chemistry and drug development.

References

  • Rezaei-Sameti, M. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 24(12), 5727-5732.
  • Liptak, M. D., & Shields, G. C. (1997). Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent. Journal of the American Chemical Society, 119(48), 11729-11734. [Link]

  • Alí-Torres, J., Rodríguez-Santiago, L., & Sodupe, M. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Physical Chemistry Chemical Physics, 13(17), 7852-7861. [Link]

  • ResearchGate. (2011). Computational Calculations of pKa Values of Imidazole in Cu(II) Complexes of Biological Relevance. [Link]

  • Sodupe, M. et al. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics. [Link]

  • Vladimiroff, T. (1995). Acidity and Basicidity of Nitro Substituted Imidazoles. Defense Technical Information Center. [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 759, 1-13. [Link]

  • Semantic Scholar. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. [Link]

  • DTIC. (1995). Acidity and Basicidity of Nitro Substituted Imidazoles. [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Application. [Link]

  • Oumada, F. Z., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Open Journal of Physical Chemistry, 8, 83-96. [Link]

  • ResearchGate. (2014). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. [Link]

  • Öǧretir, C., Berber, H., & Asutay, O. (2001). Spectroscopic Determination of Acid Dissociation Constants of Some Imidazole Derivatives. Journal of Chemical & Engineering Data, 46(6), 1430-1432. [Link]

  • ResearchGate. (n.d.). Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. [Link]

  • de Oliveira, R. N., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 765. [Link]

  • Aldeco, M., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 298. [Link]

  • Li, W., et al. (2021). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 26(11), 3326. [Link]

  • University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. [Link]

  • Schrödinger. (n.d.). Small Molecule Protonation State Enumeration and pKa Prediction. [Link]

  • Flores-Alamo, M., et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 7, 719-729. [Link]

  • ResearchGate. (n.d.). The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5(). [Link]

  • Salyan, S., & Aswatha Ram, H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s512-s519. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of 4,5-dibromo-2-tert-butyl-1H-imidazole: Routes, Mechanisms, and Protocols

Introduction The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a bioisostere for other functional groups.[1][2] Substituted i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a bioisostere for other functional groups.[1][2] Substituted imidazoles, particularly halogenated derivatives, serve as versatile building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3][4] 4,5-dibromo-2-tert-butyl-1H-imidazole is a key intermediate, leveraging the steric bulk of the tert-butyl group to direct further functionalization and the bromo-substituents as handles for cross-coupling reactions.[3] This guide provides a comprehensive review of the synthetic routes to 4,5-dibromo-2-tert-butyl-1H-imidazole, offering in-depth analysis of the underlying chemical principles, detailed experimental protocols, and a comparative summary of the available methodologies.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to 4,5-dibromo-2-tert-butyl-1H-imidazole suggests a two-step strategy. The primary disconnection occurs at the carbon-bromine bonds, pointing to a direct bromination of a suitable precursor. This leads to the key intermediate, 2-tert-butyl-1H-imidazole.[5] This precursor can be synthesized through the condensation of pivalamidine with a suitable C2 synthon or by reacting pivalaldehyde with glyoxal and ammonia. This two-step approach, involving the initial formation of the imidazole core followed by electrophilic halogenation, is the most prevalent and practical strategy.

Diagram 1: Retrosynthetic Pathway

G Target 4,5-dibromo-2-tert-butyl-1H-imidazole Intermediate 2-tert-butyl-1H-imidazole Target->Intermediate C-Br Disconnection (Bromination) Starting_Materials Pivalaldehyde, Glyoxal, Ammonia Intermediate->Starting_Materials C-N Disconnection (Imidazole Synthesis) G cluster_reactants Starting Materials Pivalaldehyde Pivalaldehyde Intermediate2 Condensed Intermediate Pivalaldehyde->Intermediate2 Glyoxal Glyoxal Intermediate1 Diimine Intermediate Glyoxal->Intermediate1 Ammonia Ammonia Ammonia->Intermediate1 Intermediate1->Intermediate2 Product 2-tert-butyl-1H-imidazole Intermediate2->Product Cyclization & Dehydration

Caption: Simplified reaction flow for the synthesis of 2-tert-butyl-1H-imidazole.

Part II: Bromination of 2-tert-butyl-1H-imidazole

With the 2-tert-butyl-1H-imidazole precursor in hand, the next and final step is the regioselective bromination at the C4 and C5 positions. The imidazole ring is electron-rich and readily undergoes electrophilic substitution. The C4 and C5 positions are generally the most reactive sites for such substitutions. [6]

Choice of Brominating Agent

Several reagents can be employed for the bromination of imidazoles, with the choice often depending on the desired reactivity and selectivity.

  • Molecular Bromine (Br₂): This is a strong and effective brominating agent. The reaction is typically carried out in a suitable solvent such as acetic acid, chloroform, or water. The high reactivity of Br₂ generally leads to the formation of the di- or even tri-brominated product under appropriate stoichiometric control. [7]* N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent. It is often used when controlling the degree of bromination is critical or when the substrate is sensitive to the acidic conditions generated by Br₂. [8]The reaction is typically performed in solvents like acetonitrile or DMF.

The bulky tert-butyl group at the C2 position sterically shields this position, thus favoring substitution at the C4 and C5 positions. The electron-donating nature of the tert-butyl group further activates the imidazole ring towards electrophilic attack.

Comparative Analysis of Synthesis Routes

Parameter Route 1: Debus-Radziszewski followed by Bromination
Starting Materials Pivalaldehyde, Glyoxal, Ammonia, Brominating Agent (Br₂ or NBS)
Key Reagents/Catalysts Ammonia or Ammonium Acetate
Typical Conditions Step 1: Reflux in alcohol. Step 2: Room temp. to moderate heating.
Product Substitution 2-tert-butyl-4,5-dibromo-1H-imidazole
Yield Range Generally moderate to good over two steps.
Advantages Utilizes readily available and inexpensive starting materials. [9]
Disadvantages Multi-step process. Bromination may require careful control to avoid over-reaction.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Synthesis of 2-tert-butyl-1H-imidazole

Materials:

  • Pivalaldehyde

  • Glyoxal (40% solution in water)

  • Ammonium hydroxide (28-30% solution)

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine pivalaldehyde (1.0 eq) and glyoxal (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath and slowly add ammonium hydroxide (3.0 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 2-tert-butyl-1H-imidazole.

Protocol 2: Synthesis of 4,5-dibromo-2-tert-butyl-1H-imidazole

Materials:

  • 2-tert-butyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-tert-butyl-1H-imidazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 4,5-dibromo-2-tert-butyl-1H-imidazole.

Diagram 3: Experimental Workflow for Synthesis

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination A Combine Pivalaldehyde, Glyoxal, and Ammonia in Ethanol B Reflux for 4-6 hours A->B C Workup and Extraction B->C D Purify by Column Chromatography C->D E Dissolve 2-tert-butyl-1H-imidazole in Acetonitrile D->E Proceed with Purified Precursor F Add NBS at 0 °C E->F G Stir at Room Temperature F->G H Aqueous Workup and Extraction G->H I Purify by Recrystallization or Chromatography H->I

Caption: Workflow for the two-step synthesis of the target molecule.

Conclusion

The synthesis of 4,5-dibromo-2-tert-butyl-1H-imidazole is most effectively achieved through a two-step sequence involving the initial construction of the 2-tert-butyl-1H-imidazole core, followed by a direct dibromination. The Debus-Radziszewski reaction provides a reliable method for assembling the imidazole precursor from simple, commercially available starting materials. Subsequent bromination, preferably with a controlled agent like N-Bromosuccinimide, allows for the efficient installation of the bromo-substituents at the desired C4 and C5 positions. This synthetic strategy is robust, scalable, and provides a solid foundation for the further elaboration of this valuable chemical intermediate in drug discovery and materials science applications.

References

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.

  • Experimental protocol for the synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.

  • Application Notes and Protocols for the Preparation of 2-tert-butyl-6-methyl-1H-benzimidazole Stock Solutions. Benchchem.

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC.

  • Caution! tert-Butylithium is extremely pyrophoric and must not be allowed to come into contact with the atmosphere. Organic Syntheses.

  • Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. ResearchGate.

  • 2-BUTYLIMIDAZOLE. ChemBK.

  • The Role of Brominated Imidazoles in Modern Chemical Synthesis.

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.

  • Imidazole synthesis. Organic Chemistry Portal.

  • 2-tert-Butylimidazole. MySkinRecipes.

  • Mechanism proposed to explain the synthesis of substituted imidazoles... ResearchGate.

  • Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles.

  • Literature review on the synthesis of substituted imidazoles. Benchchem.

  • tert-butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate. Sigma-Aldrich.

  • 176961-27-6 | tert-Butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate. Moldb.

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.

  • Synthesis and Pharmacological Activity of Some 2-substituted-4,5-diphenyl-imidazoles.

  • Regioselective synthesis of 1,4-disubstituted imidazoles. RSC Publishing.

  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. PMC.

  • A review: Imidazole synthesis and its biological activities.

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.

  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole.

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. ResearchGate.

  • Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Organic Chemistry Portal.

  • An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. PMC.

  • 2-tert-butyl-1H-imidazole. PubChem.

  • Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl). PubMed.

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.

  • Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. PubMed.

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ACS Publications.

  • 2-Nitro-1-vinyl-1H-imidazole. MDPI.

Sources

Foundational

An In-depth Technical Guide to 4,5-dibromo-2-tert-butyl-1H-imidazole: Synthesis, Identification, and Potential Applications

Introduction: The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug discovery.[2][4] This guide focuses on a specific, albeit less documented, derivative: 4,5-dibromo-2-tert-butyl-1H-imidazole. While a dedicated CAS number for this compound is not readily found in major chemical databases, indicating its potential novelty, this document serves as a comprehensive technical resource for researchers. By examining the synthesis of its parent structures and established bromination protocols, we will delineate a plausible synthetic route, predict its chemical identifiers, and explore its potential applications in the pharmaceutical landscape.

I. Chemical Identity and Predicted Identifiers

Given the absence of a specific entry in chemical registries, the following identifiers for 4,5-dibromo-2-tert-butyl-1H-imidazole are predicted based on its constituent fragments: the 2-tert-butyl-1H-imidazole core (CAS No. 36947-69-0) and the 4,5-dibromo substitution pattern seen in 4,5-dibromo-1H-imidazole (CAS No. 2302-30-9).[5][6]

IdentifierPredicted ValueSource
IUPAC Name 4,5-dibromo-2-(2-methylpropan-2-yl)-1H-imidazoleIUPAC Nomenclature
Molecular Formula C₇H₁₀Br₂N₂Calculated
Molecular Weight 281.98 g/mol Calculated
SMILES CC(C)(C)c1nc(Br)c(Br)n1ChemDraw Prediction
InChI InChI=1S/C7H10Br2N2/c1-7(2,3)6-10-4(8)5(9)11-6/h11H,1-3H3ChemDraw Prediction

II. Proposed Synthesis Pathway

The synthesis of 4,5-dibromo-2-tert-butyl-1H-imidazole can be logically approached through the direct bromination of 2-tert-butyl-1H-imidazole. The imidazole ring is susceptible to electrophilic substitution, and bromination is a common method for its functionalization.[7]

A. Synthesis of the Precursor: 2-tert-butyl-1H-imidazole

The precursor, 2-tert-butyl-1H-imidazole, can be synthesized via the condensation of an appropriate o-phenylenediamine with pivalic acid, a method generally applicable for the formation of 2-substituted benzimidazoles, which can be adapted for imidazoles.[8] A more direct approach for the imidazole core involves a multi-component reaction, for instance, from an α-dicarbonyl compound, an aldehyde, and ammonia. For the tert-butyl substitution at the 2-position, a common starting material is pivalaldehyde.

B. Bromination of 2-tert-butyl-1H-imidazole

The introduction of bromine atoms at the 4 and 5 positions of the imidazole ring can be achieved using a suitable brominating agent. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of heterocyclic compounds under mild conditions. However, for a di-bromination, a more potent brominating agent or harsher reaction conditions might be necessary. The use of molecular bromine (Br₂) in a suitable solvent is a classical approach.[7]

Experimental Protocol: A Proposed Method

Objective: To synthesize 4,5-dibromo-2-tert-butyl-1H-imidazole.

Materials:

  • 2-tert-butyl-1H-imidazole

  • Molecular Bromine (Br₂)

  • Acetic Acid (glacial)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-tert-butyl-1H-imidazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of molecular bromine (2.2 eq) in glacial acetic acid dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate until the red-brown color of the bromine disappears.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4,5-dibromo-2-tert-butyl-1H-imidazole.

Causality Behind Experimental Choices:
  • Solvent: Acetic acid is a common solvent for bromination reactions as it is polar and can protonate the imidazole ring, potentially influencing the regioselectivity of the substitution.

  • Brominating Agent: Molecular bromine is a strong electrophile, suitable for the di-bromination of the electron-rich imidazole ring. The use of a slight excess ensures complete reaction.

  • Temperature Control: The initial cooling is crucial to control the exothermic nature of the reaction and to prevent unwanted side reactions.

  • Quenching and Neutralization: Sodium thiosulfate is used to remove any unreacted bromine, and sodium bicarbonate neutralizes the acetic acid, facilitating the extraction of the product into an organic solvent.

Visualization of the Proposed Synthesis

SynthesisWorkflow cluster_start Starting Material cluster_reaction Bromination cluster_workup Work-up & Purification cluster_product Final Product 2_tert_butyl_imidazole 2-tert-butyl-1H-imidazole Reaction Dissolve in Acetic Acid Add Br2 (2.2 eq) Stir at RT 2_tert_butyl_imidazole->Reaction 1.0 eq Quench Quench with Na2S2O3 Reaction->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Column Chromatography Extract->Purify Final_Product 4,5-dibromo-2-tert-butyl-1H-imidazole Purify->Final_Product

Caption: Proposed workflow for the synthesis of 4,5-dibromo-2-tert-butyl-1H-imidazole.

III. Potential Applications in Drug Development

The imidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of bulky and lipophilic substituents, such as a tert-butyl group at the 2-position and bromine atoms at the 4 and 5-positions, can significantly modulate the pharmacological profile of the parent imidazole ring.

  • Anticancer Activity: Many imidazole derivatives have been developed as anticancer agents, targeting various mechanisms such as enzyme inhibition and DNA interaction.[4] The halogen atoms can enhance the binding affinity to target proteins through halogen bonding and increase the lipophilicity, which may improve cell membrane permeability.

  • Enzyme Inhibition: The imidazole core can act as a bioisostere for other functional groups and can coordinate with metal ions in the active sites of metalloenzymes. The substituents on the ring play a crucial role in determining the selectivity and potency of inhibition.

  • Antimicrobial Properties: Halogenated compounds often exhibit enhanced antimicrobial activity. The dibromo substitution on the imidazole ring could confer potent antibacterial or antifungal properties.

The logical progression for evaluating the potential of 4,5-dibromo-2-tert-butyl-1H-imidazole in drug discovery is illustrated below.

DrugDiscoveryPath Synthesis Synthesis of 4,5-dibromo-2-tert-butyl-1H-imidazole Screening In vitro Biological Screening (e.g., anticancer, antimicrobial assays) Synthesis->Screening Hit_ID Hit Identification (Active Compound) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Logical workflow for evaluating the therapeutic potential of the title compound.

IV. Conclusion

While 4,5-dibromo-2-tert-butyl-1H-imidazole is not a commercially available compound with established chemical identifiers, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. The proposed synthetic route is practical and relies on well-understood reactions of the imidazole core. The predicted identifiers offer a starting point for its analytical characterization. Furthermore, the known pharmacological importance of substituted imidazoles suggests that this novel compound could be a valuable candidate for further investigation in drug discovery programs. Researchers and scientists in the field are encouraged to utilize this guide as a foundational resource for the exploration of this and other novel imidazole derivatives.

V. References

  • Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis. (URL: [Link])

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit. (URL: [Link])

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (URL: [Link])

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (URL: [Link])

  • Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF. (URL: [Link])

  • Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium - Organic Chemistry Portal. (URL: [Link])

  • 2-tert-butyl-1H-imidazole | C7H12N2 | CID 498442 - PubChem. (URL: [Link])

  • Imidazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • A TWO-STEP SYNTHESIS OF IMIDAZOLES FROM - LOCKSS. (URL: [Link])

  • Benzo[1,2-d:4,5-d′]bis([1][8][9]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - MDPI. (URL: [Link])

  • Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives - Scientific Research Publishing. (URL: [Link])

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC - NIH. (URL: [Link])

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole - ResearchGate. (URL: [Link])

  • Research Article Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. (URL: [Link])

  • 1H-Imidazole, 4,5-dibromo- | C3H2Br2N2 | CID 200605 - PubChem. (URL: [Link])

Sources

Exploratory

Safety data sheet (SDS) and toxicology of brominated imidazoles

An In-Depth Technical Guide to the Safety and Toxicology of Brominated Imidazoles For Researchers, Scientists, and Drug Development Professionals Introduction: The Duality of Brominated Imidazoles Imidazole, a five-membe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Toxicology of Brominated Imidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of Brominated Imidazoles

Imidazole, a five-membered heterocyclic compound, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmacologically active molecules, exhibiting anticancer, antifungal, and antihypertensive properties, among others.[1][3] The incorporation of bromine atoms onto the imidazole or associated phenyl rings creates brominated imidazoles, a class of compounds with enhanced synthetic versatility and modified biological activity.[4] The carbon-bromine bond serves as a highly reactive site for synthetic transformations like palladium-catalyzed cross-coupling reactions, making these compounds valuable building blocks in the construction of complex molecular frameworks for drug discovery.[4]

However, this chemical utility is shadowed by toxicological concerns inherent to both the imidazole core and the presence of bromine. The broader class of brominated organic compounds, particularly those used as brominated flame retardants (BFRs), are known for their environmental persistence, bioaccumulation, and potential toxicity.[5][6][7] Regulatory bodies like the European Chemicals Agency (ECHA) have identified aromatic brominated compounds as substances of concern due to these properties.[8][9] Therefore, a thorough understanding of the safety data sheet (SDS) profiles and the underlying toxicological mechanisms of brominated imidazoles is not merely a regulatory formality but a scientific necessity for any professional involved in their synthesis, handling, or therapeutic development.

This guide provides a comprehensive technical overview of the safety and toxicology of brominated imidazoles, synthesizing data from regulatory standards, mechanistic studies, and predictive toxicology. It is designed to equip researchers and drug development professionals with the expertise to handle these compounds safely and to anticipate their toxicological profiles in preclinical development.

Section 1: Deconstructing the Safety Data Sheet (SDS) for Brominated Imidazoles

While a specific SDS for every brominated imidazole derivative does not exist, a composite hazard profile can be constructed based on the known hazards of the parent imidazole structure and the toxicological contributions of aromatic bromine substituents.

Hazard Identification

The parent imidazole is classified as harmful if swallowed, causing severe skin burns and eye damage, and is suspected of damaging the unborn child.[10][11][12] Bromination is unlikely to mitigate these hazards and may introduce new ones.

  • Acute Toxicity (Oral): Harmful if swallowed (reflecting the parent imidazole moiety).[10][11]

  • Skin Corrosion/Irritation: Causes severe skin burns. The corrosive nature is a known property of imidazole.[10]

  • Serious Eye Damage/Irritation: Causes serious, often irreversible, eye damage.[10][12]

  • Reproductive Toxicity: May damage the unborn child, a serious hazard associated with imidazole.[10][11]

  • Specific Target Organ Toxicity: May cause respiratory irritation upon inhalation of dusts or aerosols.[13]

  • Environmental Hazards: Aromatic brominated compounds are often persistent, bioaccumulative, and toxic (PBT) to aquatic life.[6][8] While data for specific brominated imidazoles is limited, this classification should be anticipated.

First-Aid and Emergency Procedures

Immediate and decisive action is critical when handling corrosive and toxicologically active compounds.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[11]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting due to the risk of perforation. Call a physician or poison control center immediately.[11]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]

Safe Handling and Personal Protective Equipment (PPE)

A stringent safety protocol is mandatory. All work should be conducted within a certified chemical fume hood.

  • Engineering Controls: Ensure adequate ventilation, with eyewash stations and safety showers in close proximity to the workstation.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin and Body Protection: Wear a lab coat, long-sleeved shirt, and trousers. Ensure no skin is exposed.

    • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dusts are generated and ventilation is inadequate.[11]

Section 2: The Toxicological Profile of Brominated Imidazoles

The toxicity of brominated imidazoles is a composite of the effects of the imidazole ring and the halogen substituent. Studies on various imidazole derivatives and BFRs provide a strong basis for predicting their biological impact.

Mechanisms of Cellular Toxicity

Recent research indicates that the cytotoxicity of imidazole derivatives is often linked to the impairment of fundamental cellular processes.[14]

  • Mitochondrial Dysfunction: This is a central mechanism of toxicity for many azole compounds and BFRs.[15][16] Brominated imidazoles can impair the mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential (ΔΨm).[14][15] This bioenergetic failure results in ATP depletion and triggers downstream cell death pathways.[16]

  • Oxidative Stress: The disruption of mitochondrial function often leads to a surge in reactive oxygen species (ROS).[14][16] This overwhelms the cell's antioxidant defenses, causing oxidative damage to lipids, proteins, and DNA. One study on 1-methyl-3-octylimidazolium bromide demonstrated that it induces oxidative stress in wheat seedlings.[17]

  • DNA Damage: Some imidazo-based compounds have been shown to cause DNA fragmentation in cancer cell lines, indicating a potential for genotoxicity.[18]

  • Endocrine Disruption: Many BFRs are known endocrine disruptors, capable of interfering with hormone systems, particularly thyroid hormones.[5][19][20] This is a critical consideration for any brominated aromatic compound intended for therapeutic use.

The following diagram illustrates the primary mechanisms by which brominated imidazoles can induce cellular toxicity, converging on mitochondrial damage.

Brominated_Imidazole_Toxicity Figure 1: Mechanistic Pathway of Brominated Imidazole Cytotoxicity BI Brominated Imidazole Mito Mitochondrial Membrane BI->Mito Accumulation ETC Electron Transport Chain (ETC) Impairment Mito->ETC MMP ΔΨm Collapse (Membrane Potential) ETC->MMP Disruption ROS Increased ROS Production ETC->ROS Electron Leak ATP ATP Depletion MMP->ATP Leads to Apoptosis Apoptosis (Programmed Cell Death) ATP->Apoptosis Triggers OxidativeStress Oxidative Stress ROS->OxidativeStress Causes DNA_Damage DNA & Protein Damage OxidativeStress->DNA_Damage DNA_Damage->Apoptosis Triggers

Caption: Mechanistic pathway of brominated imidazole cytotoxicity.

In Vivo and Ecotoxicology

While human data is scarce, animal and environmental studies highlight significant risks.

  • Developmental Toxicity: The ionic liquid 1-methyl-3-octylimidazolium bromide has been shown to have toxic effects on the early embryonic development of frogs, with 96-hour median lethal concentrations (LC50) as low as 42.4 mg/L.[21] This aligns with the reproductive toxicity warning for the parent imidazole.

  • Hepatotoxicity: In an acute oral toxicity study in rats, certain imidazo-based derivatives caused hepatic damage at doses of 1000 mg/kg.[18] Azole-induced liver injury is a known clinical concern, often linked to mitochondrial toxicity.[15]

  • Environmental Persistence: Like other BFRs, brominated imidazoles are expected to be persistent in the environment.[6][22] Studies on novel BFRs show they partition into sediment and can have dissipation half-lives of over 100 days.[22] This persistence increases the risk of long-term environmental and human exposure.

Quantitative Toxicological Data

Quantitative data for brominated imidazoles is limited. The table below presents data for related compounds to provide a toxicological context.

CompoundTest OrganismEndpointValueReference
ImidazoleRatLD50 (Oral)220 mg/kg[23]
1-Methyl-3-octylimidazolium bromideFrog Embryo96-h LC5042.4 - 85.1 mg/L[21]
Imidazo[1,5-a]pyrazine derivativesWistar RatsAcute Oral ToxicitySigns of toxicity at 1000 mg/kg[18]
DecaBDE (BFR)Adult RatsLOAEL80 mg/kg body weight/day[19]

Note: LD50 (Lethal Dose, 50%), LC50 (Lethal Concentration, 50%), LOAEL (Lowest Observed Adverse Effect Level). Data should be used for contextual understanding only.

Section 3: Experimental Protocols for Toxicological Assessment

A robust, self-validating system of toxicological assessment is crucial in early-stage drug development. The following protocols are foundational for evaluating the safety of novel brominated imidazoles.

Workflow for Preliminary Toxicological Screening

This workflow outlines a logical progression from in vitro screening to preliminary in vivo assessment.

Caption: A streamlined workflow for the toxicological assessment of novel compounds.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the concentration at which a compound reduces the viability of cultured cells.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a brominated imidazole in a human cell line (e.g., HepG2, a liver carcinoma line relevant for hepatotoxicity).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate at a density of 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the brominated imidazole in DMSO. Create a serial dilution in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is non-toxic (<0.5%).

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells. Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the concentration-response curve and determine the IC50 value using non-linear regression.

Protocol: Acute Oral Toxicity Study (Adapted from OECD Guideline 420)

This protocol provides preliminary in vivo data on the acute toxic effects of a single oral dose.

Objective: To identify the dose range causing mortality or clear signs of toxicity.[18]

Methodology:

  • Animal Model: Use healthy, young adult Wistar rats (either male or female), typically 8-12 weeks old. Acclimatize the animals for at least 5 days.

  • Dose Selection (Fixed Dose Procedure): Based on in vitro data, start with a single animal at a justified starting dose (e.g., 300 mg/kg).[18] The substance is administered orally via gavage.

  • Observation (Step 1): Observe the animal closely for the first few hours and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, tremors, and salivation).[18][23]

  • Dose Escalation/De-escalation:

    • If the animal survives without clear toxicity, use a higher dose (e.g., 1000 mg/kg or 2000 mg/kg) in another animal.

    • If the animal shows clear signs of toxicity or dies, re-dose at a lower level in another animal.

  • Main Study: Once the appropriate dose range is identified, dose a group of 5 animals.

  • Data Collection: Record body weight changes, clinical observations, and any mortalities.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals to look for signs of organ damage, particularly to the liver.

Conclusion

Brominated imidazoles represent a chemical class of significant promise but also considerable toxicological risk. Their utility in synthesis and drug discovery cannot be separated from the hazards inherent to corrosive heterocyclic cores and persistent aromatic halogens. A proactive approach to safety, grounded in a deep understanding of the SDS, potential toxicological mechanisms, and robust experimental validation, is essential. By integrating the principles and protocols outlined in this guide, researchers and developers can navigate the challenges posed by these compounds, fostering innovation while upholding the highest standards of safety and scientific integrity.

References

  • de Wit, C. A., Kierkegaard, A., & Sellström, U. (2013). Environmental fate of three novel brominated flame retardants in aquatic mesocosms. Environmental Toxicology and Chemistry, 32(7), 1535-1544. [Link]

  • Adeyemi, O. S., Eseola, A. O., Plass, W., Otuechere, C. A., & Elebiyo, T. C. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27. [Link]

  • Li, X. Y., Zhou, J., Yu, M., Wang, J. J., & Pei, Y. C. (2009). Toxic effects of 1-methyl-3-octylimidazolium bromide on the early embryonic development of the frog Rana nigromaculata. Ecotoxicology and Environmental Safety, 72(2), 552-556. [Link]

  • Lee, J., et al. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Molecules, 28(3), 1365. [Link]

  • Liu, P., Ding, Y., Liu, H., Sun, L., Li, X., & Wang, J. (2010). Toxic effects of 1-methyl-3-octylimidazolium bromide on the wheat seedlings. Journal of Environmental Sciences, 22(12), 1974-1979. [Link]

  • Sun, Y. X., Zhang, Z., Xu, K., Li, Y., & Zhang, T. (2019). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. Environmental Science & Technology, 53(23), 13575-13592. [Link]

  • Xiong, P., et al. (2021). Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments: A review. Water Research, 197, 117088. [Link]

  • European Chemicals Agency. (2023, March 15). ECHA identifies certain brominated flame retardants as candidates for restriction. ECHA Press Release. [Link]

  • Sharma, D., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Paíga, P., Delerue-Matos, C., & Corcuera, L. A. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences, 157(1), 186-197. [Link]

  • Arbeláez, P., et al. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). International Journal of Molecular Sciences, 10(2), 588-608. [Link]

  • Bergeson & Campbell, P.C. (2023). ECHA Identifies Certain Brominated Flame Retardants as Candidates for Restriction. Lexology. [Link]

  • European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. ECHA Press Release. [Link]

  • Stensiö, K. E., Wahlberg, K., Wahren, R., Waisvisz, J. M., & van der Hoeven, M. G. (1973). Synthesis of Brominated Imidazoles. Acta Chemica Scandinavica, 27, 2179-2183. [Link]

  • Singh, A., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon, 10(1), e23469. [Link]

  • BG RCI. (2006). Toxicological Evaluations: Imidazole. [Link]

  • Schlabach, M., et al. (2011). Environmental Occurrence of Emerging and Legacy Brominated Flame Retardants Near Suspected Sources in Norway. Archives of Environmental Contamination and Toxicology, 61(3), 371-381. [Link]

  • Al-Ghamdi, S. S., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(11), 4381. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. [Link]

  • Al-Doaiss, A. A., et al. (2025). Mitochondria under fire: toxicological mechanisms of brominated flame retardants. Critical Reviews in Toxicology, 55(1), 1-21. [Link]

  • European Chemicals Agency. (2025, November 26). ECHA Weekly. [Link]

  • Darnerud, P. O., Eriksen, G. S., Jóhannesson, T., Larsen, P. B., & Viluksela, M. (2001). Toxic effects of brominated flame retardants in man and in wildlife. Environment International, 27(2-3), 201-218. [Link]

  • Costa, L. G., & Giordano, G. (2021). Health toxicity effects of brominated flame retardants: From environmental to human exposure. Environment International, 154, 106553. [Link]

  • Pillay, V. V. (2013). Modern Medical Toxicology (4th ed.). Jaypee Brothers Medical Publishers. [Link]

  • Wang, Y., et al. (2021). Chronic toxicity of treated and untreated aqueous solutions containing imidazole-based ionic liquids and their oxydized by-products. Journal of Hazardous Materials, 416, 125819. [Link]

  • Zhang, J., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(19), 6591. [Link]

  • da Silva, G. V. J., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 794. [Link]

  • European Chemicals Agency. (n.d.). Imidazole - Substance Information. [Link]

  • Grimmett, M. R., & Hartshorn, S. R. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Journal of the Chemical Society, Perkin Transactions 2, (13), 1652-1656. [Link]

  • Al-Ghorbani, M., et al. (2022). Structural modifications and biomedical applications of π-extended, π-fused, and non-fused tetra-substituted imidazole derivatives. Arabian Journal of Chemistry, 15(1), 103525. [Link]

Sources

Foundational

Crystal structure analysis of 4,5-dibromo-2-tert-butyl-1H-imidazole

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,5-dibromo-2-tert-butyl-1H-imidazole: A Keystone for Structure-Based Drug Design Authored by a Senior Application Scientist Abstract The imidazole scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,5-dibromo-2-tert-butyl-1H-imidazole: A Keystone for Structure-Based Drug Design

Authored by a Senior Application Scientist

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, elucidated through single-crystal X-ray diffraction (SCXRD), provides invaluable insights for structure-based drug design. This guide presents a comprehensive, field-proven methodology for the crystal structure analysis of 4,5-dibromo-2-tert-butyl-1H-imidazole, a representative substituted imidazole. We will traverse the entire workflow, from rational synthesis and meticulous crystallization to the nuances of X-ray diffraction data collection, structure solution, and refinement. The causality behind key experimental choices is explained, ensuring that the described protocols are self-validating. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic data for the advancement of novel therapeutics.

The Strategic Imperative of Imidazole Crystallography in Drug Discovery

Imidazole and its derivatives are not merely synthetic curiosities; they are privileged structures in pharmacology, exhibiting a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][5] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their binding affinity and selectivity for biological targets. Understanding the precise spatial arrangement of substituents on the imidazole ring, as well as the intermolecular interactions that govern crystal packing, is paramount for optimizing lead compounds.[6][7][8]

Single-crystal X-ray diffraction stands as the definitive technique for obtaining this atomic-level structural information.[9][10][11][12] The resulting crystal structure provides a detailed map of bond lengths, bond angles, and torsion angles, as well as insights into non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active site of a protein.[6][7][8] This guide uses 4,5-dibromo-2-tert-butyl-1H-imidazole as a model system to illustrate the complete process of crystal structure determination, providing a robust framework for the analysis of other novel imidazole-based drug candidates.

Experimental Workflow: From Synthesis to Single Crystals

The journey to a refined crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The following workflow diagram illustrates the key stages of this process.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_scxrd Single-Crystal X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_deposition Data Deposition S1 Synthesis of 4,5-dibromo-2-tert-butyl-1H-imidazole S2 Purification by Column Chromatography S1->S2 C1 Solvent Screening S2->C1 C2 Slow Evaporation C1->C2 X1 Crystal Mounting C2->X1 X2 Data Collection X1->X2 X3 Data Processing X2->X3 A1 Structure Solution (e.g., SHELXS) X3->A1 A2 Structure Refinement (e.g., SHELXL) A1->A2 A3 Validation and Analysis A2->A3 D1 CIF File Generation A3->D1 D2 Deposition to CCDC D1->D2

Caption: Overall experimental workflow from synthesis to data deposition.

Synthesis of 4,5-dibromo-2-tert-butyl-1H-imidazole

A plausible and efficient synthesis of the title compound can be achieved through the bromination of 2-tert-butyl-1H-imidazole. The following protocol is based on established methods for imidazole synthesis and modification.[13][14][15]

Protocol:

  • Starting Material: Begin with commercially available 2-tert-butyl-1H-imidazole.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-tert-butyl-1H-imidazole (1.0 eq.) in a suitable solvent such as chloroform or dichloromethane.

  • Bromination: Cool the solution to 0 °C in an ice bath. Slowly add N-bromosuccinimide (NBS) (2.2 eq.) portion-wise over 30 minutes. The use of slightly more than two equivalents of NBS ensures the dibromination of the imidazole ring at positions 4 and 5.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4,5-dibromo-2-tert-butyl-1H-imidazole as a white solid.

Crystallization

The growth of diffraction-quality single crystals is often the most challenging step in the process.[9][10][16] The following protocol outlines a systematic approach to crystallizing small organic molecules.[17][18]

Protocol:

  • Solvent Screening: Assess the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, ethanol). An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and highly soluble when heated.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water) in a clean vial.

    • Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction: Data Acquisition and Processing

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.[11][12][19][20]

Protocol:

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1-0.4 mm.[21]

    • Carefully mount the crystal on a cryoloop or a glass fiber.[11][21]

  • Data Collection:

    • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.

    • A stream of cold nitrogen (typically at 100 K or 173 K) is used to cool the crystal, which minimizes thermal vibrations and reduces radiation damage.[21]

    • The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, collects a series of diffraction images as the crystal is rotated.[11][19]

    • The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.[19][20]

  • Data Processing:

    • The collected diffraction images are processed using specialized software (e.g., Bruker's APEX suite).

    • This involves indexing the diffraction spots to determine the unit cell parameters and Bravais lattice.

    • The intensities of all reflections are integrated, and corrections for factors such as Lorentz and polarization effects are applied.

Structure Solution, Refinement, and Validation

The processed diffraction data is then used to solve and refine the crystal structure. The SHELX suite of programs is widely used for this purpose.[22][23][24][25]

Structure_Solution_Refinement Input Processed Data (.hkl file) SHELXS SHELXS: Direct Methods (Initial Phasing) Input->SHELXS InitialModel Initial Atomic Model SHELXS->InitialModel SHELXL SHELXL: Least-Squares Refinement InitialModel->SHELXL RefinedModel Refined Structure (.res file) SHELXL->RefinedModel Iterative Cycles RefinedModel->SHELXL Validation Validation & Analysis (e.g., checkCIF) RefinedModel->Validation FinalCIF Final CIF File Validation->FinalCIF

Caption: The iterative process of crystal structure solution and refinement.

Protocol:

  • Structure Solution:

    • The structure is solved using direct methods or Patterson methods, typically with a program like SHELXS.[22][24] This provides an initial model of the electron density and the positions of the heavier atoms (in this case, bromine).

  • Structure Refinement:

    • The initial model is refined using a least-squares procedure with a program like SHELXL.[23]

    • This iterative process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[25]

  • Validation:

    • The final refined structure is validated using tools like checkCIF to ensure that the model is chemically reasonable and conforms to crystallographic standards.

Analysis and Interpretation of the Crystal Structure

The refined crystal structure of 4,5-dibromo-2-tert-butyl-1H-imidazole provides a wealth of information.

Molecular Geometry

The analysis reveals precise bond lengths, bond angles, and torsion angles within the molecule. These parameters can be compared to known values for similar fragments in the Cambridge Structural Database (CSD) to identify any unusual geometric features that may be indicative of electronic or steric effects.[7][26]

Crystallographic Data Summary

The key crystallographic data for a hypothetical structure of 4,5-dibromo-2-tert-butyl-1H-imidazole are summarized in the table below.

ParameterValue
Chemical formulaC₇H₁₀Br₂N₂
Formula weight297.98
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)12.675(5)
β (°)98.76(2)
Volume (ų)1090.1(7)
Z4
ρcalc (g/cm³)1.815
μ (mm⁻¹)7.65
F(000)576
R₁ [I > 2σ(I)]0.035
wR₂ (all data)0.089
Intermolecular Interactions and Crystal Packing

Understanding how molecules pack in the solid state is crucial for predicting physical properties and for understanding molecular recognition.[6][8][27] In the absence of strong hydrogen bond donors, the crystal packing of 4,5-dibromo-2-tert-butyl-1H-imidazole would likely be dominated by weaker interactions such as C-H···Br and Br···Br contacts, as well as van der Waals forces. Tools such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular interactions.[6]

Data Deposition: Ensuring Scientific Integrity

A critical final step in any crystal structure analysis is the deposition of the data in a public repository. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[26][28][29]

Protocol:

  • Prepare the CIF file: The final output of the refinement process is a Crystallographic Information File (CIF), which contains all the necessary information about the crystal structure determination.

  • Deposit the data: The CIF file is deposited with the CCDC through their online deposition service.[30][31] The CCDC will assign a unique deposition number to the structure, which should be included in any publication describing the work. This ensures that the data is preserved and accessible to the global scientific community.[28]

Conclusion

This guide has provided a comprehensive and technically detailed overview of the process of determining the crystal structure of 4,5-dibromo-2-tert-butyl-1H-imidazole, a representative of a medicinally important class of compounds. By following these field-proven protocols, from rational synthesis and meticulous crystallization to rigorous data analysis and public deposition, researchers can obtain the high-quality structural data that is essential for advancing structure-based drug discovery. The insights gained from such analyses provide a solid foundation for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

  • Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). Cureus. [Link]

  • Deposit a Structure in the CSD. CCDC. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). ePrints Soton. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • Free, unified deposition and access of crystal structure data. FIZ Karlsruhe. [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019, September 13). MDPI. [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction. ResearchGate. [Link]

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (2022). IJRAR. [Link]

  • Imidazole, its derivatives & their importance. (2016, May 28). International Journal of Current Advanced Research. [Link]

  • Deposit. The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate. [Link]

  • Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 1). Taylor & Francis. [Link]

  • Deposit. The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). [Link]

  • crystallization of small molecules. CSIC. [Link]

  • A Guide to Using the SHELXTL Crystallographic Software Package. (2004, January 25). University of Illinois. [Link]

  • Designer crystals: intermolecular interactions, network structures and supramolecular synthons. University of Hyderabad. [Link]

  • Cambridge Structural Database. Wikipedia. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Stanford Advanced Materials. [Link]

  • Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Crystal structure refinement with SHELXL. (2015). PMC - NIH. [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]

  • The SHELX-97 Manual. University of Göttingen. [Link]

  • Data Collection for Crystallographic Structure Determination. PMC - NIH. [Link]

  • Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. (2017, October 25). Royal Society of Chemistry. [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving. (2017, June). University of Saskatchewan. [Link]

  • Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. NPTEL. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. (2023, September 14). Thieme Connect. [Link]

  • A TWO-STEP SYNTHESIS OF IMIDAZOLES FROM. LOCKSS. [Link]

  • Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. (2023, August 30). IUCr Journals. [Link]

  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Publishing. [Link]

Sources

Exploratory

Technical Guide: Electronic &amp; Structural Properties of 4,5-Dibromo-2-tert-butyl-1H-imidazole

Executive Summary: The Dual-Functional Scaffold 4,5-dibromo-2-tert-butyl-1H-imidazole represents a specialized class of "sterically demanding, halogenated heterocycles." While imidazole derivatives are foundational in me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Functional Scaffold

4,5-dibromo-2-tert-butyl-1H-imidazole represents a specialized class of "sterically demanding, halogenated heterocycles." While imidazole derivatives are foundational in medicinal chemistry (e.g., for antifungal and anticancer agents), this specific congener offers unique utility in materials science due to the interplay between its bulky tert-butyl group and the polarizable bromine atoms.

This guide analyzes the molecule not merely as a pharmaceutical intermediate, but as a functional building block for organic electronics and crystal engineering . Its utility stems from three synergistic features:

  • Electronic Tunability: The electron-withdrawing bromines lower the HOMO/LUMO levels, stabilizing the molecule against oxidation.

  • Supramolecular Assembly: The bromine atoms act as Sigma-hole donors for halogen bonding, while the imidazole N3 acts as an acceptor, enabling programmable crystal lattices.

  • Steric Anchoring: The tert-butyl group prevents π-stacking aggregation, a critical feature for maintaining fluorescence quantum yields in solid-state optical materials.

Molecular Architecture & Electronic Potential

Structure-Property Relationships

The electronic behavior of this molecule is defined by the "Push-Pull-Steric" dynamic:

FeatureChemical MoietyElectronic/Physical FunctionMaterials Consequence
Electron Withdrawal -Br (C4, C5)Inductive (-I) effect lowers orbital energies.Increases oxidative stability; facilitates n-type transport character.
Steric Bulk -C(CH₃)₃ (C2)Hyperconjugation (+I) and steric hindrance.Increases solubility in organic solvents; prevents fluorescence quenching (aggregation).
Proton Transfer -NH (N1)Hydrogen bond donor (pKa ~14).Enables proton conductivity for ferroelectrics or proton-exchange membranes.
Reactive Sites C-Br BondsOxidative addition sites.Precursor for Suzuki/Sonogashira coupling to create conjugated polymers.
Frontier Molecular Orbitals (Estimated)

Based on analogous dibromo-imidazole systems used in optoelectronics (e.g., phenanthroimidazoles), the estimated energy levels are:

  • HOMO: ~ -6.2 to -6.5 eV (Deepened by bromine substitution).

  • LUMO: ~ -2.5 to -2.8 eV.

  • Bandgap: Wide (~3.8 eV), making it an insulator/semiconductor precursor requiring conjugation extension for visible light activity.

Synthesis & Purification Protocol

Objective: High-yield synthesis of 4,5-dibromo-2-tert-butyl-1H-imidazole with minimal mono-bromo impurities.

Reaction Mechanism

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The tert-butyl group activates the ring slightly, but the first bromine deactivates it, requiring controlled conditions to ensure complete di-bromination without ring destruction.

Step-by-Step Methodology

Reagents:

  • 2-tert-butyl-1H-imidazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.2 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

  • Quench: Sodium thiosulfate (aq)

Protocol:

  • Dissolution: Dissolve 2-tert-butyl-1H-imidazole in anhydrous MeCN (0.5 M concentration). Maintain at 0°C under N₂ atmosphere.

  • Bromination: Add NBS portion-wise over 30 minutes. Critical: Do not add all at once to prevent exotherms that lead to tar formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The di-bromo product is significantly less polar than the starting material.

  • Quench: Pour mixture into ice-cold 5% Na₂S₂O₃ solution to neutralize unreacted bromine species.

  • Isolation: Extract with Dichloromethane (DCM) (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white/off-white needles.

Visualization of Synthesis Logic

SynthesisWorkflow Start 2-tert-butyl-1H-imidazole Reagent + NBS (2.2 eq) in MeCN Start->Reagent Intermediate Mono-bromo Intermediate Reagent->Intermediate Fast (C5) Product 4,5-Dibromo-2-tert-butyl -1H-imidazole Intermediate->Product Slow (C4) Steric Control Purification Recrystallization (EtOH/H2O) Product->Purification Remove Succinimide

Caption: Step-wise bromination pathway emphasizing the kinetic difference between the first and second halogenation events.

Materials Science Applications

Crystal Engineering & Halogen Bonding

In the solid state, this molecule is a prime candidate for Halogen-Bonded Organic Frameworks (XOFs) .

  • Mechanism: The C-Br bond creates a region of positive electrostatic potential (σ-hole) along the bond axis.

  • Interaction: This σ-hole interacts with the lone pair of the N3 atom of a neighboring imidazole.

  • Network: Because there are two bromines and one acceptor nitrogen (plus the NH donor), the molecule forms complex 1D zig-zag chains or 2D sheets, depending on the steric interference of the tert-butyl group.

Precursor for Organic Semiconductors

The C-Br bonds are "handles" for Pd-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira).

  • Workflow: Coupling 4,5-dibromo-2-tert-butylimidazole with thiophene boronic acids creates D-A-D (Donor-Acceptor-Donor) type molecules.

  • Result: The imidazole core becomes the electron-deficient acceptor, while the tert-butyl group ensures the resulting polymer is soluble in spin-coating solvents (Chlorobenzene, Chloroform), a requirement for printing OLEDs or OFETs.

Functional Pathway Diagram

Applications Core 4,5-Dibromo-2-tBu-Imidazole XBond Halogen Bonding (XB) Core->XBond Solid State Coupling Pd-Catalyzed Coupling Core->Coupling Synthesis Network Supramolecular Networks XBond->Network Br...N Interaction OLED Soluble OLED Emitters Coupling->OLED + Thiophene/Fluorene

Caption: Divergent application pathways: Solid-state assembly via halogen bonding vs. chemical derivatization for optoelectronics.

Critical Analysis & Troubleshooting (E-E-A-T)

Solubility Paradox

While the tert-butyl group aids solubility, the high bromine content increases density and lipophilicity.

  • Observation: The molecule may be sparingly soluble in cold methanol but highly soluble in DCM.

  • Implication: For biological assays, DMSO stock solutions are required. For materials processing, chlorinated solvents are preferred.

Stability

The C-Br bond on the imidazole ring is generally stable but can undergo lithium-halogen exchange rapidly.

  • Warning: Avoid strong bases (n-BuLi) unless specific lithiation is intended. For deprotonation of the NH group, use milder bases like K₂CO₃ or NaH.

References

  • Synthesis of Imidazole Derivatives

    • Ye, S., et al. (2019). "Imidazole derivatives for efficient organic light-emitting diodes." Taylor & Francis Online. Link

    • Context: Validates the use of imidazole cores as electron-transport materials and the role of substituents in tuning energy levels.
  • Halogen Bonding in Imidazoles

    • Metrangolo, P., et al. (2008). "The Halogen Bond."[1][2][3][4] Chemical Reviews. Link (Foundational text supported by search result 1.15).

    • Context: Establishes the mechanism of Br...N interactions utilized in the crystal engineering section.
  • Structural Analogues (Crystal Data)

    • ResearchGate Data.[2][5] (2025).[2][6][7][8] "Syntheses and crystal structures of two ionic liquids with halogen-bonding groups: 4,5-dibromo- and 4,5-diiodo-1-butyl-3-methylimidazolium."[7] Link

    • Context: Provides crystallographic evidence for the behavior of 4,5-dihaloimidazoles.[7]

  • Electronic Properties of Imidazole Scaffolds

    • Arabian Journal of Chemistry.[8] (2020). "Structural modifications and biomedical applications of π-extended... imidazole derivatives." Link

    • Context: Discusses the HOMO/LUMO modulation via substitution, supporting the estim

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4,5-Dibromo-2-tert-butyl-1H-imidazole

This Application Note is structured for researchers and drug development professionals, focusing on the robust synthesis of 4,5-dibromo-2-tert-butyl-1H-imidazole . This scaffold is a critical intermediate for accessing h...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured for researchers and drug development professionals, focusing on the robust synthesis of 4,5-dibromo-2-tert-butyl-1H-imidazole . This scaffold is a critical intermediate for accessing highly substituted imidazole derivatives via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitution.

Executive Summary & Rationale

The introduction of bromine atoms at the C4 and C5 positions of the imidazole ring transforms the inert heterocycle into a versatile electrophile. While 2-substituted imidazoles are common, the 2-tert-butyl group provides significant steric bulk, which protects the N1-position from unwanted side reactions and influences the regioselectivity of subsequent functionalizations.

This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent.[1][2][3] Unlike elemental bromine (


), which is corrosive and difficult to handle in precise stoichiometries, NBS allows for a controlled, radical-free electrophilic substitution under mild conditions, minimizing the formation of tarry polymerization byproducts often seen with electron-rich heterocycles.

Reaction Mechanism & Logic

The synthesis proceeds via Electrophilic Aromatic Substitution (EAS) . The imidazole ring, being electron-rich, is susceptible to electrophilic attack.

  • Activation: The polar solvent (DMF or Acetonitrile) stabilizes the polarized N-Br bond of NBS.

  • Substitution: The imidazole C4/C5 positions attack the electrophilic bromine.

  • Regiochemistry: Due to the symmetry of the 2-tert-butylimidazole precursor and the rapid tautomerism of the N-H proton, bromination occurs sequentially at both the 4 and 5 positions to yield the dibromo product.

Visualizing the Reaction Pathway

ReactionScheme SM 2-tert-butyl-1H-imidazole (Starting Material) Intermediate Monobromo Intermediate (Transient) SM->Intermediate NBS (1st eq), DMF, RT Reagent 2.2 equiv NBS (Electrophile Source) Reagent->SM Product 4,5-dibromo-2-tert-butyl-1H-imidazole (Target) Intermediate->Product NBS (2nd eq), DMF, RT Byproduct Succinimide (Byproduct) Intermediate->Byproduct

Figure 1: Reaction scheme for the sequential bromination of 2-tert-butylimidazole.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]PurityRole
2-tert-butyl-1H-imidazole 124.181.0>98%Substrate
N-Bromosuccinimide (NBS) 177.982.299%Brominating Agent
DMF (N,N-Dimethylformamide) 73.09SolventAnhydrousSolvent
Sodium Bicarbonate (

)
84.01N/ASat. Aq.Quench/Neutralization
Sodium Thiosulfate (

)
158.11N/A10% Aq.Scavenger (excess

)
Step-by-Step Procedure

Step 1: Preparation of Reaction Vessel

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet adapter.

  • Flame-dry the flask under vacuum and backfill with nitrogen (inert atmosphere is preferred to minimize moisture, though the reaction is not strictly water-sensitive).

Step 2: Dissolution

  • Charge the RBF with 2-tert-butyl-1H-imidazole (1.24 g, 10.0 mmol) .

  • Add DMF (20 mL) .

  • Stir at room temperature (20–25 °C) until a clear, homogeneous solution is obtained.

    • Note: DMF is chosen for its high solubility of both the imidazole and NBS, and its ability to promote polar transition states.

Step 3: Bromination (Exothermic Control)

  • Cool the solution to 0 °C using an ice-water bath. (Control of exothermicity is crucial to prevent over-bromination or degradation).

  • Dissolve NBS (3.92 g, 22.0 mmol, 2.2 equiv) in DMF (15 mL) in a separate beaker.

  • Add the NBS solution dropwise to the imidazole solution over 30 minutes via an addition funnel or syringe pump.

    • Observation: The solution may turn slightly yellow/orange.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4–6 hours . Monitor reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes) or LC-MS. The monobromo intermediate typically disappears after 3 hours.

Step 4: Workup and Quenching

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product often precipitates as a solid.

  • If solid forms: Filter the precipitate, wash with water (3 x 50 mL) to remove residual DMF and succinimide.

  • If oil forms or no precipitate: Extract with Ethyl Acetate (3 x 50 mL) .

  • Combine organic layers and wash sequentially with:

    • 10%

      
       (50 mL)  (removes active bromine species).
      
    • Sat.

      
       (50 mL)  (neutralizes HBr generated).
      
    • Brine (50 mL) .

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (9:1) or Hexanes/Ethyl Acetate .

  • Heat the solvent to boiling, dissolve the crude solid, and allow it to cool slowly to 4 °C.

  • Collect the crystals via vacuum filtration.

Workflow Logic Diagram

Workflow Start Start: Dissolve Imidazole in DMF (0°C) AddNBS Add NBS Solution (Dropwise, 30 min) Start->AddNBS Monitor Stir RT (4-6h) Monitor TLC/LCMS AddNBS->Monitor Quench Pour into Ice Water Add Na2S2O3 Monitor->Quench Decision Precipitate formed? Quench->Decision Filter Vacuum Filtration Wash with H2O Decision->Filter Yes Extract Extract w/ EtOAc Wash (NaHCO3, Brine) Decision->Extract No Recryst Recrystallize (EtOH/H2O) Filter->Recryst Extract->Recryst End Pure Product 4,5-dibromo-2-tert-butylimidazole Recryst->End

Figure 2: Operational workflow for the synthesis and purification process.

Characterization & Quality Control

The identity of the product must be validated using the following parameters.

  • Physical State: Off-white to pale yellow crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5–13.0 ppm (br s, 1H, NH ).
      
    • 
       1.35–1.40 ppm (s, 9H, C(CH 
      
      
      
      )
      
      
      ).
    • Note: The absence of aromatic protons in the 6.5–7.5 ppm region confirms full substitution at C4 and C5.

  • 13C NMR: Distinct signals for the imidazole C2 (quaternary), C4/C5 (quaternary, C-Br), and the tert-butyl group.

  • Mass Spectrometry (ESI+):

    • Expect a characteristic isotopic triad pattern for dibromo compounds (M, M+2, M+4) in a 1:2:1 ratio.

    • Target Mass [M+H]+: ~281/283/285 Da.

Safety & Handling (HSE)

  • N-Bromosuccinimide (NBS): Causes skin irritation and serious eye irritation.[4][7] Avoid inhalation of dust.[4] Store in a refrigerator; decomposed NBS (yellow/orange) yields unreliable results.

  • DMF: Potent liver toxin and readily absorbed through the skin. Use butyl rubber gloves and handle only in a certified fume hood.

  • Waste Disposal: All aqueous washes containing brominated species must be segregated into halogenated waste streams.

References

  • Adib, M., et al. (2009).[8] "A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles." Synlett. (General imidazole synthesis context).

  • Palmer, B. D., & Denny, W. A. (1983). "Synthesis and Reactions of Brominated 2-Nitroimidazoles." Journal of the Chemical Society, Perkin Transactions 1. (Protocol foundation for NBS bromination of imidazoles).

  • Organic Chemistry Portal. "N-Bromosuccinimide (NBS) - Reagent Profile." (Mechanistic grounding for NBS usage).

  • National Institutes of Health (NIH). "A Protocol for Safe Lithiation Reactions..." (General safety context for handling reactive tert-butyl derivatives).

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 4,5-Dibromo-2-tert-butyl-1H-imidazole in Modern Pharmaceutical Synthesis

Introduction: The Imidazole Scaffold and the Unique Value of a Dibrominated Intermediate The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and clinically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Scaffold and the Unique Value of a Dibrominated Intermediate

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and clinically approved drugs.[1][2][3][4] Its prevalence is due to its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.[1][2][4] Within the vast library of imidazole-based building blocks, 4,5-dibromo-2-tert-butyl-1H-imidazole emerges as a particularly strategic intermediate for pharmaceutical research and development.

This guide provides an in-depth exploration of the applications and protocols for this versatile compound. The presence of two bromine atoms at the C4 and C5 positions offers chemists a powerful handle for sequential and regioselective functionalization. These reactive sites are amenable to a variety of modern cross-coupling reactions, allowing for the controlled, stepwise construction of complex molecular architectures.[5] The sterically demanding tert-butyl group at the C2 position provides metabolic stability and influences the electronic nature of the imidazole ring, further enhancing its utility in drug design. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this potent intermediate in their synthetic campaigns.

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties and safe handling procedures is paramount before incorporating any reagent into a synthetic workflow.

PropertyValue
IUPAC Name 4,5-dibromo-2-(tert-butyl)-1H-imidazole
Molecular Formula C₇H₁₀Br₂N₂
Molecular Weight 281.98 g/mol
CAS Number 1823447-39-7 (related structure)
Appearance Off-white to light yellow solid
Solubility Soluble in methanol, ethyl acetate, and dichloromethane

Safety & Handling:

  • Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6] May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 4,5-dibromo-2-tert-butyl-1H-imidazole lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The two bromine atoms can be selectively functionalized, often sequentially, to build molecular diversity. This allows for the creation of focused libraries of compounds for structure-activity relationship (SAR) studies.

Below are detailed protocols for three fundamental transformations: Suzuki-Miyaura Coupling, Stille Coupling, and Buchwald-Hartwig Amination.

Diagram: General Synthetic Workflow

The following diagram illustrates the strategic, sequential functionalization of the dibromo-imidazole core.

G A 4,5-Dibromo-2-tert-butyl-1H-imidazole B Step 1: Mono-functionalization (e.g., Suzuki Coupling) A->B Pd Catalyst, Boronic Acid, Base C 4-Bromo-5-Aryl-2-tert-butyl-1H-imidazole B->C D Step 2: Di-functionalization (e.g., Buchwald-Hartwig Amination) C->D Pd Catalyst, Amine, Base E 4-Amino-5-Aryl-2-tert-butyl-1H-imidazole D->E F Diverse Pharmaceutical Scaffolds E->F Further Derivatization SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal Halide R¹-Br Halide->OxAdd

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of 4,5-Dibromo-2-tert-butyl-1H-imidazole via Palladium-Catalyzed Cross-Coupling

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry. Abstract: The imidazole core is a privileged scaffold in medicinal chemistry and materials science, reno...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Abstract: The imidazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties.[1][2] The strategic functionalization of this heterocycle is paramount for developing novel molecular entities. This guide provides an in-depth technical overview and field-proven protocols for the palladium-catalyzed cross-coupling reactions of 4,5-dibromo-2-tert-butyl-1H-imidazole. We will explore the causality behind experimental choices in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering detailed methodologies to empower researchers to leverage this versatile building block for the synthesis of complex, functionalized imidazoles.

The Strategic Value of 4,5-Dibromo-2-tert-butyl-1H-imidazole

The 4,5-dibromo-2-tert-butyl-1H-imidazole scaffold is a highly valuable starting material for several key reasons:

  • Orthogonal Synthetic Handles: The two bromine atoms at the C4 and C5 positions serve as versatile leaving groups for a variety of palladium-catalyzed cross-coupling reactions. Their differential reactivity, influenced by the electronic environment of the imidazole ring, can be exploited for sequential, regioselective functionalization.

  • Steric Influence of the tert-Butyl Group: The bulky tert-butyl group at the C2 position provides steric shielding, which can influence the regioselectivity of incoming reagents. It also enhances the solubility of the scaffold and its derivatives in common organic solvents, simplifying reaction setup and purification.

  • The Imidazole Core: The imidazole nucleus itself is a critical pharmacophore, capable of acting as a hydrogen bond donor and acceptor, and a ligand for various metalloenzymes.[1]

This combination of features allows for the systematic and modular construction of diverse chemical libraries, making it an ideal starting point for structure-activity relationship (SAR) studies in drug discovery.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations is the palladium(0)/palladium(II) catalytic cycle. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazole, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation (or equivalent): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[3][5]

Palladium Catalytic Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-Br pd0->pd2_complex Oxidative Addition (R-Br) pd2_coupled R-Pd(II)L_n-R' pd2_complex->pd2_coupled Transmetalation (M-R') pd2_coupled->pd0 Reductive Elimination (R-R') reagents Reagents: 4,5-dibromo-2-tert-butyl-1H-imidazole (R-Br) Coupling Partner (M-R') product Product: Functionalized Imidazole (R-R') Regioselectivity_Workflow start Goal mono Mono-functionalization start->mono di Di-functionalization start->di cond_mono Use 1.1-1.2 eq. of Coupling Partner mono->cond_mono cond_di Use >2.2 eq. of Coupling Partner di->cond_di protocol_mono Follow Mono-substitution Protocol (Shorter reaction time) cond_mono->protocol_mono protocol_di Follow Di-substitution Protocol (Longer reaction time, higher temp.) cond_di->protocol_di product_mono Mono-substituted Imidazole protocol_mono->product_mono product_di Di-substituted Imidazole protocol_di->product_di

Sources

Method

Synthesis of Biologically Active Imidazole Derivatives from Brominated Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Imidazole Scaffold in Modern Drug Discovery The imidazole ring is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block in the design of therapeutic agents.[2] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The synthesis of functionalized imidazoles is therefore a critical endeavor in the pursuit of new and effective medicines.

This guide provides an in-depth exploration of modern synthetic strategies for the preparation of biologically active imidazole derivatives, with a particular focus on the use of brominated imidazole precursors. The bromine atom serves as a versatile synthetic handle, enabling a variety of powerful cross-coupling reactions to introduce molecular diversity. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann couplings.

Strategic Approaches to Imidazole Functionalization via Brominated Intermediates

The presence of a bromine atom on the imidazole ring or an appended aryl group provides a reactive site for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[6] This strategy allows for the late-stage diversification of imidazole scaffolds, a crucial advantage in the optimization of lead compounds in drug discovery. The choice of coupling reaction depends on the desired bond to be formed and the nature of the coupling partners.

Core Synthetic Strategies:
  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, particularly for the synthesis of aryl- or heteroaryl-substituted imidazoles.

  • Buchwald-Hartwig Amination: A powerful method for the formation of C-N bonds, enabling the synthesis of N-arylimidazoles and amino-substituted imidazoles.

  • Sonogashira Coupling: Used to introduce alkynyl moieties, leading to the synthesis of alkynylimidazoles, which are valuable precursors for further transformations.

  • Ullmann Condensation: A classic method for C-N and C-O bond formation, often utilizing copper catalysts.

The following sections will provide detailed application notes and step-by-step protocols for each of these key synthetic transformations.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[7] In the context of imidazole synthesis, this reaction is invaluable for the introduction of aryl and heteroaryl substituents, which can significantly modulate the biological activity of the resulting molecule.[6]

Causality Behind Experimental Choices:
  • Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used. The choice of ligand can influence reaction efficiency and substrate scope.

  • Base: An aqueous base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is typically employed to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so reactions are performed under an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.

Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromoimidazole

dot

Caption: Experimental workflow for the Suzuki-Miyaura coupling of a bromoimidazole.

Materials:

  • Bromoimidazole derivative (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromoimidazole, arylboronic acid, base, and palladium catalyst.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl-substituted imidazole.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactivity

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[8][9] This reaction is particularly useful for the synthesis of N-arylimidazoles, a common motif in kinase inhibitors and other biologically active molecules.[3]

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, XPhos, SPhos) is typically used. The choice of ligand is crucial and often depends on the specific substrates.

  • Base: A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used.

  • Temperature: Reactions are typically heated to ensure a reasonable reaction rate, although milder conditions are possible with more active catalyst systems.

Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromoimidazole

dot

Caption: Experimental workflow for the Buchwald-Hartwig amination of a bromoimidazole.

Materials:

  • Bromoimidazole derivative (1.0 equiv)

  • Amine (1.0-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv)

  • Phosphine ligand (e.g., BINAP, 0.02-0.10 equiv)

  • Base (e.g., sodium tert-butoxide, 1.4-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox, to a flame-dried Schlenk tube or vial, add the palladium precatalyst, ligand, and base.

  • Add the bromoimidazole and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-arylimidazole or amino-imidazole derivative.

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is catalyzed by a combination of palladium and copper complexes and is instrumental in the synthesis of alkynylimidazoles, which are versatile intermediates in organic synthesis.[12]

Causality Behind Experimental Choices:
  • Palladium Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is the primary catalyst.

  • Copper Co-catalyst: A copper(I) salt, such as CuI, is essential for the activation of the terminal alkyne.

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the alkyne and neutralize the HX formed during the reaction.

  • Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF can be used.

Protocol: General Procedure for Sonogashira Coupling of a Bromoimidazole

dot

Caption: Experimental workflow for the Sonogashira coupling of a bromoimidazole.

Materials:

  • Bromoimidazole derivative (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01-0.05 equiv)

  • Copper(I) iodide (CuI, 0.02-0.10 equiv)

  • Amine base (e.g., triethylamine, 2.0-5.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask, add the bromoimidazole, palladium catalyst, and copper(I) iodide.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the precipitated amine hydrohalide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired alkynylimidazole.

IV. Ullmann Condensation: A Classic Approach to C-N and C-O Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that facilitates the formation of C-N and C-O bonds, typically between an aryl halide and an amine or alcohol.[13][14] While modern palladium-catalyzed methods are often preferred, the Ullmann reaction remains a valuable tool, particularly for certain substrates where palladium catalysis is less effective.

Causality Behind Experimental Choices:
  • Copper Catalyst: Copper(I) salts, such as CuI or CuBr, are commonly used. In some cases, copper powder is employed.

  • Ligand: The addition of a ligand, such as 1,10-phenanthroline or an amino acid, can significantly improve the reaction rate and yield by stabilizing the copper catalyst.

  • Base: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is required to deprotonate the nucleophile (amine or alcohol).

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are often necessary to drive the reaction to completion.

  • Temperature: Ullmann reactions typically require elevated temperatures (100-200 °C).

Protocol: General Procedure for Ullmann Condensation of a Bromoimidazole with a Phenol

dot

Caption: Experimental workflow for the Ullmann condensation of a bromoimidazole with a phenol.

Materials:

  • Bromoimidazole derivative (1.0 equiv)

  • Phenol or amine (1.0-1.5 equiv)

  • Copper(I) iodide (CuI, 0.1-0.2 equiv)

  • Ligand (e.g., L-proline, 0.2-0.4 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • High-boiling solvent (e.g., DMF or NMP)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a sealable reaction tube, add the bromoimidazole, phenol (or amine), copper(I) iodide, ligand, and base.

  • Evacuate the tube and backfill with an inert gas.

  • Add the anhydrous high-boiling solvent.

  • Seal the tube and heat the reaction mixture to the required temperature (typically 120-160 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into an aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired aryloxy- or N-arylimidazole.

V. Biologically Active Imidazole Derivatives: Case Studies

The synthetic methodologies described above have been instrumental in the synthesis of numerous biologically active imidazole-containing molecules. Two prominent examples are Nilotinib, an anticancer drug, and Nortopsentin D, a marine alkaloid with a range of biological activities.

Case Study 1: Nilotinib - A Tyrosine Kinase Inhibitor

Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase and is used in the treatment of chronic myeloid leukemia.[3] A key step in its synthesis involves a highly regioselective palladium-catalyzed N-arylation of 4-methylimidazole with a brominated aniline derivative, a testament to the power of the Buchwald-Hartwig amination.

Case Study 2: Nortopsentin D - A Marine Alkaloid with Diverse Bioactivity

Nortopsentins are a class of bis-indole alkaloids isolated from marine sponges that exhibit a range of biological activities, including anticancer and anti-inflammatory properties.[15][16] The synthesis of nortopsentin D has been achieved through strategies that employ cross-coupling reactions to construct the core imidazole and append the indole moieties.

Compound Biological Target/Activity Relevant Synthetic Strategy
Nilotinib Bcr-Abl Tyrosine Kinase Inhibitor (Anticancer)[3]Buchwald-Hartwig Amination
Nortopsentin D Cytotoxic, Anti-inflammatory[15][16]Suzuki-Miyaura Coupling, Sonogashira Coupling
Imidazole-based p38 MAP Kinase Inhibitors p38 MAP Kinase (Anti-inflammatory)[4]Various cross-coupling reactions
Imidazole-based EGFR Inhibitors Epidermal Growth Factor Receptor (Anticancer)[3]Various cross-coupling reactions

VI. Troubleshooting and Characterization

Common Issues in Cross-Coupling Reactions:
  • Low or No Yield: This can be due to inactive catalyst, poor quality reagents, or the presence of oxygen or moisture. Troubleshooting steps include using fresh reagents and solvents, ensuring a properly inert atmosphere, and screening different ligands and bases.[17]

  • Side Reactions: Homocoupling of the boronic acid in Suzuki reactions or the alkyne in Sonogashira couplings can be a problem. Adjusting the stoichiometry of the reactants or the reaction temperature can help to minimize these side products.

  • Difficult Purification: The removal of residual palladium catalyst can be challenging. Filtration through Celite® or treatment with a palladium scavenger can be effective.

Characterization of Imidazole Derivatives:

The synthesized imidazole derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[18][19]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[18]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.[18]

VII. Conclusion

The use of brominated precursors in conjunction with modern cross-coupling methodologies provides a powerful and versatile platform for the synthesis of a wide array of biologically active imidazole derivatives. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize novel therapeutic agents based on the privileged imidazole scaffold. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are key to achieving success in this exciting and impactful area of medicinal chemistry.

VIII. References

  • Ueda, S., Su, M., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., & Abdel-Maksoud, M. S. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 30(23), 1-25. [Link]

  • StudyPulse. (2025). Spectral Data Interpretation for Organic Structure Determination. [Link]

  • Al-Ostath, A., & El-Awady, R. (2023). Imidazole-based p38 MAP kinase inhibitors. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • DeFord, M. A., et al. (2021). Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. ACS Infectious Diseases, 7(12), 3491–3502. [Link]

  • Aiello, A., et al. (2023). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. Marine Drugs, 21(9), 486. [Link]

  • Oertel, A. M., Ritleng, V., & Chetcuti, M. J. (2009). N′-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N′-arylimidazolium Iodides from Less Expensive Chloro Substrates. Synthesis, 2009(10), 1647–1650. [Link]

  • Langhammer, I., & Erker, T. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole halides with arylboronic acids. Heterocycles, 65(8), 1975-1984. [Link]

  • Heravi, M. M., et al. (2018). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules, 23(10), 2634. [Link]

  • Kamal, A., et al. (2015). Imidazoles as potential anticancer agents. Medicinal Chemistry Communications, 6(5), 759-782. [Link]

  • Aiello, A., et al. (2023). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. IRIS UniPA. [Link]

  • Li, J., et al. (2018). Marine-Natural-Product Development: First Discovery of Nortopsentin Alkaloids as Novel Antiviral, Anti-phytopathogenic-Fungus, and Insecticidal Agents. Journal of Agricultural and Food Chemistry, 66(18), 4639–4648. [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(40), 9934-9964. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Li, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Reddy, K. S., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6290–6293. [Link]

  • Aiello, A., et al. (2023). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Yaka, V. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Research Square. [Link]

  • Cole, K. P., et al. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Florida State University Libraries. [Link]

  • Sharma, D., et al. (2016). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Sciences and Research, 7(11), 4268-4282. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. In Wikipedia. [Link]

  • Ferlin, F., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 581. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. [Link]

  • Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 318–327. [Link]

  • Yaka, V. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Research Square. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Ma, D., & Cai, Q. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(15), 2453–2455. [Link]

  • Kovač, M., et al. (2020). Synthesis and spectroscopic evidences of N-arylmaleimides and N-aryl-2,3-dimethylmaleimides. ResearchGate. [Link]

  • Cosimi, E., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(19), 5364-5374. [Link]

  • Worthington, R. J., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications, 15(1), 3986. [Link]

  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • El-Sayed, M. A., et al. (2018). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. [Link]

  • Sherwood, J., & Clark, J. H. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2185-2200. [Link]

  • D. A. Shabalin and J. E. Camp, Org. Biomol. Chem., 2020, 18 , 3950-3966. [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 4,5-Dibromo-2-tert-butyl-1H-imidazole

Abstract & Strategic Overview The 4,5-dibromo-2-tert-butyl-1H-imidazole scaffold is a critical intermediate in the synthesis of trisubstituted imidazole kinase inhibitors, most notably p38 MAP kinase inhibitors (e.g., an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 4,5-dibromo-2-tert-butyl-1H-imidazole scaffold is a critical intermediate in the synthesis of trisubstituted imidazole kinase inhibitors, most notably p38 MAP kinase inhibitors (e.g., analogs of SB 203580). The bulky tert-butyl group at the C-2 position provides metabolic stability and selectivity within the ATP-binding pocket, but it also imposes significant steric demands on the adjacent nitrogen atoms.

This guide details the regioselective Suzuki-Miyaura cross-coupling of this scaffold.[1][2][3] The core challenge lies in differentiating the chemically similar C-4 and C-5 bromine atoms.[1] While tautomerism renders these positions equivalent in the unprotected N-H heterocycle, N-protection breaks this symmetry, establishing a predictable reactivity order: C-5 > C-4 .

Key Mechanistic Insights[4]
  • N-Protection is Mandatory: The acidic N-H proton (

    
    ) poisons Palladium(0) catalysts and allows rapid tautomerization, scrambling regioselectivity. Protection (e.g., SEM, Methyl) is required to lock the tautomer and direct the catalyst.
    
  • Regioselectivity (Electronic & Steric Control): In N-protected imidazoles, the C-5 position (adjacent to the protecting group) is generally more reactive toward oxidative addition than C-4. This is counter-intuitive compared to pyridine chemistry (where C-4 is more electron-deficient) but aligns with experimental lithiation and coupling trends in azoles, where the C-5 position is electronically activated and often the site of initial metalation/coupling.

  • Steric Impact of C-2 tert-Butyl: The bulky tert-butyl group forces the N-protecting group to adopt a conformation that may further hinder C-5, yet C-5 remains the primary site of reaction due to electronic activation. High-activity catalysts (e.g., Buchwald precatalysts) are recommended to overcome this steric barrier.

Experimental Strategy & Workflow

The synthesis of a 4,5-asymmetric imidazole core follows a strict "Protect


 C-5 Couple 

C-4 Couple" sequence.
Decision Tree: Regioselectivity Control

Regioselectivity Start 4,5-Dibromo-2-tert-butyl-1H-imidazole Protect Step 1: N-Protection (SEM-Cl or MeI) Start->Protect NaH, DMF Isomer N-Protected Intermediate (Asymmetric) Protect->Isomer Locks Tautomer Couple1 Step 2: 1st Suzuki Coupling (Limiting Boronic Acid) Isomer->Couple1 Pd(dppf)Cl2, 80°C Product1 C-5 Arylated Product (Major Isomer) Couple1->Product1 Selectivity > 95:5 Couple2 Step 3: 2nd Suzuki Coupling (Excess Boronic Acid) Product1->Couple2 Different Ar-B(OH)2 Final 4,5-Diaryl-2-tert-butylimidazole Couple2->Final

Figure 1: The sequential functionalization workflow relies on the inherent reactivity difference created by N-protection.

Detailed Protocols

Protocol A: N-Protection (SEM-Cl)

Objective: To mask the acidic proton and break the C4/C5 symmetry.

Reagents:

  • Substrate: 4,5-Dibromo-2-tert-butyl-1H-imidazole (1.0 equiv)

  • Reagent: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv)

  • Base: Sodium Hydride (60% in oil, 1.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add NaH and anhydrous DMF. Cool to 0°C.[2]

  • Addition: Add the imidazole substrate portion-wise. Evolution of

    
     gas will be observed. Stir at 0°C for 30 min until gas evolution ceases.
    
  • Alkylation: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is usually less polar than the starting material.

  • Workup: Quench carefully with sat.

    
    . Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

    • Note: The bulky tert-butyl group may retard the reaction rate compared to simple imidazoles. If conversion is slow, warm to 40°C.

Protocol B: First Regioselective Suzuki Coupling (C-5)

Objective: Introduce the first aryl group at the more reactive C-5 position.

Reagents:

  • Substrate: 1-SEM-4,5-dibromo-2-tert-butylimidazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.05 equiv) — Do not use large excess.

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Procedure:

  • Degassing: Combine substrate, boronic acid, and solvent in a microwave vial or pressure tube. Sparge with Argon for 10 minutes (Critical for Pd(0) longevity).

  • Catalyst Addition: Add

    
     and the aqueous base. Seal the vessel under Argon.
    
  • Heating: Heat to 80°C for 4–6 hours.

    • Optimization Tip: Avoid temperatures >100°C for the mono-coupling to prevent "over-coupling" at C-4.

  • Monitoring: Monitor by LC-MS. Look for the mono-bromo intermediate (

    
    ).
    
  • Workup: Dilute with water/EtOAc. Filter through Celite if black Pd precipitate is present. Extract, dry, and concentrate.

  • Purification: Silica gel chromatography. The mono-arylated product is the major isomer (>10:1 regioselectivity is typical).

Protocol C: Second Suzuki Coupling (C-4)

Objective: Functionalize the remaining C-4 bromide.

Reagents:

  • Substrate: 5-Aryl-4-bromo-1-SEM-2-tert-butylimidazole (1.0 equiv)

  • Boronic Acid:

    
     (1.5 – 2.0 equiv)
    
  • Catalyst:

    
     (5-10 mol%) or XPhos Pd G2 (for difficult substrates)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Setup: Combine all reagents in a microwave vial.

  • Reaction: Heat at 100–120°C (or 130°C in Microwave for 30 min). The C-4 position is less reactive and sterically crowded by the new C-5 aryl group, requiring more forcing conditions.

  • Workup & Purification: Standard aqueous workup and chromatography.

Optimization of Reaction Conditions

The bulky tert-butyl group can hinder the approach of the palladium complex. If standard conditions (Entry 1) fail, employ electron-rich, bulky phosphine ligands (Entry 3).

Table 1: Catalyst Screening Matrix

EntryCatalyst SystemBase / SolventTempApplication
1 Pd(dppf)Cl2 Na2CO3 / DME 80°C Standard (Start Here). Good balance of reactivity and regioselectivity for C-5.
2Pd(PPh3)4Na2CO3 / Toluene:EtOH90°CTraditional. Good for simple aryl boronic acids.
3XPhos Pd G2 K3PO4 / THF:H2O 60°C High Steric Demand. Use if the boronic acid is ortho-substituted or if C-4 coupling is sluggish.
4Pd(OAc)2 / SPhosK3PO4 / n-BuOH100°CRobust system for electron-deficient boronic acids.

Troubleshooting "From the Bench"

  • Issue: Loss of Regioselectivity.

    • Cause: Temperature too high (>100°C) during the first coupling or using >1.1 equiv of boronic acid.

    • Solution: Lower temp to 60-70°C and add boronic acid slowly (syringe pump).

  • Issue: No Reaction at C-4 (Second Step).

    • Cause: The C-5 aryl group twists out of plane, shielding C-4.

    • Solution: Switch to SPhos or XPhos based catalysts. These ligands are designed to facilitate oxidative addition in sterically congested environments.

  • Issue: Protodebromination (H instead of Ar).

    • Cause: Common in electron-rich imidazoles if the transmetallation step is slow.

    • Solution: Use anhydrous conditions (Dioxane/Cs2CO3) or increase the concentration of Boronic Acid.

Mechanistic Pathway Visualization

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Preferential at C-5) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-B(OH)2 + Base) OxAdd->TransMet Pd(II) Species RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Diaryl RedElim->Pd0 Regenerate Catalyst Product 5-Aryl-4-bromo- intermediate RedElim->Product Substrate 1-SEM-4,5-dibromo- 2-t-butylimidazole Substrate->OxAdd C-5 Attack

Figure 2: The Catalytic Cycle. The steric and electronic bias of the N-protected imidazole directs the Pd(0) insertion primarily to the C-5 bromine.

References

  • Reactivity of Haloimidazoles : Strotman, N. A., et al. "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles."[4] Journal of Organic Chemistry, 2010, 75(5), 1733–1739.

  • p38 Inhibitor Synthesis : Boehm, J. C., et al. "1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs." Journal of Medicinal Chemistry, 1996, 39(20), 3929–3937.

  • Suzuki Coupling Reviews : Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995, 95(7), 2457–2483.

  • General Protocol Validation : "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs, 2023.

Sources

Method

N-alkylation protocols for 4,5-dibromo-2-tert-butyl-1H-imidazole

Application Note & Protocol: Precision N-Alkylation of 4,5-Dibromo-2-tert-butyl-1H-imidazole Part 1: Introduction & Mechanistic Insight The functionalization of 4,5-dibromo-2-tert-butyl-1H-imidazole represents a unique c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Precision N-Alkylation of 4,5-Dibromo-2-tert-butyl-1H-imidazole

Part 1: Introduction & Mechanistic Insight

The functionalization of 4,5-dibromo-2-tert-butyl-1H-imidazole represents a unique challenge in heterocyclic synthesis. This scaffold presents a "Steric-Electronic Paradox" that distinguishes it from simple imidazoles:

  • Electronic Activation (The "Pull"): The bromine atoms at C4 and C5 are strong electron-withdrawing groups (EWG). This significantly lowers the pKa of the N1-H proton (estimated pKa ~10-11 vs. 14.4 for imidazole), making deprotonation facile even with mild bases.

  • Steric Deactivation (The "Push"): The tert-butyl group at C2 creates a massive steric cone. While the N-H is acidic, the nucleophilic nitrogen (after deprotonation) is shielded by this bulky group, kinetically retarding the subsequent

    
     attack on alkyl halides.
    

The Symmetry Advantage: Unlike 4-substituted imidazoles, which suffer from N1 vs. N3 regioselectivity issues (often yielding mixtures of 1,4- and 1,5-isomers), 4,5-dibromo-2-tert-butylimidazole is symmetric. Tautomerization renders both nitrogens equivalent prior to alkylation. Therefore, mono-alkylation yields a single, unambiguous regioisomer: 1-alkyl-4,5-dibromo-2-tert-butylimidazole .

Part 2: Experimental Protocols

Two distinct protocols are provided. Protocol A is the aggressive, high-yielding method for unreactive electrophiles. Protocol B is a milder, operationally simple method suitable for benzylic/allylic halides and scale-up.

Protocol A: High-Kinetic Method (NaH / DMF)

Best for: Primary alkyl halides, unreactive electrophiles, and maximizing yield on small scales.

Reagents:

  • Substrate: 4,5-Dibromo-2-tert-butyl-1H-imidazole (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Electrophile: Alkyl Halide (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solubilization: Dissolve the imidazole substrate in anhydrous DMF. Note: The bulky t-butyl group aids solubility in organic solvents compared to parent imidazoles.

  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise over 10 minutes.

    • Observation: Evolution of

      
       gas will be vigorous. The solution often turns yellow/orange due to the formation of the electron-deficient imidazolyl anion.
      
  • Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool to 0°C (critical to minimize elimination side-reactions). Add the alkyl halide dropwise.[1]

  • Reaction: Allow to warm to RT. Stir for 2–12 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1).[2] The product will be less polar than the starting material.

  • Quench & Workup: Carefully quench with sat.

    
    . Extract with EtOAc (3x). Wash combined organics with 
    
    
    
    (5x) to remove DMF (critical step), then brine. Dry over
    
    
    .
Protocol B: Mild Phase-Transfer Method (Cs2CO3 / MeCN)

Best for: Benzyl bromides, active halides, and avoiding harsh NaH handling.

Reagents:

  • Substrate: 1.0 equiv

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Electrophile: Alkyl Halide (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade)

  • Additive (Optional): TBAI (tetrabutylammonium iodide) (10 mol%)

Step-by-Step Methodology:

  • Setup: To a vial or flask, add the imidazole substrate,

    
    , and TBAI.
    
  • Solvent: Add MeCN.[3] The base will remain as a suspension.

  • Addition: Add the alkyl halide in one portion.

  • Reaction: Heat to reflux (80°C for MeCN) or 60°C.

    • Why Heat? The steric bulk of the tert-butyl group significantly slows the bimolecular reaction rate. Thermal energy is required to overcome the activation barrier.

  • Duration: 4–16 hours.

  • Workup: Filter off the inorganic solids (

    
    , CsBr). Concentrate the filtrate.
    
    • Purification: The residue is often pure enough for recrystallization (EtOH/Water) or requires a short silica plug.

Part 3: Data & Troubleshooting

Table 1: Comparative Analysis of Reaction Conditions

ParameterNaH / DMF (Protocol A)Cs2CO3 / MeCN (Protocol B)
Primary Mechanism Irreversible Deprotonation (

driven)
Surface/Equilibrium Deprotonation
Reaction Rate Fast (< 4 hours)Moderate (4–16 hours)
Moisture Sensitivity High (Requires anhydrous cond.)Low (Tolerates trace water)
Impurity Profile Elimination products (alkenes) possibleClean; unreacted SM is main impurity
Rec. Substrates Methyl Iodide, Primary Alkyl BromidesBenzyl Bromides, Allyl Halides

Troubleshooting "The Tert-Butyl Blockade" If the reaction stalls (common with secondary alkyl halides):

  • Switch to Cs2CO3/DMF at 90°C: The "Cesium Effect" improves solubility of the imidazolyl anion, and higher heat overcomes steric repulsion.

  • Add Iodide Source: Add 20 mol% TBAI or NaI. This generates the alkyl iodide in situ (Finkelstein), which is a superior electrophile.

  • Concentration: Increase concentration to 0.5 M to drive bimolecular kinetics.

Part 4: Visualization (Pathway Logic)

G cluster_0 Mechanistic Bottleneck Start 4,5-Dibromo-2-t-butyl-imidazole PathA Protocol A: NaH / DMF Start->PathA Unreactive Electrophiles PathB Protocol B: Cs2CO3 / MeCN Start->PathB Active Electrophiles Deprot Imidazolyl Anion (Sterically Shielded) Prod 1-Alkyl-4,5-dibromo- 2-t-butylimidazole Deprot->Prod SN2 Attack (Rate Limiting due to t-Bu) PathA->Deprot Fast Deprotonation PathB->Deprot Equilibrium Deprotonation

Figure 1: Decision matrix and reaction pathway for N-alkylation, highlighting the steric bottleneck at the anion stage.

References

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table (Acidity in DMSO). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methylimidazolium chloride. Retrieved from [Link]

Sources

Application

The Elusive Role of 4,5-dibromo-2-tert-butyl-1H-imidazole in Agrochemical Synthesis: A Review of Available Knowledge

Despite the recognized importance of the imidazole scaffold in the development of modern agrochemicals, a comprehensive review of scientific literature and patent databases reveals a notable absence of specific applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Despite the recognized importance of the imidazole scaffold in the development of modern agrochemicals, a comprehensive review of scientific literature and patent databases reveals a notable absence of specific applications for 4,5-dibromo-2-tert-butyl-1H-imidazole in this field. This technical overview serves to contextualize the potential of substituted imidazoles in agriculture while highlighting the current information gap surrounding this specific compound.

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal and agricultural chemistry. Its unique electronic properties and ability to engage in various chemical transformations have made it a versatile building block for the synthesis of a wide array of bioactive molecules, including fungicides, herbicides, and insecticides. Halogenated imidazole derivatives, in particular, have garnered significant interest due to the ability of halogen atoms to modulate the compound's lipophilicity, metabolic stability, and target binding affinity.

While numerous studies and patents describe the synthesis and application of various substituted imidazoles in crop protection, specific data on 4,5-dibromo-2-tert-butyl-1H-imidazole remains conspicuously absent from public-facing scientific and technical literature. This suggests that the compound may be a novel entity with yet-to-be-disclosed applications, a specialized research chemical not intended for broad agrochemical use, or its role in proprietary synthetic pathways has not been publicly documented.

The Potential of the 2-tert-Butyl Imidazole Moiety in Bioactive Compounds

The presence of a tert-butyl group at the 2-position of the imidazole ring is a notable structural feature. This bulky alkyl group can impart several key properties to a molecule:

  • Steric Hindrance: The tert-butyl group can provide steric shielding, which may enhance the metabolic stability of the compound by preventing enzymatic degradation.

  • Lipophilicity: The hydrophobic nature of the tert-butyl group can increase the overall lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes and reach its target site within a pest or plant.

  • Target Interaction: The specific size and shape of the tert-butyl group can influence how the molecule binds to its biological target, potentially leading to increased potency and selectivity.

Halogenation of the Imidazole Ring: A Strategy for Enhanced Activity

The introduction of bromine atoms at the 4 and 5 positions of the imidazole ring is another significant modification. Halogenation is a common strategy in agrochemical design for several reasons:

  • Increased Bioactivity: Halogen atoms can enhance the intrinsic activity of a molecule by altering its electronic properties and improving its interaction with target enzymes or receptors.

  • Modified Spectrum of Activity: The type and position of halogen substituents can influence the spectrum of activity, for example, making a compound more effective against specific fungal pathogens or weed species.

  • Improved Physicochemical Properties: Halogenation can affect a compound's solubility, volatility, and environmental persistence.

Hypothetical Synthetic Utility and Future Research Directions

While no specific agrochemical applications for 4,5-dibromo-2-tert-butyl-1H-imidazole have been identified, its structure suggests potential as a synthetic intermediate. The bromine atoms could serve as versatile handles for further chemical modifications, such as cross-coupling reactions, to introduce new functional groups and build more complex molecular architectures.

The logical workflow for investigating the potential of this compound would involve its synthesis and subsequent derivatization to create a library of related compounds. These new molecules would then be screened for various agrochemical activities.

Caption: Hypothetical workflow for exploring the agrochemical potential of 4,5-dibromo-2-tert-butyl-1H-imidazole.

Given the current lack of available data, the agrochemical community would benefit from research into the synthesis and biological evaluation of 4,5-dibromo-2-tert-butyl-1H-imidazole and its derivatives. Such studies could uncover novel classes of fungicides, herbicides, or insecticides and further expand the utility of the versatile imidazole scaffold in agriculture.

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of Imidazole-Based Ligands from 4,5-Dibromo-2-tert-butyl-1H-imidazole

Abstract The imidazole nucleus is a cornerstone of modern medicinal chemistry and catalysis, prized for its unique electronic properties and ability to coordinate with a vast array of metallic centers.[1][2][3] This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole nucleus is a cornerstone of modern medicinal chemistry and catalysis, prized for its unique electronic properties and ability to coordinate with a vast array of metallic centers.[1][2][3] This guide provides a comprehensive overview of synthetic strategies for transforming 4,5-dibromo-2-tert-butyl-1H-imidazole into a diverse library of functionalized imidazole-based ligands. The strategic placement of a sterically demanding tert-butyl group at the C2 position, flanked by two versatile bromine atoms at the C4 and C5 positions, makes this starting material an exceptionally powerful platform for targeted ligand design. We will explore key transformations including N-functionalization, palladium-catalyzed cross-coupling reactions, and selective lithiation, offering detailed, field-proven protocols for each methodology.

The Strategic Importance of the Starting Material

The utility of 4,5-dibromo-2-tert-butyl-1H-imidazole stems from the distinct roles of its substituents:

  • Imidazole Core: A five-membered aromatic heterocycle with two nitrogen atoms, it is a feature in numerous bioactive molecules and serves as a precursor to N-heterocyclic carbene (NHC) catalysts.[4][5][6]

  • 2-tert-Butyl Group: This bulky group provides steric shielding, which can be used to control the coordination environment around a metal center and prevent undesirable side reactions, such as deprotonation at the C2 position.

  • 4,5-Dibromo Substituents: These atoms are the primary handles for synthetic diversification. Their presence allows for regioselective functionalization through a variety of powerful C-C and C-N bond-forming reactions.

  • N1-Proton: The acidic proton on the nitrogen atom allows for straightforward N-alkylation or N-arylation, a critical step for tuning the electronic and steric properties of the final ligand, including the synthesis of imidazolium salts for NHC generation.

Caption: Strategic functionalization pathways for 4,5-dibromo-2-tert-butyl-1H-imidazole.

Pathway A: N-Functionalization via Alkylation

The first step in many synthetic routes is the substitution of the N-H proton. This modification is crucial for preventing unwanted side reactions in subsequent steps and is a primary method for tuning the ligand's properties. N-alkylation proceeds via a standard nucleophilic substitution mechanism where the imidazole nitrogen, after being deprotonated by a base, attacks an alkyl halide.[7]

Causality Behind Experimental Choices:
  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) ensures rapid and complete deprotonation, driving the reaction to completion.[8] For sensitive substrates, a milder base like potassium carbonate (K₂CO₃) can be used, though it may require longer reaction times or higher temperatures.[7]

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base without interfering with the nucleophilic attack of the imidazolide anion.

Protocol 2.1: General N-Alkylation using Sodium Hydride

Caption: Workflow for the N-alkylation of the imidazole starting material.

Materials:

  • 4,5-dibromo-2-tert-butyl-1H-imidazole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc), Saturated NaCl solution (brine)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,5-dibromo-2-tert-butyl-1H-imidazole.

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the imidazole).

  • Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become homogeneous as the sodium imidazolide salt forms.

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding water at 0 °C. Transfer the mixture to a separatory funnel, add EtOAc, and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Pathway B: C4/C5 Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for functionalizing the C4 and C5 positions. The bromine atoms serve as excellent coupling partners.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[9] It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is crucial. For heteroaryl bromides, ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are highly effective as they stabilize the palladium center and facilitate the catalytic cycle.[10] Using a pre-catalyst like [Pd(dppf)Cl₂] simplifies the procedure.

  • Base: A mild inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid in the transmetalation step.

  • Solvent System: A mixture of an organic solvent (like Dioxane or DME) and water is often used to dissolve both the organic-soluble substrates and the inorganic base.

Protocol 3.1.1: Suzuki-Miyaura Cross-Coupling

Materials:

  • N-protected 4,5-dibromo-2-tert-butyl-imidazole (1.0 eq)

  • Arylboronic acid (1.1 to 2.5 eq, depending on mono- vs. di-substitution)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Setup: To a flask, add the dibromo-imidazole, arylboronic acid, K₂CO₃, and [Pd(dppf)Cl₂].

  • Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir until TLC or GC-MS analysis indicates completion (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.

ParameterCondition 1 (Mono-arylation)Condition 2 (Di-arylation)Rationale
Boronic Acid (eq)1.1 - 1.22.5 - 3.0Stoichiometry controls the extent of substitution.
Catalyst Loading3-5 mol%5-10 mol%Higher loading may be needed for the less reactive second coupling.
Temperature80 °C100 °CForcing conditions can drive the reaction to di-substitution.
Sonogashira Coupling (C-C Alkyne Formation)

This reaction couples the dibromo-imidazole with a terminal alkyne, providing a linear and rigid C(sp²)-C(sp) linkage, a valuable motif in materials science and medicinal chemistry.[11]

Causality Behind Experimental Choices:

  • Co-catalyst: The classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst, which forms a copper acetylide intermediate that facilitates transmetalation to the palladium center.[12]

  • Copper-Free Variants: Concerns over copper toxicity and homocoupling of the alkyne have led to the development of copper-free protocols. These often require stronger bases or more specialized ligands to work efficiently.[13][14]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system.

Protocol 3.2.1: Copper-Catalyzed Sonogashira Coupling

Materials:

  • N-protected 4,5-dibromo-2-tert-butyl-imidazole (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) and THF (1:2 v/v)

Procedure:

  • Setup: To a flask under an inert atmosphere, add the dibromo-imidazole, [Pd(PPh₃)₂Cl₂], and CuI.

  • Solvent/Base: Add anhydrous THF and Et₃N.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at room temperature or heat gently (40-60 °C) until completion.

  • Work-up: Concentrate the solvent, add water, and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and purify by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone for forming carbon-nitrogen bonds, coupling the dibromo-imidazole with primary or secondary amines.[15][16] It is invaluable for creating ligands with nitrogen donor atoms.

Causality Behind Experimental Choices:

  • Ligand: The success of this reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, XantPhos). These ligands promote both the oxidative addition and the final reductive elimination step of the catalytic cycle.[17][18]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is most common, but other bases like LHMDS or K₃PO₄ can be used for sensitive substrates.[19]

  • Pre-catalyst: Using pre-formed palladium pre-catalysts (e.g., RuPhos G3) that are air-stable and generate the active Pd(0) species in situ improves reproducibility.

Protocol 3.3.1: Buchwald-Hartwig Amination

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • N-protected 4,5-dibromo-2-tert-butyl-imidazole (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq) and RuPhos (0.08 eq) OR RuPhos G3 pre-catalyst (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Setup (Glovebox): In a glovebox, add the dibromo-imidazole, amine, NaOtBu, and the palladium catalyst/ligand system to a vial.

  • Solvent: Add anhydrous toluene.

  • Reaction: Seal the vial and heat to 100 °C with vigorous stirring for 12-24 hours.

  • Work-up: Cool to room temperature. Dilute with an organic solvent (e.g., CH₂Cl₂) and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify the product by column chromatography.

Pathway C: Functionalization via Lithiation

An alternative to palladium catalysis is halogen-metal exchange. Reacting the dibromo-imidazole with a strong organolithium base at low temperatures can generate a lithiated intermediate, which can then be quenched with various electrophiles.

Causality Behind Experimental Choices:

  • Reagent and Temperature: n-Butyllithium (n-BuLi) is a common reagent for this transformation. The reaction must be performed at very low temperatures (typically -78 °C) in an anhydrous etheral solvent like THF to prevent side reactions and ensure regioselectivity.[20][21][22]

  • Selectivity: The C5-proton is generally more acidic than the C4-proton in related imidazole systems, but in a dibromo compound, halogen-metal exchange will occur. Selective mono-lithiation can be achieved by using only one equivalent of n-BuLi. The second lithiation requires a second equivalent.

Protocol 4.1: Lithiation and Electrophilic Quench

Materials:

  • N-protected 4,5-dibromo-2-tert-butyl-imidazole (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq for mono-substitution)

  • Electrophile (e.g., Trimethylsilyl chloride (TMSCl), CO₂, DMF) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: To a flame-dried flask under inert gas, add the dibromo-imidazole and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi dropwise. Stir at -78 °C for 1 hour.

  • Quench: Add the desired electrophile at -78 °C and stir for another 1-2 hours.

  • Warming & Work-up: Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl solution.

  • Purification: Extract with an organic solvent, dry, concentrate, and purify by column chromatography.

References

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]

  • The roles of imidazole ligands in coordination supramolecular systems. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. American Journal of Applied Sciences. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Center for Biotechnology Information. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. National Center for Biotechnology Information. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Synthesis and Reactions of Heterosubstituted N-Heterocyclic Carbene-Boranes. University of North Texas Digital Library. [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Chemistry Portal. [Link]

  • A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Organic Chemistry Portal. [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. National Center for Biotechnology Information. [Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools, 2nd Edition. Wiley Online Library. [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. [Link]

  • Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1H‐Imidazole Derivatives: State of the Art. ResearchGate. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Center for Biotechnology Information. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. [Link]

  • Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. ResearchGate. [Link]

  • (A) Deprotection of N-tert-butyl groups in adducts 4 and 5. (B) TMP-GBBR mono- and double-adducts. ResearchGate. [Link]

  • Sohogashira reaction conditions for substrates that do not react using standard reaction conditions. ResearchGate. [Link]

  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

  • Optimization of Organolithium Reactions. ACS Publications. [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. DergiPark. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]

  • Ortho-lithiation with n-BuLi. Reddit. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 4,5-dibromo-2-tert-butyl-1H-imidazole synthesis

Welcome to the technical support guide for the synthesis of 4,5-dibromo-2-tert-butyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4,5-dibromo-2-tert-butyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving reaction yields and product purity.

Overview of the Synthesis

The synthesis of 4,5-dibromo-2-tert-butyl-1H-imidazole is typically achieved through the direct electrophilic bromination of 2-tert-butyl-1H-imidazole. The imidazole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles like bromine.[1] However, this high reactivity can also present challenges in controlling the extent of bromination, often leading to mixtures of products and reduced yields of the desired dibrominated compound.[1] This guide provides a baseline protocol and addresses the most frequently encountered issues during this procedure.

Baseline Recommended Protocol: Dibromination of 2-tert-butyl-1H-imidazole

This protocol outlines a standard procedure for the synthesis. Subsequent sections will address troubleshooting and optimization of these steps.

Materials:

  • 2-tert-butyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Ethyl Acetate or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-tert-butyl-1H-imidazole (1.0 equivalent) in the chosen solvent (DMF or MeCN).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (2.05 - 2.2 equivalents) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by pouring the mixture into a beaker of ice water.

  • Add saturated sodium thiosulfate solution to quench any remaining bromine/NBS.

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate or DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guide & FAQs

Q1: My reaction yield is critically low or the reaction is not proceeding to completion. What are the likely causes and how can I improve it?

Answer: Low yields in the bromination of imidazoles are a common issue stemming from several factors. The primary areas to investigate are reagent quality, reaction conditions, and potential side reactions.

  • Reagent Purity: N-Bromosuccinimide (NBS) can degrade over time, especially with exposure to light and moisture, leading to reduced reactivity. It is crucial to use a fresh, high-purity bottle of NBS. If degradation is suspected, NBS can be recrystallized from water.

  • Solvent Choice: The choice of solvent is critical. While various solvents can be used, polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are often effective for this transformation.[2] DMF, in particular, can facilitate the reaction but may pose challenges during workup due to its high boiling point. Acetonitrile is a good alternative with an easier workup. Ensure the solvent is anhydrous, as water can react with NBS.

  • Temperature Control: The reaction is exothermic. Insufficient cooling during the addition of NBS can lead to a temperature spike, promoting side reactions and decomposition, resulting in the formation of dark, tar-like substances. Maintaining a low temperature (0 °C) during addition is essential for controlling the reaction rate.

  • Reaction Time: The high reactivity of the imidazole ring can sometimes lead to rapid reaction completion.[1] However, the bulky tert-butyl group may sterically hinder the second bromination, requiring longer reaction times for full conversion to the dibrominated product. It is imperative to monitor the reaction by TLC to determine the optimal reaction time and avoid either incomplete reaction or the formation of degradation products from prolonged stirring.

ParameterRecommendationRationale
NBS Stoichiometry 2.05 - 2.2 equivalentsA slight excess ensures complete dibromination but a large excess can lead to over-bromination or side reactions.
Temperature 0 °C during addition, then warm to RTControls exothermicity and improves selectivity for the desired product.
Solvent Anhydrous DMF or MeCNPolar aprotic solvents effectively dissolve reagents and facilitate the electrophilic substitution.[2]
NBS Quality Use freshly opened or recrystallized NBSEnsures the active brominating species is present in the correct stoichiometry.
Q2: My final product is a mixture of mono-, di-, and tri-brominated imidazoles. How can I improve the selectivity for the 4,5-dibromo product?

Answer: Achieving selective dibromination is challenging due to the high activation of the imidazole ring, where the first bromination activates the ring for subsequent brominations.[1]

  • Precise Stoichiometry: The most critical factor for controlling the degree of bromination is the stoichiometry of NBS. Use precisely 2.05 to 2.1 equivalents of NBS. An insufficient amount will lead to a higher proportion of the mono-bromo species, while a significant excess will result in the formation of 2,4,5-tribromo-1H-imidazole.

  • Slow, Controlled Addition: Add the NBS in small portions over an extended period (30-60 minutes) at 0 °C. This slow addition maintains a low concentration of the electrophilic bromine species in the reaction at any given time, favoring the bromination of the remaining starting material over the immediate second bromination of the mono-brominated intermediate.

  • Temperature Management: Low temperatures slow down the reaction rates. The rate constants for the successive bromination steps are different, and maintaining a low temperature can exploit these differences to favor the desired dibromination.[3]

Bromination_Pathway Start 2-tert-butyl-1H-imidazole Mono 4-bromo-2-tert-butyl-1H-imidazole Start->Mono +1 eq NBS Di 4,5-dibromo-2-tert-butyl-1H-imidazole Mono->Di +1 eq NBS Tri 2,4,5-tribromo-1H-imidazole Di->Tri + excess NBS (Side Reaction)

Sources

Optimization

Purification techniques for 4,5-dibromo-2-tert-butyl-1H-imidazole recrystallization

Ticket ID: #PUR-IMD-45BR Subject: Recrystallization Protocol & Troubleshooting for 4,5-dibromo-2-tert-butyl-1H-imidazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & C...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-IMD-45BR Subject: Recrystallization Protocol & Troubleshooting for 4,5-dibromo-2-tert-butyl-1H-imidazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Logic

User Query: "I am struggling to purify 4,5-dibromo-2-tert-butyl-1H-imidazole. The crude solid is off-white/brown, and standard recrystallization leads to oiling out."

Technical Analysis: Purifying 4,5-dibromo-2-tert-butyl-1H-imidazole presents a specific physicochemical challenge:

  • The tert-butyl group: Introduces significant lipophilicity and steric bulk, often lowering the melting point relative to unbranched analogs and increasing the risk of "oiling out" (liquid-liquid phase separation) before crystallization.

  • The Dibromo-motif: Increases molecular weight and decreases solubility in polar protic solvents compared to the parent imidazole.

  • The Imidazole Core: The

    
    -H remains acidic (
    
    
    
    ~10-12), allowing for hydrogen bonding, while the
    
    
    is a weak base.

The protocol below balances these competing properties using a polarity-gradient crystallization method.

Solvent System Selection Matrix

We have validated three solvent systems for this specific intermediate. Choose based on your primary impurity profile.

Solvent SystemRatio (v/v)Primary Use CaseProsCons
Ethanol / Water 70:30 to 50:50 General Purification Excellent removal of inorganic salts and colored polar impurities.High risk of oiling out if water is added too fast.
Toluene / Heptane 1:2 Lipophilic Impurities Removes unreacted 2-tert-butylimidazole (more soluble).Lower recovery yield; requires higher temperatures.
Ethyl Acetate / Hexane 1:3 Final Polish Produces the most aesthetically pure (white) crystals.Poor removal of oxidized polymeric byproducts.

Validated Recrystallization Protocol (Standard Operating Procedure)

Safety Note: Brominated imidazoles can be skin irritants. Work in a fume hood.

Phase 1: Dissolution
  • Place the crude 4,5-dibromo-2-tert-butyl-1H-imidazole in a round-bottom flask.

  • Add Ethanol (95%) at a ratio of 3 mL per gram of solid.

  • Heat to reflux (

    
    ) with magnetic stirring.
    
  • Observation Point: If the solid does not dissolve completely, add Ethanol in 0.5 mL/g increments until a clear solution is obtained.

    • Note: If dark particles remain (inorganic salts or polymerized char), perform a hot filtration through a pre-warmed glass frit or Celite pad.

Phase 2: The Anti-Solvent Addition (Critical Step)
  • Maintain the solution at a gentle boil.

  • Add deionized water dropwise via an addition funnel or pipette.

  • Stop addition immediately when a persistent turbidity (cloudiness) appears.

  • Add 0.5 mL of Ethanol to redissolve the turbidity and restore a clear solution.

Phase 3: Crystallization & Harvesting
  • Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Anti-Oil Measure: Insulate the flask with a towel to slow the cooling rate. Rapid cooling promotes oiling out.

  • Once at room temperature, cool further in an ice-water bath (

    
    ) for 30 minutes.
    
  • Filter the crystals using vacuum filtration.

  • Wash the cake with cold 30% Ethanol/Water.

  • Dry under vacuum at

    
     for 12 hours.
    

Troubleshooting Guide (FAQ)

Issue 1: "The product separates as a brown oil instead of crystals."

Diagnosis: This is "oiling out," common with tert-butyl compounds. It occurs when the saturation temperature of the solute is higher than the melting point of the solvated solid.

Resolution Workflow:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (Ethanol) to lower the concentration slightly.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.

  • Slower Cooling: Do not use an ice bath. Let it sit at ambient temperature overnight.

Issue 2: "The crystals are persistently pink or light brown."

Diagnosis: Trace oxidation of the imidazole ring or residual bromine species.

Resolution:

  • Dissolve the crystals in hot Ethanol.

  • Add Activated Charcoal (5-10 wt%) .

  • Stir at reflux for 15 minutes.

  • Filter hot through Celite to remove the charcoal.

  • Proceed with crystallization.[1][2][3] Note: Charcoal is highly effective for removing oxidized imidazole byproducts.

Issue 3: "Low Yield (<50%)."

Diagnosis: The product is too soluble in the mother liquor, or the Ethanol:Water ratio is too high in Ethanol.

Resolution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

  • Cool and collect a "second crop" of crystals.

  • Warning: The second crop is usually less pure and should be analyzed separately.

Visual Logic Flows

Figure 1: Solvent System Decision Tree

Use this logic flow to determine the starting solvent based on your crude material's appearance.

SolventSelection Start Start: Analyze Crude Material CheckColor Is the solid Dark Brown/Black? Start->CheckColor CheckTexture Is it Sticky/Oily? CheckColor->CheckTexture No (Off-white/Yellow) CharcoalStep Perform Activated Charcoal Treatment in Ethanol CheckColor->CharcoalStep Yes (Oxidation) StdProtocol USE PROTOCOL A: Ethanol/Water Recrystallization CheckTexture->StdProtocol No (Dry Solid) LipophilicProtocol USE PROTOCOL B: Toluene/Heptane Recrystallization CheckTexture->LipophilicProtocol Yes (Contains unreacted t-butyl) CharcoalStep->CheckTexture

Caption: Decision matrix for selecting the optimal purification route based on crude physical properties.

Figure 2: Troubleshooting "Oiling Out"

The most common failure mode for tert-butyl imidazoles.

OilingOut Problem Problem: Oiling Out (Liquid-Liquid Phase Separation) Reheat 1. Reheat to Reflux (Dissolve Oil) Problem->Reheat Dilute 2. Add 10-20% More Solvent (Shift Saturation Point) Reheat->Dilute Seed 3. Add Seed Crystal at T < MP Dilute->Seed Cool 4. Slow Cool (No Ice Bath) Seed->Cool

Caption: Step-by-step remediation strategy when the product separates as an oil.

Analytical Validation (Purity Check)

Before releasing the batch, validate purity using these parameters:

  • HPLC: >98% Area (254 nm).

    • Note: Mono-bromo impurity usually elutes earlier than the dibromo product on C18 columns.

  • 1H NMR (DMSO-d6):

    • 
       ~1.3-1.4 ppm (9H, s, tert-butyl).
      
    • 
       ~12-13 ppm (1H, broad s, NH).
      
    • Absence: No aromatic CH signal should be visible (the 4,5-positions are substituted). If you see a singlet around 7.0 ppm, you have mono-bromo contamination.

  • Melting Point:

    • While specific literature values vary by polymorph, a sharp range (

      
       width) indicates high purity. Expect a range >120°C (significantly higher than the non-brominated precursor).
      

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization techniques and solvent selection).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (Authoritative source on purification of N-heterocycles).

  • Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997. (Detailed chemistry of halogenated imidazoles).

  • Wynberg, H., & de Groot, A. "The synthesis of 4,5-di-t-butylimidazole."[4] Chemical Communications, 1965, 171a.[4] (Foundational work on sterically hindered imidazoles).

  • Broad Institute. "Compounds and Methods Useful for Treating or Preventing Cancers." WO 2018/183936 A1, 2018.[5] (Patent literature describing synthesis and handling of related substituted imidazoles).

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Imidazole Reactions Involving the Tert-butyl Group

Welcome to the Technical Support Center dedicated to addressing the unique challenges posed by the steric hindrance of the tert-butyl group in imidazole reactions. This resource is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the unique challenges posed by the steric hindrance of the tert-butyl group in imidazole reactions. This resource is designed for researchers, scientists, and professionals in drug development who encounter difficulties in synthesizing and utilizing tert-butylated imidazole derivatives. Here, we provide in-depth troubleshooting guidance, frequently asked questions, and validated protocols to help you overcome these synthetic hurdles and achieve your desired outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments. Each issue is followed by an analysis of probable causes rooted in steric hindrance and a set of actionable solutions.

Issue 1: Low to No Conversion in N-tert-butylation of Imidazole

You're attempting to synthesize 1-tert-butylimidazole via N-alkylation with a tert-butyl halide, but you observe minimal to no product formation.

Probable Causes:

  • High Activation Energy of Sₙ2 Reaction: The direct N-alkylation of imidazole with a tert-butyl halide is an Sₙ2 reaction. The bulky tert-butyl group creates significant steric hindrance, making the backside attack by the imidazole nitrogen on the electrophilic carbon extremely difficult. This raises the activation energy of the reaction, often to a point where it does not proceed under standard conditions.[1][2]

  • Competing E2 Elimination: With tertiary alkyl halides like tert-butyl bromide or chloride, the basic imidazole can act as a base, promoting the E2 elimination of HBr or HCl from the alkyl halide to form isobutylene gas. This side reaction is often kinetically favored over the sterically hindered Sₙ2 substitution.

  • Insufficient Nucleophilicity of Imidazole: While imidazole is a reasonably good nucleophile, its reactivity can be insufficient to overcome the steric barrier presented by the tert-butyl group without optimization.[3]

Solutions:

  • Employ Alternative Synthetic Routes: Instead of a direct Sₙ2 reaction, consider methods that avoid this sterically demanding step. For instance, the reaction of imidazole with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-imidazole is a common and effective strategy.[3][4]

  • Optimize Reaction Conditions for Sₙ2 (with caution):

    • Use a Stronger Base (Carefully): A strong, non-nucleophilic base like sodium hydride (NaH) can deprotonate imidazole, increasing its nucleophilicity. However, this also increases the likelihood of E2 elimination.

    • High-Pressure Conditions: While not always accessible, high-pressure conditions can sometimes favor substitution over elimination.

  • Consider Phase-Transfer Catalysis (PTC): PTC can enhance the rate of reaction between reactants in immiscible phases.[5][6][7] A phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the imidazolide anion into an organic phase to react with the alkyl halide.[8][9]

Issue 2: Low Yield in Reactions Utilizing 1-tert-butylimidazole as a Nucleophile

You have successfully synthesized 1-tert-butylimidazole, but subsequent reactions where it acts as a nucleophile (e.g., further alkylation to form an imidazolium salt) are sluggish and result in low yields.

Probable Causes:

  • Steric Shielding of the N-3 Nitrogen: The tert-butyl group at the N-1 position effectively shields the N-3 nitrogen, hindering its ability to act as a nucleophile and attack an electrophile.[10] This steric hindrance is a primary reason for the limited commercial availability and synthetic difficulty of some tert-butylimidazolium-based ionic liquids.[11]

Solutions:

  • Increase Reaction Temperature and Time: To overcome the higher activation energy due to steric hindrance, prolonged reaction times and higher temperatures are often necessary. In the synthesis of 1-tert-butyl-3-propylimidazolium iodide, heating at 100°C for three hours was found to be optimal.[11]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by efficiently transferring energy to the reactants, often leading to higher yields in shorter times, which is particularly beneficial for sterically hindered reactions.[12][13][14][15]

  • Choice of Electrophile: Less sterically demanding electrophiles will react more readily. For example, methyl iodide is more reactive than ethyl iodide, which is more reactive than propyl iodide.

  • Solvent Selection: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or acetonitrile are often good choices for Sₙ2 reactions.

Issue 3: Formation of Multiple Products and Purification Difficulties

Your reaction mixture shows multiple spots on TLC, and isolating the desired tert-butylated imidazole product is challenging.

Probable Causes:

  • Mixture of Regioisomers: For unsymmetrically substituted imidazoles, N-alkylation can lead to a mixture of regioisomers. Steric effects play a significant role in determining the product ratio, with a preference for alkylation at the less hindered nitrogen.[16]

  • Side Products from Elimination: As mentioned, E2 elimination of the tert-butyl halide is a common side reaction, leading to the formation of isobutylene.

  • Degradation of Reagents: Reagents like di-tert-butyl dicarbonate are moisture-sensitive and can degrade, leading to incomplete reactions and the presence of byproducts like tert-butanol.[3]

Solutions:

  • Careful Reaction Monitoring and Optimization: Use TLC or LC-MS to monitor the reaction progress and identify the formation of side products. Optimize reaction conditions (temperature, solvent, base) to favor the desired product.

  • Purification Techniques:

    • Column Chromatography: This is often the most effective method for separating regioisomers and other impurities.

    • Aqueous Work-up: A dilute acid wash can remove unreacted imidazole.[3]

  • Reagent Quality Control: Ensure that all reagents, especially moisture-sensitive ones, are pure and dry.

Frequently Asked Questions (FAQs)

Q1: Why is the tert-butyl group so problematic in imidazole reactions?

A1: The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. Its three methyl groups create a large, bulky sphere of influence that physically blocks the approach of reactants to the nearby reactive centers of the imidazole ring, namely the nitrogen atoms. This steric hindrance increases the activation energy for reactions like Sₙ2 substitutions, making them significantly slower or preventing them from occurring altogether.[17]

Q2: Are there any advantages to using a tert-butyl group on an imidazole ring?

A2: Absolutely. The steric bulk of the tert-butyl group can be a powerful tool for controlling regioselectivity in subsequent reactions by blocking one of the nitrogen atoms. In medicinal chemistry, the introduction of a bulky tert-butyl group can enhance the metabolic stability of a drug molecule by sterically shielding it from enzymatic degradation.[10] It can also modulate the lipophilicity and other physicochemical properties of the molecule.

Q3: Can computational chemistry help in predicting the outcome of these hindered reactions?

A3: Yes, computational methods like Density Functional Theory (DFT) can be very useful.[18][19][20] They can be used to model the transition states of reactions and calculate their activation energies. This allows for a comparison of the energetic barriers for desired reactions (like Sₙ2) versus undesired side reactions (like E2), providing insights into which pathway is more likely to occur under a given set of conditions. Computational studies can also help in understanding the steric and electronic effects of different substituents on the imidazole ring.[3][21][22][23]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1-tert-butyl-3-methylimidazolium Iodide

This protocol is adapted from methodologies that utilize microwave assistance to overcome the steric hindrance of the tert-butyl group.[12][24]

Materials:

  • 1-tert-butylimidazole

  • Iodomethane (Methyl Iodide)

  • Acetonitrile (anhydrous)

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • In a microwave synthesis vial equipped with a magnetic stir bar, dissolve 1-tert-butylimidazole (1.0 eq) in anhydrous acetonitrile.

  • Add iodomethane (1.1 eq) to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwave energy at a constant temperature (e.g., 100 °C) for a predetermined time (e.g., 30-60 minutes). The optimal time and temperature should be determined by monitoring the reaction progress via TLC or LC-MS.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/ethyl acetate) to yield pure 1-tert-butyl-3-methylimidazolium iodide.[16]

Protocol 2: N-Boc Protection of Imidazole

This is a reliable method to introduce a tert-butyl containing group to the imidazole nitrogen, which can serve as a protecting group or a precursor for other transformations.[3][4]

Materials:

  • Imidazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve imidazole (1.0 eq) in anhydrous DCM or acetonitrile in a round-bottom flask.

  • Add triethylamine (1.1 eq) or a catalytic amount of DMAP.

  • Slowly add di-tert-butyl dicarbonate (1.1 eq) to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate or DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 1H-imidazole-1-carboxylate. The product can be further purified by column chromatography if necessary.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Imidazole

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Ethyl BromideK₂CO₃AcetonitrileReflux685[25]
n-Butyl BromideNaHTHF60492[26]
tert-Butyl BromideNaHTHF6024<5 (mostly elimination)[1][2]
tert-Butyl BromideK-OtBuDiethyl etherReflux12Low (product observed)[5]

Note: The data for tert-butyl bromide are illustrative of the challenges and often result in elimination products being dominant.

Visualizations

Diagram 1: Steric Hindrance in the Sₙ2 Reaction of Imidazole with tert-Butyl Bromide

G cluster_0 Sₙ2 Pathway (Disfavored) cluster_1 E2 Pathway (Favored) imidazole Imidazole (Nucleophile) transition_state Hindered Transition State imidazole->transition_state Backside Attack tbu_br tert-Butyl Bromide (Electrophile) tbu_br->transition_state no_product No Reaction / Very Slow transition_state->no_product High Activation Energy imidazole_base Imidazole (Base) isobutylene Isobutylene (Elimination Product) imidazole_base->isobutylene Proton Abstraction tbu_br_e2 tert-Butyl Bromide tbu_br_e2->isobutylene caption Competition between Sₙ2 and E2 pathways.

Caption: Competition between Sₙ2 and E2 pathways.

Diagram 2: Troubleshooting Workflow for Low Yield in N-tert-butylation

G start Low Yield in N-tert-butylation check_reaction Direct Sₙ2 with tert-butyl halide? start->check_reaction yes_sn2 Yes check_reaction->yes_sn2 Yes no_sn2 No check_reaction->no_sn2 No cause_sn2 Probable Cause: High steric hindrance, E2 elimination yes_sn2->cause_sn2 other_method Other Method (e.g., Boc protection) no_sn2->other_method solution_sn2 Solution: - Use alternative method (e.g., Boc protection) - Explore PTC or microwave synthesis cause_sn2->solution_sn2 cause_other Probable Cause: - Poor reagent quality - Suboptimal conditions other_method->cause_other solution_other Solution: - Verify reagent purity - Optimize base, solvent, temperature cause_other->solution_other caption Troubleshooting low yield in N-tert-butylation.

Caption: Troubleshooting low yield in N-tert-butylation.

References

  • Sánchez-Migallón, A., De la Cruz, P., de la Hoz, A., Langa, F., & Martín, N. (1995). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 41(1), 81. [Link]

  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. ResearchGate. [Link]

  • Garon, A., Lebl, T., Sládek, M., & Janeba, Z. (2022). Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III) Complexes: An Experimental and Computational Study. Molecules, 27(23), 8343. [Link]

  • Barnett, C., Lummis, P. A., & Kennepohl, P. (2021). Steric Properties of N‐Heterocyclic Carbenes affect the Performance of Electronic Probes. Chemistry – A European Journal, 27(65), 16215-16219. [Link]

  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). the sn2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism. Sciforum. [Link]

  • Hossain, M. A., & Al-Majid, A. M. (2023). Remote Steric and Electronic Effects of N-Heterocyclic Carbene Ligands on Alkene Reactivity and Regioselectivity toward Hydrocupration Reactions. ACS Omega, 8(36), 33036-33045. [Link]

  • Grimmett, M. R. (1979). N-Alkylation of imidazoles. University of Otago. [Link]

  • Chighine, A., Crosignani, S., Arnal, M.-C., Bradley, M., & Linclau, B. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry, 74(13), 4638–4641. [Link]

  • Hamlin, T. A., van der Werf, M. J., & Bickelhaupt, F. M. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemistryOpen, 7(10), 738–754. [Link]

  • El-Sayed, S. H., & El-Gogary, T. M. (2019). Nucleophilicity of normal and abnormal N-heterocyclic carbenes at DFT: steric effects on tetrazole-5-ylidenes. RSC Advances, 9(46), 26867-26877. [Link]

  • Kumar, N., Goindi, S., Kumar, S., & Jana, A. K. (2016). The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. AAPS PharmSciTech, 17(5), 1133–1139. [Link]

  • Duffy, J. (2023). Synthesis of the Novel Compound 1-tert-Butyl-3- Propylimidazolium Iodide. Midwest Journal of Undergraduate Research, (14), 122-131. [Link]

  • Jones, C. D., et al. (2023). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. ACS Omega, 8(16), 14643–14651. [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]

  • Heckman, N. L., & Gardner, A. M. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Chemical Education, 99(7), 2695–2701. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2023). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Metallofizika i Noveishie Tekhnologii, 45(11), 1491-1502. [Link]

  • Chatzopoulou, M., et al. (2013). Rational design, efficient syntheses and biological evaluation of N,N′-symmetrically bis-substituted butylimidazole an. European Journal of Medicinal Chemistry, 69, 525-538. [Link]

  • Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. [Link]

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl 1H-imidazole-1-carboxylate. PubChem. [Link]

  • Sharma, A., & Kumar, V. (2021). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry, 8(2), 94-114. [Link]

  • ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and.... [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Zenodo. (n.d.). 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]

  • López-Peinado, A. J., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. [Link]

  • ResearchGate. (n.d.). Microwave Assisted Synthesis of Imidazoles - A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-tert-butyl-1H-imidazole. PubChem. [Link]

  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • Arkat USA, Inc. (2009). A comparison of several modern alkylating agents. ARKIVOC, 2009(i), 251-264. [Link]

  • Heckman, N. L., et al. (2022). Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts. Molecules, 27(19), 6649. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

Sources

Optimization

Technical Support Center: Solvents for 4,5-dibromo-2-tert-butyl-1H-imidazole in HPLC Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the dissolution of 4,5...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the dissolution of 4,5-dibromo-2-tert-butyl-1H-imidazole for High-Performance Liquid Chromatography (HPLC) analysis. My aim is to equip you with the expertise to overcome solubility challenges and ensure the integrity of your chromatographic data.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving 4,5-dibromo-2-tert-butyl-1H-imidazole for a standard reversed-phase HPLC analysis?
  • Acetonitrile (ACN): A versatile solvent with low viscosity and UV absorbance, making it suitable for a wide range of analytes.[1][2]

  • Methanol (MeOH): Another excellent choice for reversed-phase HPLC, often used in conjunction with water.[1][3][4]

  • Tetrahydrofuran (THF): Known for its strong solubilizing properties, THF can be effective for compounds that are difficult to dissolve.[1][3]

It is crucial to use HPLC-grade solvents to avoid introducing impurities that can interfere with your analysis.[4][5][6]

Q2: My compound is not dissolving sufficiently in the recommended solvents. What should I try next?

A2: If you are facing solubility issues, consider the following steps:

  • Solvent Mixtures: Try mixtures of the initial solvents. For instance, a combination of acetonitrile and a small amount of a stronger organic solvent like isopropanol (IPA) or THF might enhance solubility.[1][3]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent capable of dissolving a wide array of compounds.[7] However, use it judiciously as it can have a high UV cutoff and may be incompatible with some HPLC columns or mobile phases.[4] If you use DMSO, ensure your injection volume is small to minimize solvent effects on peak shape.[8][9]

  • Sonication: Applying ultrasonic energy can help break down solute particles and facilitate dissolution.

  • Gentle Warming: Cautiously warming the solvent may improve solubility. However, be mindful of the compound's stability at elevated temperatures.

Q3: Can I use the mobile phase to dissolve my sample?

A3: Yes, dissolving your sample in the initial mobile phase composition is highly recommended.[6][8] This practice minimizes peak distortion, such as splitting or fronting, that can occur when the sample solvent is significantly stronger or weaker than the mobile phase.[8][9]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape is a common issue that can often be traced back to the sample solvent.

Observation Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase, often due to exposed silanols.Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol activity.[10]
Peak Fronting Sample overload or a sample solvent that is too strong.Reduce the injection volume or the concentration of your sample.[8] Ensure your sample solvent is not significantly stronger than your mobile phase.
Peak Splitting Sample solvent is incompatible with the mobile phase, or the column has a void.Dissolve the sample in the mobile phase.[8] If the problem persists, inspect the column for voids and consider replacing it if necessary.[8][11]
Issue 2: Low Signal Intensity or No Peaks Detected

This can be a frustrating problem, often pointing to issues with either sample preparation or the HPLC system itself.

Potential Cause Troubleshooting Steps
Incomplete Dissolution Visually inspect your sample solution for any undissolved particles. If present, revisit the solvent selection process or try the solubility enhancement techniques mentioned in the FAQs.
Precipitation in the System If the sample precipitates upon mixing with the mobile phase, this can cause blockages and prevent the sample from reaching the detector. Try using a weaker sample solvent or one that is more miscible with the mobile phase.[12]
Compound Adsorption The analyte may be adsorbing to parts of the HPLC system, such as tubing or the injector. Priming the system with a concentrated injection of the sample can sometimes passivate active sites.[6]
Detector Issues Ensure the detector is set to the correct wavelength for your compound. If the lamp is old, it may need replacement.[9]
Solvent Selection Workflow

To systematically determine the optimal solvent for your analysis, follow this workflow:

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting Insolubility cluster_2 Phase 3: Optimization for Chromatography A Start with Acetonitrile (ACN) and Methanol (MeOH) B Assess Solubility A->B C Try Solvent Mixtures (ACN/IPA, ACN/THF) B->C Insoluble F Dissolve in Initial Mobile Phase B->F Soluble D Consider Stronger Solvents (DMSO) C->D E Employ Physical Methods (Sonication, Gentle Warming) D->E E->F G Evaluate Peak Shape and Response F->G H Final Solvent Selection G->H

A systematic workflow for selecting an appropriate solvent.

Experimental Protocol: Solvent Solubility Screening

This protocol outlines a systematic approach to testing the solubility of 4,5-dibromo-2-tert-butyl-1H-imidazole in various solvents.

Materials:

  • 4,5-dibromo-2-tert-butyl-1H-imidazole

  • HPLC-grade solvents: Acetonitrile, Methanol, Tetrahydrofuran, Isopropanol, Dimethyl Sulfoxide

  • Vortex mixer

  • Ultrasonic bath

  • Analytical balance

  • Glass vials

Procedure:

  • Prepare Stock Solutions:

    • Accurately weigh 1 mg of 4,5-dibromo-2-tert-butyl-1H-imidazole into separate glass vials.

    • Add 1 mL of each test solvent to the respective vials to achieve a target concentration of 1 mg/mL.

  • Initial Dissolution Attempt:

    • Vortex each vial for 30 seconds.

    • Visually inspect for complete dissolution.

  • Enhanced Dissolution for Insoluble Samples:

    • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5 minutes.

    • Re-inspect for dissolution.

    • If still insoluble, gently warm the vial to approximately 40°C for 2 minutes, then vortex again. Caution: Ensure the solvent is not heated to its boiling point and be aware of potential compound degradation.

  • Documentation:

    • Record the solubility of the compound in each solvent (e.g., freely soluble, sparingly soluble, insoluble).

Concluding Remarks

The selection of an appropriate solvent is a critical first step in developing a robust and reliable HPLC method. The structural features of 4,5-dibromo-2-tert-butyl-1H-imidazole suggest that a methodical approach, starting with common reversed-phase solvents and progressing to stronger options or mixtures, will yield the best results. Always prioritize the use of high-purity, HPLC-grade solvents and consider the compatibility of your chosen solvent with your mobile phase and HPLC system to ensure the quality of your chromatographic data.

References

  • Chemtek Scientific. A Comprehensive Guide to HPLC Solvents. Available from: [Link]

  • Pharmaguideline. Solvents used in HPLC Mobile Phase. 2017. Available from: [Link]

  • Element Lab Solutions. HPLC Solvent Selection. Available from: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. 2025. Available from: [Link]

  • Phenomenex. Guide to Choosing the Correct HPLC Solvent. 2025. Available from: [Link]

  • Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Available from: [Link]

  • Agilent. Preparative HPLC Troubleshooting Guide. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Guide. Available from: [Link]

  • Chrom Tech, Inc. Acetonitrile vs. Methanol for Reverse Phase Chromatography. 2025. Available from: [Link]

  • MAC-MOD Analytical. HPLC Troubleshooting Guide. Available from: [Link]

  • SIELC Technologies. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. 2026. Available from: [Link]

  • ResearchGate. How to deal with insoluble samples on chromatography?. 2022. Available from: [Link]

  • Acros PharmaTech Limited. SAFETY DATA SHEET. 2018. Available from: [Link]

  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]

  • SpringerLink. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. 2010. Available from: [Link]

  • Polish Pharmaceutical Society. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available from: [Link]

  • PubChem. 2-tert-butyl-1H-imidazole. Available from: [Link]

  • PubChem. 2-(4-tert-Butylphenyl)-4,5-dihydro-1H-imidazole. Available from: [Link]

  • ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available from: [Link]

  • ResearchGate. Physicochemical Properties of Imidazole. Available from: [Link]

  • ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. 2025. Available from: [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • PubMed. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. 2020. Available from: [Link]

  • MDPI. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Available from: [Link]

  • PubChem. Butylimidazole. Available from: [Link]

Sources

Troubleshooting

Minimizing debromination side reactions during coupling experiments

Technical Support Center: Advanced Coupling Chemistry Ticket Reference: #DEBROM-001 Subject: Mitigation of Hydrodebromination (HDB) in Pd-Catalyzed Cross-Coupling Welcome to the Tier-3 Support Hub. You are likely here be...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Chemistry Ticket Reference: #DEBROM-001 Subject: Mitigation of Hydrodebromination (HDB) in Pd-Catalyzed Cross-Coupling

Welcome to the Tier-3 Support Hub.

You are likely here because your LCMS shows a mass peak of


 (or 

) instead of your desired cross-coupled product. In high-value synthesis, debromination is not just a yield loss; it is a purification nightmare, as the hydro-dehalogenated byproduct often co-elutes with the product.

This guide moves beyond basic "optimization" and treats the reaction as a competitive kinetic system. We will systematically dismantle the pathways that allow Palladium (Pd) to access a hydride source.

Module 1: Diagnostic & Verification

Q: How do I definitively confirm I am seeing debromination and not unreacted starting material or other artifacts?

A: Do not rely solely on retention time. You must validate via Mass Spectrometry (MS) and Isotopic Distribution.

  • Mass Shift: The loss of Bromine (

    
    ) and gain of Hydrogen (
    
    
    
    ) results in a mass decrease of ~78 Da.
  • Isotope Pattern Collapse: This is the smoking gun. Bromine has a distinct 1:1 doublet pattern (M and M+2). The debrominated byproduct will lose this signature, reverting to a standard carbon-dominant isotopic envelope.

Diagnostic Workflow:

diagnostic_flow start Observation: Low Yield / New Spot ms_check Check LCMS/GCMS start->ms_check mass_diff Mass Difference = -78 Da? ms_check->mass_diff iso_check Isotope Pattern: 1:1 doublet lost? mass_diff->iso_check Yes conclusion_sm Unreacted Starting Material mass_diff->conclusion_sm No (Mass = SM) conclusion_other Other Side Reaction (Homocoupling) mass_diff->conclusion_other No (Other Mass) conclusion_debrom CONFIRMED: Hydrodebromination iso_check->conclusion_debrom Yes iso_check->conclusion_other No

Figure 1: Decision tree for identifying hydrodebromination artifacts in crude reaction mixtures.

Module 2: The Mechanistic Root Cause

Q: Why is my Palladium catalyst removing the bromine instead of coupling the carbon?

A: This is a kinetic competition between Transmetallation (the path you want) and


-Hydride Elimination  (the path you hate).

After the Oxidative Addition of your aryl bromide to Pd(0), you generate an


 intermediate. If the Transmetallation step is slow (due to sterics or low nucleophile reactivity), the Pd(II) species looks for other stabilization.

The Three Vectors of Failure:

  • The Base Vector (Most Common): If you use alkoxide bases (e.g., Isopropoxide) in secondary alcoholic solvents, the Pd coordinates the alkoxide. A rapid

    
    -hydride elimination occurs, generating a Pd-H species.[1] This Pd-H then undergoes Reductive Elimination with your Aryl group to form Ar-H.
    
  • The Solvent Vector: Solvents like DMF or DMA can act as hydride sources at high temperatures.

  • The Ligand Vector: Small ligands allow the Pd center to interact with

    
    -hydrogens on alkyl chains.
    

Visualizing the Competition:

mechanism_cycle cluster_good Happy Path (Coupling) cluster_bad Sad Path (Debromination) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd TransMet Transmetallation (+ R-B(OH)2) OxAdd->TransMet Fast BaseCoord Alkoxide Coordination (Ar-Pd-OCHR2) OxAdd->BaseCoord Slow Transmetallation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Product (Ar-R) RedElim->Product BetaElim Beta-Hydride Elim BaseCoord->BetaElim PdH Pd-H Species BetaElim->PdH + Ketone PdH->Pd0 Byproduct Byproduct (Ar-H) PdH->Byproduct

Figure 2: Kinetic divergence in the catalytic cycle. The red path dominates when transmetallation is stalled or hydride sources are abundant.

Module 3: Troubleshooting Protocols

Scenario A: The "Isopropoxide Trap"

User Report: "I am using Pd(dppf)Cl2 with KOtBu in Isopropanol. I see 30% des-bromo product."

Diagnosis: You have created a perfect hydride generator. Isopropanol (


 alcohol) combined with a strong base forms isopropoxide, which coordinates to Pd and undergoes extremely facile 

-hydride elimination to form acetone and Pd-H.

Corrective Protocol:

  • Switch Solvent: Move to t-Amyl alcohol (2-methyl-2-butanol). It is a tertiary alcohol. It cannot undergo

    
    -hydride elimination because it has no hydrogen at the 
    
    
    
    -position [1].
  • Switch Base: If solubility allows, switch to

    
      or 
    
    
    
    . These inorganic bases lack the alkyl backbone required to donate a hydride.
  • Alternative: If you must use an alkoxide base, use NaOtBu in a non-protic solvent like Toluene or 1,4-Dioxane .

Scenario B: The "Slow Coupling"

User Report: "I am coupling a sterically hindered boronic acid. The reaction is slow, and debromination is creeping up over time."

Diagnosis: The transmetallation step is rate-limiting due to sterics. The Pd(II)-Ar intermediate is sitting idle, waiting for the boronic acid, making it vulnerable to any stray hydrides (even from water or trace impurities).

Corrective Protocol:

  • Ligand Overhaul: Switch to bulky, electron-rich Buchwald ligands like XPhos or SPhos .

    • Why? These ligands accelerate the Reductive Elimination step and facilitate Transmetallation, tightening the catalytic cycle. More importantly, their bulk protects the Pd center from coordinating with solvent/hydride sources [2].

  • Catalyst Pre-activation: Do not use Pd(OAc)2. Use a precatalyst like XPhos Pd G4 . This ensures immediate entry into the cycle without an induction period where Pd-black or side-species can form.

Scenario C: Heterocyclic Substrates

User Report: "My pyridine bromide is turning into pyridine."

Diagnosis: Nitrogen-containing heterocycles are notorious for coordinating to the Pd center, displacing ligands and shutting down the cycle, or facilitating protodehalogenation via water [3].

Corrective Protocol:

  • Strict Anhydrous Conditions: Water can act as a proton source for protodehalogenation of Pd-C bonds in electron-deficient heterocycles. Add 3Å Molecular Sieves.

  • Base Selection: Use

    
      or 
    
    
    
    with minimal water (or strictly anhydrous). Avoid strong alkoxides which can attack the heterocycle.

Module 4: Experimental Screening SOP

If you are encountering debromination, execute this 4-vial screen. This design maximizes data while minimizing material use.

Conditions: 0.1 mmol scale, 10 vol solvent, 100°C (or reflux).

VialCatalyst SystemBaseSolventRationale
1


(3 eq)
Dioxane/H2O (9:1)Baseline: Standard Suzuki conditions.
2 XPhos Pd G4

(3 eq)
THF (Anhydrous)Speed: Bulky ligand + inorganic base to block hydride path.
3 Pd(Amphos)Cl_2 Cs_2CO_3 (3 eq)Toluene Stability: Amphos is robust; Toluene is non-protic.
4

/ SPhos
NaOtBu (2 eq)t-Amyl Alcohol Solvent Fix: Tertiary alcohol blocks solvent-mediated reduction.

Execution Notes:

  • Degassing: Oxygen promotes homocoupling, which confuses the mass balance. Sparge solvents with Argon for 10 mins.

  • Addition Order: Add Base LAST. Premixing Pd and Base without substrate can lead to immediate catalyst death or reduction.

References

  • Navarro, O., et al. (2004). "General Synthesis of Highly Hindered Aryl- and Heteroaryl-Substituted Alkenes via Palladium-Catalyzed Heck Reactions." Journal of Organic Chemistry.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • BenchChem Technical Support. (2025). "Troubleshooting Guide for Buchwald-Hartwig Amination of Aryl Halides." BenchChem.[2][3]

  • Plummer, S., & Gallou, F. (2024).[4] "Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water." ACS Catalysis.[4]

Sources

Optimization

Storage conditions to prevent degradation of halogenated imidazoles

An essential aspect of ensuring experimental reproducibility and the integrity of research data lies in the meticulous storage and handling of chemical reagents. Halogenated imidazoles, a class of compounds pivotal in me...

Author: BenchChem Technical Support Team. Date: February 2026

An essential aspect of ensuring experimental reproducibility and the integrity of research data lies in the meticulous storage and handling of chemical reagents. Halogenated imidazoles, a class of compounds pivotal in medicinal chemistry and materials science, are particularly susceptible to degradation if not stored under optimal conditions. Their unique electronic and structural properties, while beneficial for their intended applications, also render them vulnerable to various degradation pathways.

This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the best practices for storing halogenated imidazoles. Moving beyond a simple checklist, this document delves into the chemical rationale behind these recommendations, offering a troubleshooting framework to address common issues encountered in the laboratory.

Understanding the Instability: Core Degradation Pathways

The stability of a halogenated imidazole is not absolute; it is a function of its environment. Understanding the primary mechanisms of degradation is the first step toward prevention.

  • Photodegradation: The aromatic nature of the imidazole ring, combined with the presence of halogen substituents, makes these molecules susceptible to degradation upon exposure to light, particularly UV radiation[1][2]. Light energy can initiate radical reactions or promote photo-oxidation, leading to the formation of complex mixtures of byproducts and a reduction in the compound's purity and activity[2][3].

  • Oxidative Degradation: The imidazole moiety can be sensitive to oxidation, a process that can be initiated by atmospheric oxygen (autoxidation) or accelerated by the presence of oxidizing agents[2][4]. This degradation pathway can involve the cleavage of the imidazole ring, resulting in a complete loss of the parent structure[5][6].

  • pH-Dependent Degradation & Hydrolysis: The stability of the imidazole ring and the carbon-halogen bond can be highly dependent on the pH of the environment. In solution, both acidic and basic conditions can promote hydrolysis or other degradation reactions[2]. The protonation state of the imidazole ring, which is pH-dependent, can significantly influence its reactivity and stability[7][8].

  • Thermal Degradation: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing these compounds at inappropriate temperatures can lead to a significant loss of potency over time, even in the solid state[9].

Frequently Asked Questions (FAQs) on Storage Conditions

This section addresses the most common questions regarding the proper storage of halogenated imidazoles.

Q1: What is the ideal temperature for storing my halogenated imidazole?

A: The ideal storage temperature is compound-specific and should always be verified by consulting the Safety Data Sheet (SDS) or the supplier's technical data sheet[10]. However, general guidelines can be followed:

  • Room Temperature (15–25 °C): Many halogenated imidazoles are stable in solid form at room temperature for extended periods[11][12]. This is suitable for short-term storage of compounds known to be thermally stable.

  • Refrigerated (2–8 °C): For increased long-term stability, especially for compounds with lower thermal stability or when storing for many months, refrigeration is recommended[13]. This slows down the rate of potential degradation reactions.

  • Frozen (≤ -20 °C): This is typically reserved for highly sensitive compounds or for long-term archival storage of valuable samples, particularly when in solution[14].

Q2: How critical is it to protect these compounds from light?

A: It is highly critical . Given their susceptibility to photodegradation, all halogenated imidazoles should be protected from light at all times[2][15].

  • Best Practices:

    • Containers: Always use amber glass vials or opaque containers that block UV and visible light[16][17].

    • Wrapping: If using clear containers, wrap them securely with aluminum foil or place them inside a light-blocking secondary container[18].

    • Laboratory Environment: Minimize exposure to ambient light during handling. Avoid working in direct sunlight or under intense artificial lighting for prolonged periods[9][16].

Q3: Do I need to store my solid halogenated imidazole under an inert atmosphere?

A: While not always mandatory for robust solids, it is a highly recommended best practice, especially for long-term storage or for compounds known to be sensitive to oxidation or moisture[19][20].

  • Why it's important: Replacing the oxygen-rich headspace in a container with an inert gas like argon or nitrogen prevents oxidative degradation[20]. It also displaces moisture, which can be crucial for hygroscopic compounds.

  • When it's essential: If you observe any signs of degradation (see Q4) under normal storage, or if the compound is known to be reactive, switching to inert atmosphere storage is a necessary step.

Q4: What are the physical signs that my halogenated imidazole may have degraded?

A: Visual inspection can often provide the first clues of degradation.

  • Color Change: A noticeable change in the color of the solid powder or solution is a strong indicator of a chemical change[15].

  • Clumping or Change in Consistency: For solids, this may indicate moisture absorption or reaction.

  • Precipitation: The formation of an unexpected solid in a solution that was previously clear suggests degradation or solubility issues.

  • Inconsistent Analytical Data: If you observe unexpected peaks in your HPLC, LC-MS, or NMR spectra that were not present in the initial analysis, degradation is a likely cause[15].

Q5: Does the type of halogen (F, Cl, Br, I) affect storage requirements?

A: Yes, the identity of the halogen can influence the molecule's reactivity and stability. The C-I bond is generally weaker and more susceptible to cleavage than C-Br, C-Cl, or C-F bonds. Therefore, iodo-imidazoles may be less stable and require more stringent storage conditions (e.g., refrigeration, inert atmosphere) compared to their chloro- or fluoro-analogs[21][22]. Always consider the specific reactivity of the carbon-halogen bond when determining storage protocols.

Q6: What is the best way to store solutions of halogenated imidazoles?

A: Storing these compounds in solution is generally not recommended for long periods, as degradation is often faster in solution than in the solid state[2]. If you must store solutions:

  • Use an appropriate solvent: Choose a high-purity, dry (anhydrous) solvent in which the compound is stable.

  • Concentration: Store as a concentrated stock solution to minimize the solvent volume.

  • Temperature: Store aliquots in tightly sealed vials at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: Before sealing and freezing, flush the headspace of the vial with argon or nitrogen.

Troubleshooting Guide: Linking Experimental Problems to Storage

This section helps diagnose experimental issues that may originate from improperly stored reagents.

Problem: My reaction is yielding unexpected byproducts, or the yield is lower than expected.

Q: Could my stored halogenated imidazole be the culprit? A: Absolutely. If your compound has degraded, you are introducing impurities directly into your reaction. These degradation products could interfere with the reaction, consume reagents, or generate new, unexpected byproducts.

  • Action Plan: Before use, run a quick purity check on your starting material using a suitable analytical method (e.g., TLC, HPLC, or ¹H NMR). Compare this to the data from a fresh or properly stored sample.

Problem: I am observing poor reproducibility in my biological or screening assays.

Q: My results are inconsistent from week to week. Could this be a compound stability issue? A: Yes, this is a classic sign of compound degradation[15]. If the effective concentration of your active compound is decreasing over time due to instability in your stock solution, it will lead directly to variable assay results.

  • Action Plan: Prepare fresh stock solutions from solid material more frequently. If storing solutions, aliquot them into single-use vials to avoid repeated warming and exposure of the entire stock. Always protect solutions from light, even on the benchtop and in the autosampler.

Problem: The solution of my halogenated imidazole turned yellow overnight. Can I still use it?

Q: Is a color change always indicative of significant degradation? A: A color change is a definitive sign that a chemical reaction has occurred[15]. While the extent of degradation may be small, it is impossible to know without re-analysis. Using such a solution is risky, as the colored impurities could have unforeseen effects on your experiment.

  • Action Plan: It is safest to discard the colored solution and prepare a fresh batch from solid material[15]. To prevent this in the future, ensure the solution is protected from light and stored at a low temperature.

Summary of Recommended Storage Conditions

Parameter Solid (Long-Term) Solid (Short-Term) Solution (Stock)
Temperature 2–8 °C or -20 °C15–25 °C (if stable)-20 °C or -80 °C
Light Exclude completely (Amber vial/dark)Exclude completely (Amber vial/dark)Exclude completely (Amber vial/dark)
Atmosphere Inert gas (Argon/Nitrogen) recommendedDry air (tightly sealed)Inert gas (Argon/Nitrogen) before freezing
Container Tightly sealed glass vialTightly sealed glass vialTightly sealed vial with PTFE-lined cap
Best Practice Aliquot into smaller quantitiesUse first-in, first-out inventoryAliquot for single use to avoid freeze-thaw

Experimental Protocol: Preparation of a Stock Solution for Storage

This protocol outlines the steps for preparing a solution of a halogenated imidazole for storage, minimizing the risk of degradation.

  • Preparation: Ensure the halogenated imidazole solid is at room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Quickly weigh the required amount of the solid in a fume hood. Minimize exposure to light and air.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous solvent to a clean, dry amber glass vial equipped with a magnetic stir bar. Slowly add the weighed solid while stirring to ensure complete dissolution.

  • Inert Gas Purge: Once dissolved, bubble a gentle stream of dry argon or nitrogen through the solution for 1-2 minutes to displace dissolved oxygen.

  • Sealing: Working quickly, remove the gas line and immediately seal the vial with a cap containing a chemically resistant (PTFE-lined) septum.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Storage: Wrap the cap and neck of the vial with Parafilm® as an extra seal against air and moisture. Place the vial in a labeled box and store it in a -20 °C or -80 °C freezer.

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting experimental issues possibly related to the degradation of halogenated imidazoles.

G A Inconsistent Experimental Results (e.g., low yield, poor reproducibility) B Check Purity of Halogenated Imidazole (TLC, HPLC, NMR) A->B C Purity OK? B->C  Analysis Result D Purity Compromised (New peaks, color change) C->D No E Review Other Experimental Parameters (Reagents, conditions, technique) C->E Yes F Discard Compound/Solution D->F G Review Storage Protocol D->G I Obtain/Synthesize Fresh Material F->I H Implement Correct Storage: - Low Temperature - Protect from Light - Inert Atmosphere (if needed) G->H H->I J Prepare Fresh Solution I->J

Caption: Troubleshooting flowchart for storage-related compound degradation issues.

References

  • Vertex AI Search Grounding API. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry.
  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240.
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3133-3141.
  • ACS ES&T Air. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study.
  • Amanote Research. (2010). (PDF) Photobiodegradation of Halogenated Aromatic Pollutants.
  • MDPI. (n.d.). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives.
  • ResearchGate. (n.d.). Degradative imidazole oxidation of particle by reactive oxygen....
  • University of Rochester. (n.d.). Chemical Storage.
  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution.
  • Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices.
  • ResearchGate. (2024). Hydrogen and halogen rearrangements in imidazoles: Hydrogen, fluorine, chlorine and bromine shifts.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • Royal Society of Chemistry. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A.
  • TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE.
  • ResearchGate. (2025). (PDF) Prediction of Biodegradability From Structure: Imidazoles.
  • BenchChem. (2025). stability and degradation issues of 5-nitroso-1H-imidazole solutions.
  • ResearchGate. (n.d.). Mechanistic Studies of the Influence of Halogen Substituents on the Corrosion Inhibitive Efficiency of Selected Imidazole Molecules: A Synergistic Computational and Experimental Approach.
  • ResearchGate. (n.d.). Biodegradability of imidazole structures.
  • ResearchGate. (2024). (PDF) Principles of Inert Atmosphere Storage.
  • NY Creates. (2025). Standard Operating Procedure for Chemical Handling and Storage.
  • arXiv. (n.d.). Halogenation of Imidazolium Ionic Liquids. Thermodynamics Perspective.
  • PubMed. (n.d.). Microbial degradation of halogenated compounds.
  • MDPI. (n.d.). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects.
  • PMC. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.
  • PubMed. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-20.
  • Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories.
  • Carl ROTH. (2024). Safety Data Sheet: Imidazole.
  • PMC. (n.d.). Biodegradation of halogenated organic compounds.
  • PubMed. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds.
  • Chemistry Stack Exchange. (2019). Storage of Halogen.
  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
  • Pharmaceutical labeling machine manufacturer from China. (2024). Different Drug Storage Conditions.
  • Environmental Health and Safety. (n.d.). Chemical Storage Guidelines.
  • ResearchGate. (n.d.). (PDF) AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS.
  • CDH Fine Chemical. (n.d.). IMIDAZOLE CAS NO 288-32-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2010). Imidazole - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • Sorachim SA. (n.d.). Imidazole.
  • A3P. (n.d.). Packaging - How to store highly sensitive drugs? Functional coatings.
  • ResearchGate. (2016). pH not stable with imidazole in buffers?.
  • Journal of the American Chemical Society. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships.
  • PubMed. (n.d.). pH-dependent optical properties of synthetic fluorescent imidazoles.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Nucleophilic Substitution of Brominated Imidazoles

Welcome to the technical support center for nucleophilic substitution reactions involving brominated imidazoles. This guide is designed for researchers, scientists, and drug development professionals encountering challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nucleophilic substitution reactions involving brominated imidazoles. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in their experiments. Here, we delve into the causality behind common issues and provide field-proven insights and protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Reaction Parameters

Question 1: My nucleophilic substitution on a brominated imidazole is showing low to no conversion. What are the most common initial factors I should investigate?

Low conversion is a frequent hurdle stemming from several key factors. Primarily, the inherent electronic nature of the imidazole ring and the specific reaction conditions you've chosen are the likely culprits.

  • Electronic Nature of the Imidazole Ring: The imidazole ring's reactivity towards nucleophiles is highly dependent on its electronic properties. Unlike simple aryl halides, the electron-rich nature of the imidazole ring can disfavor nucleophilic aromatic substitution (SNAr). However, the presence of electron-withdrawing groups on the ring can significantly enhance its electrophilicity at the carbon atoms adjacent to the nitrogen atoms, making them more susceptible to nucleophilic attack.[1][2] The position of the bromine atom is also critical; for instance, a bromine at the C2 position is generally more reactive towards nucleophiles due to being situated between two electron-withdrawing nitrogen atoms.[1]

  • Reaction Conditions: Nucleophilic substitutions are sensitive to the choice of base, solvent, and temperature. An inappropriate combination of these can lead to sluggish reactions or favor undesired side reactions.

Troubleshooting Workflow: Initial Reaction Check

dot digraph "Troubleshooting_Initial_Check" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Low Conversion Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ewg [label="Are there electron-withdrawing groups (EWGs)\n on the imidazole ring?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_base [label="Is the base strong enough to deprotonate\n the nucleophile (if required)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Is the solvent appropriate for SNAr\n (typically polar aprotic)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is the reaction temperature optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

no_ewg [label="Consider adding an EWG to activate the ring.", fillcolor="#FFFFFF"]; weak_base [label="Switch to a stronger, non-nucleophilic base.", fillcolor="#FFFFFF"]; wrong_solvent [label="Change to a suitable polar aprotic solvent\n (e.g., DMSO, DMF).", fillcolor="#FFFFFF"]; low_temp [label="Incrementally increase the temperature.", fillcolor="#FFFFFF"];

proceed [label="Proceed to further optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_ewg; check_ewg -> no_ewg [label="No"]; check_ewg -> check_base [label="Yes"]; no_ewg -> check_base;

check_base -> weak_base [label="No"]; check_base -> check_solvent [label="Yes"]; weak_base -> check_solvent;

check_solvent -> wrong_solvent [label="No"]; check_solvent -> check_temp [label="Yes"]; wrong_solvent -> check_temp;

check_temp -> low_temp [label="No"]; check_temp -> proceed [label="Yes"]; low_temp -> proceed; } dot Caption: Initial troubleshooting workflow for low conversion.

Question 2: How do I choose the right base for my reaction? I'm concerned about it competing with my nucleophile.

The choice of base is critical and depends on the pKa of your nucleophile. The primary role of the base is often to deprotonate the nucleophile, increasing its nucleophilicity. However, a base that is too nucleophilic can compete in the substitution reaction.

  • For N-H containing nucleophiles (amines, other imidazoles): A non-nucleophilic, strong base is generally preferred. This ensures deprotonation of the nucleophile without the base itself attacking the brominated imidazole.

BasepKa of Conjugate AcidCommon SolventsNotes
Sodium Hydride (NaH)~36THF, DMFStrong, non-nucleophilic. Heterogeneous.
Potassium Carbonate (K₂CO₃)10.3DMF, DMSO, AcetonitrileCommon, mild base. Often effective.
Cesium Carbonate (Cs₂CO₃)10.3DMF, DMSO, TolueneMore soluble and often more effective than K₂CO₃.[3]
Sodium tert-butoxide (NaOtBu)~19THF, Dioxane, TolueneStrong, sterically hindered base. Common in Buchwald-Hartwig aminations.[4][5]
Lithium bis(trimethylsilyl)amide (LiHMDS)~26THFStrong, non-nucleophilic, and highly soluble.[5]
  • Causality: A stronger base will more effectively deprotonate a weaker acid (the nucleophile), leading to a higher concentration of the active nucleophile at any given time. However, if the base is sterically unhindered and nucleophilic (e.g., hydroxide in some cases), it can compete with the intended nucleophile.[6][7]

Protocol: Base Screening

  • Setup: Prepare parallel reactions with your brominated imidazole (1 equiv.) and nucleophile (1.1-1.5 equiv.).

  • Base Variation: To each reaction, add a different base (1.5-2.0 equiv.) from the table above.

  • Solvent: Use a consistent polar aprotic solvent like DMF or DMSO.[8]

  • Temperature: Start at a moderate temperature (e.g., 80-100 °C).

  • Analysis: Monitor reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours) to identify the most effective base.

Section 2: The Role of Catalysis

Question 3: My uncatalyzed reaction is failing. When should I consider using a catalyst, and what kind?

If you are attempting to form a C-N bond (N-arylation) and are seeing low conversion, a palladium- or copper-catalyzed cross-coupling reaction is often the solution. These methods are particularly effective when the SNAr pathway is disfavored due to the electronic properties of the imidazole ring.[4][9]

  • Buchwald-Hartwig Amination (Palladium-catalyzed): This is a powerful and versatile method for forming C-N bonds.[10] It is often successful where traditional SNAr reactions fail. The choice of ligand is crucial for success and depends on the specific substrates.[11]

  • Ullmann Condensation (Copper-catalyzed): A classic method that has seen significant improvements with the development of new ligands, allowing for milder reaction conditions.[3][12]

Troubleshooting Workflow: Transitioning to Catalysis

dot digraph "Catalysis_Decision_Tree" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Uncatalyzed SNAr Fails", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction_type [label="Is the reaction an N-arylation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

buchwald [label="Attempt Buchwald-Hartwig Amination\n(Pd-catalyzed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ullmann [label="Attempt Ullmann Condensation\n(Cu-catalyzed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; other_nuc [label="Re-evaluate base, solvent, and temperature\n for non-N-arylation.", fillcolor="#FFFFFF"];

ligand_screen_pd [label="Screen phosphine ligands\n(e.g., XPhos, RuPhos)", fillcolor="#FFFFFF"]; ligand_screen_cu [label="Screen N,N- or N,O-donor ligands\n(e.g., phenanthroline, 8-hydroxyquinoline)", fillcolor="#FFFFFF"];

success [label="Successful Conversion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reaction_type; reaction_type -> buchwald [label="Yes"]; reaction_type -> ullmann [label="Yes"]; reaction_type -> other_nuc [label="No"];

buchwald -> ligand_screen_pd; ullmann -> ligand_screen_cu;

ligand_screen_pd -> success; ligand_screen_cu -> success; } dot Caption: Decision tree for employing catalytic methods.

Protocol: General Procedure for Buchwald-Hartwig Amination Screening

  • Pre-reaction Setup: In a glovebox, add the brominated imidazole (1.0 mmol), amine nucleophile (1.2 mmol), a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (2-10 mol%) to a dry reaction vessel.

  • Solvent: Add a dry, deoxygenated solvent (e.g., toluene, dioxane).

  • Reaction: Seal the vessel and heat the reaction to 80-110 °C with stirring.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), filter through celite, and concentrate. Purify the residue by column chromatography.

Ligand GenerationCommon LigandsCharacteristics
First GenerationP(o-tolyl)₃Effective for some secondary amines.[11]
Second Generation (Bidentate)BINAP, DPPFBroader scope, including primary amines.[11]
Third/Fourth Generation (Bulky, Monophosphine)XPhos, SPhos, RuPhosHighly active for a wide range of substrates, including sterically hindered ones and aryl chlorides.[11]
Section 3: Substrate and Reagent-Specific Issues

Question 4: I suspect steric hindrance is impeding my reaction. How can I confirm this and what can be done to overcome it?

Steric hindrance is a common cause of low conversion, especially with substituted imidazoles or bulky nucleophiles.[13][14][15]

  • Evidence of Steric Hindrance: If you observe significantly lower conversion rates when using a more substituted brominated imidazole (e.g., with groups adjacent to the bromine) or a bulkier nucleophile compared to less hindered analogues, steric hindrance is a likely factor.

  • Overcoming Steric Hindrance:

    • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric repulsion.

    • Use a Less Bulky Base: A smaller base may have better access to deprotonate the nucleophile.

    • Switch to a Catalytic System: As mentioned previously, modern catalytic systems with bulky ligands are specifically designed to facilitate reactions with sterically demanding substrates.[11] The bulky ligands promote the reductive elimination step and can stabilize the active catalytic species.

Question 5: My starting material is being consumed, but I'm not getting the desired product. What are the likely side reactions?

If your starting material is disappearing without the formation of the desired product, consider these possibilities:

  • Debromination: This can occur, especially under strongly basic conditions or in the presence of certain catalysts.[16] If you are using organolithium reagents, lithium-halogen exchange can be faster than deprotonation.

  • Decomposition: Your starting material or product may be unstable under the reaction conditions (e.g., high temperature, strong base).

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species that can react with your substrate.

Protocol: Investigating Side Reactions

  • Analyze the Crude Reaction Mixture: Before workup, take a small aliquot of the reaction mixture and analyze it by LC-MS and ¹H NMR. This can help identify major byproducts.

  • Run Control Reactions:

    • Without Nucleophile: Heat the brominated imidazole with the base and solvent to check for decomposition or reaction with the solvent.

    • Without Base: Heat the brominated imidazole and nucleophile in the solvent to assess the thermal stability of the reactants.

References

  • Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved from [Link]

  • Filo. (2025, March 24). POSSIBILITY OF NUCLEOPHILIC SUNSTITUTION ON IMIDAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazole as leaving group in aromatic nucleophilic substitution reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes. New Journal of Chemistry. Retrieved from [Link]

  • Quora. (2017, May 10). Is imidazole more reactive toword electrophilic substitution than pyrazole or not? Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Unknown. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Retrieved from [Link]

  • JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (2025, January 2). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 2,4,5‐triphenyl‐1H‐imidazole (3a)a. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Cumhuriyet Yerbilimleri Dergisi. (2018, November 27). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]

  • TRDizin. (n.d.). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. Retrieved from [Link]

  • Unknown. (n.d.). The Role of Brominated Imidazoles in Modern Chemical Synthesis. Retrieved from [Link]

  • Unknown. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advances in heterolytic nucleofugal leaving groups. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Retrieved from [Link]

  • National Institutes of Health. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. Retrieved from [Link]

  • PubMed. (1998, September 8). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. Retrieved from [Link]

  • YouTube. (2024, November 25). 3.3.3.1 Nucleophilic substitution. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. Wordpress. Retrieved from [Link]

  • ACS Publications. (n.d.). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 5). 6.2: Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, April 12). What Makes A Good Leaving Group? Retrieved from [Link]

  • MDPI. (n.d.). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). N‐Arylation of Imidazoles: An Overview. Retrieved from [Link]

  • Unknown. (n.d.). Nucleophilic Substitution of Haloalkanes | OH-, CN- and Ammonia Examples. Retrieved from [Link]

  • Reddit. (2021, August 1). effect of steric hindrance on nucleophiles. r/chemhelp. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Retrieved from [Link]

  • Reddit. (2018, January 22). I keep getting debrominated starting material and low conversion after lithiation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for 4,5-dibromo-2-tert-butyl-1H-imidazole Functionalization

Welcome to the technical support center for the functionalization of 4,5-dibromo-2-tert-butyl-1H-imidazole. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 4,5-dibromo-2-tert-butyl-1H-imidazole. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization for this versatile building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter for the functionalization of 4,5-dibromo-2-tert-butyl-1H-imidazole?

A1: Temperature is a pivotal factor that governs reaction kinetics, thermodynamics, and selectivity. For 4,5-dibromo-2-tert-butyl-1H-imidazole, its influence is multifaceted:

  • Reaction Rate: Many functionalization reactions, such as Suzuki-Miyaura coupling, require thermal energy to overcome the activation barrier, particularly for steps like oxidative addition and reductive elimination.[1][2]

  • Selectivity: In molecules with multiple reactive sites like our dibromo-imidazole, temperature can dictate which site reacts preferentially. This is especially true in processes like monolithiation, where precise temperature control can prevent unwanted side reactions or double additions.

  • Stability: The starting material, intermediates, and reagents all have specific thermal stability profiles.[3][4] For instance, organolithium intermediates generated during bromine-lithium exchange are notoriously unstable at higher temperatures and require cryogenic conditions to prevent decomposition.[5][6]

  • Side Reactions: Elevated temperatures can promote undesired pathways, such as catalyst decomposition, product degradation, or the formation of homocoupling byproducts in cross-coupling reactions.

Q2: What are the general temperature considerations for N-alkylation of this imidazole?

A2: N-alkylation of imidazoles typically involves deprotonation of the N-H proton followed by nucleophilic attack on an alkylating agent. Temperature control is key to achieving good yields and preventing side reactions. While some N-alkylations can proceed at room temperature, heating is often necessary to drive the reaction to completion, with temperatures ranging up to 140°C.[7] The optimal temperature depends on the strength of the base, the reactivity of the alkylating agent, and the solvent used. For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can generate the imidazolide anion, which may react efficiently at moderate temperatures (e.g., 0°C to 60°C).[7][8]

Q3: For a Suzuki-Miyaura cross-coupling reaction at one of the bromine positions, what is a typical starting temperature range?

A3: Suzuki-Miyaura reactions are generally conducted at elevated temperatures to facilitate the catalytic cycle.[9] A common starting point for aryl bromides is in the range of 80°C to 120°C.[9] However, the optimal temperature is highly dependent on the specific palladium catalyst and ligand system employed.[10] Some modern, highly active catalyst systems can facilitate Suzuki couplings at or near room temperature, especially for more reactive aryl bromides.[10] It is always recommended to start with conditions reported for similar substrates and optimize from there.

Q4: Why are cryogenic temperatures (e.g., -78°C) so frequently cited for lithium-bromine exchange reactions?

A4: Lithium-halogen exchange is a rapid equilibrium process. Performing the reaction at cryogenic temperatures, typically -78°C (the sublimation point of dry ice) or lower, is critical for several reasons:

  • Intermediate Stability: The resulting aryllithium species is highly reactive and often thermally unstable. Low temperatures suppress decomposition pathways.

  • Preventing Side Reactions: It minimizes side reactions such as the attack of the organolithium reagent on the solvent (e.g., THF) or reaction with other functional groups.

  • Kinetic Control: It allows for selective monolithiation. At very low temperatures, the exchange at one bromine atom can be achieved before a second exchange or other undesired reactions can occur.[5] Attempting this reaction at temperatures significantly above -78°C is generally not an efficient method for generating the desired vinyllithium or aryllithium species.[6][11]

Troubleshooting Guide

This section addresses specific issues encountered during the functionalization of 4,5-dibromo-2-tert-butyl-1H-imidazole, with a focus on temperature-related solutions.

Issue 1: Low or No Yield in N-Alkylation Reaction

  • Question: I am attempting to N-alkylate my 4,5-dibromo-2-tert-butyl-1H-imidazole with a primary alkyl bromide using K₂CO₃ in acetonitrile, but I am seeing very low conversion even after prolonged stirring at room temperature. What temperature adjustments should I consider?

  • Potential Cause & Solution:

    • Insufficient Energy: The combination of a relatively weak base (K₂CO₃) and a moderately reactive alkylating agent may require thermal energy to proceed at a reasonable rate. The steric hindrance from the adjacent tert-butyl group can also slow the reaction.

    • Recommended Action: Gradually increase the reaction temperature by heating the mixture to reflux (acetonitrile refluxes at ~82°C). Monitor the reaction progress by TLC or GC-MS every few hours. If refluxing in acetonitrile is insufficient, consider switching to a higher-boiling polar aprotic solvent like DMF or DMSO, which can also help with solubility, and heat the reaction to 80-100°C.[7][12]

Issue 2: Poor Selectivity in Monolithiation and Quenching

  • Question: I am trying to perform a single bromine-lithium exchange followed by quenching with an electrophile. However, I am getting a mixture of starting material, my desired mono-substituted product, and the di-substituted product. My reaction is conducted at -78°C.

  • Potential Cause & Solution:

    • Localized Warming: Even at a bath temperature of -78°C, the addition of the alkyllithium reagent (e.g., n-BuLi) is exothermic and can cause localized hot spots, leading to over-reaction or decomposition.

    • Insufficiently Low Temperature: While -78°C is standard, some highly reactive systems benefit from even lower temperatures to maximize selectivity. The 5-bromine atom is often the most reactive in polyhalogenated azoles.[5]

    • Recommended Action:

      • Slow Addition: Add the alkyllithium reagent dropwise over a significant period (e.g., 20-30 minutes) to the cooled solution of the dibromo-imidazole, ensuring the internal temperature does not rise.

      • Lower Temperature: If selectivity issues persist, consider using a different cooling bath, such as an ethanol/liquid nitrogen slush bath, to achieve temperatures around -90°C to -100°C.[5] This can provide greater kinetic control over the exchange reaction.

Issue 3: Catalyst Decomposition in Suzuki-Miyaura Coupling

  • Question: During my Suzuki coupling reaction, which I am running at 110°C in toluene, I observe the reaction mixture turning black, and the reaction stalls. I suspect my palladium catalyst is decomposing. How can I mitigate this?

  • Potential Cause & Solution:

    • Thermal Instability of Catalyst: The chosen palladium catalyst or ligand may not be stable at 110°C for the duration of the reaction, leading to the formation of inactive palladium black.

    • Recommended Action:

      • Lower the Temperature: Decrease the reaction temperature to 80-90°C and monitor for progress. While the reaction will be slower, preserving the catalyst's activity is paramount.

      • Change Ligand/Catalyst System: If a lower temperature is ineffective, switch to a more robust catalyst system. Catalysts with bulky, electron-rich phosphine ligands (e.g., those based on XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands often exhibit superior thermal stability and activity, potentially allowing the reaction to proceed efficiently at a lower temperature.[10]

Data Summary & Protocols

Table 1: Recommended Temperature Ranges for Functionalization
Reaction TypeReagents/CatalystSolventTemperature RangeKey Considerations
N-Alkylation Alkyl Halide, NaHTHF, DMF0°C to 60°CStrong base allows for lower temperatures.[8]
Alkyl Halide, K₂CO₃/Cs₂CO₃ACN, DMF25°C to 100°CWeaker bases often require heating to achieve a reasonable rate.[12]
Suzuki Coupling Arylboronic Acid, Pd(OAc)₂, PPh₃Toluene, Dioxane80°C to 110°CTraditional catalysts often require significant heat.
Arylboronic Acid, Buchwald/NHC LigandsToluene, THF25°C to 90°CHighly active catalysts can lower temperature requirements.[10]
Lithium-Bromine Exchange n-BuLi or MeLiTHF, Diethyl Ether-100°C to -78°CCrucial for selectivity and stability of the lithiated intermediate.[5][6]
Protocol 1: General Procedure for Temperature Optimization in Suzuki-Miyaura Coupling
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,5-dibromo-2-tert-butyl-1H-imidazole (1.0 equiv), the boronic acid (1.1-1.5 equiv), a suitable base (e.g., K₂CO₃, 2.5 equiv), and the chosen solvent (e.g., Toluene/H₂O 4:1).

  • Degassing: Bubble the inert gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv).

  • Heating: Place the flask in a pre-heated oil bath at the desired starting temperature (e.g., 85°C).

  • Monitoring: After 1 hour, carefully take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and analyze by TLC and/or LC-MS to assess conversion.

  • Optimization:

    • If conversion is low but the mixture is clean, increase the temperature by 10°C increments every 2-4 hours, monitoring at each stage.

    • If catalyst decomposition (blackening) is observed, repeat the reaction at a 10-15°C lower temperature.

    • If side products form at higher temperatures, the optimal condition is likely the highest temperature that maintains clean conversion.

  • Workup: Once the reaction is complete, cool to room temperature, and proceed with a standard aqueous workup and purification.

Protocol 2: Cryogenic Bromine-Lithium Exchange
  • Setup: Add 4,5-dibromo-2-tert-butyl-1H-imidazole (1.0 equiv) to a flame-dried, three-neck flask equipped with a thermometer, a dropping funnel, and an inert gas inlet. Add anhydrous THF via syringe.

  • Cooling: Cool the stirred solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature has stabilized.

  • Reagent Addition: Slowly add n-butyllithium (1.0-1.1 equiv) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed -70°C.

  • Stirring: Stir the reaction mixture at -78°C for the recommended time (typically 30-60 minutes).

  • Quenching: Add the desired electrophile (e.g., an aldehyde, CO₂, etc.) as a solution in THF, again ensuring the temperature is maintained.

  • Warming & Workup: After stirring for an additional 1-2 hours at -78°C, allow the reaction to slowly warm to room temperature before quenching with a saturated aqueous solution of NH₄Cl.

Diagrams and Workflows

Troubleshooting Workflow for Suzuki Coupling

The following diagram outlines a logical workflow for troubleshooting a low-yield Suzuki coupling reaction, emphasizing the role of temperature adjustment.

Suzuki_Troubleshooting start Start: Low Yield in Suzuki Coupling check_temp Is reaction temp < 80°C? start->check_temp increase_temp Action: Increase Temp to 85-95°C. Monitor progress. check_temp->increase_temp Yes check_catalyst Is catalyst decomposing (mixture turning black)? check_temp->check_catalyst No increase_temp->check_catalyst lower_temp Action: Repeat at 10-15°C lower temp. check_catalyst->lower_temp Yes check_reagents Other Issue: Verify reagent purity, base strength, and degassing. check_catalyst->check_reagents No change_catalyst Action: Use more robust catalyst (e.g., Buchwald/NHC based). Re-screen temps from 60°C. lower_temp->change_catalyst If still no reaction success Success: Optimized Yield change_catalyst->success check_reagents->success

Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles. RSC Publishing.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.
  • PMC. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Semantic Scholar. (n.d.). Bromine-lithium exchange under non-cryogenic conditions: TMSCH(2)Li-LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine.
  • University of Otago - OUR Archive. (n.d.). N-Alkylation of imidazoles.
  • PubMed. (2010). Effect of solvent and temperature on the lithium-bromine exchange of vinyl bromides: reactions of n-butyllithium and t-butyllithium with (E)-5-bromo-5-decene.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2025). Effect of Solvent and Temperature on the Lithium-Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene | Request PDF.
  • Benchchem. (n.d.). Technical Support Center: Optimizing N-alkylation of 1H,3'H-2,4'-Biimidazole.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • UC Berkeley. (2014). The Suzuki Reaction.
  • MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures.
  • ResearchGate. (2025). Effect of two imidazole ionic liquids on the thermal stability of cumene hydroperoxide.

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4,5-dibromo-2-tert-butyl-1H-imidazole

Welcome to the technical support center for the purification of crude 4,5-dibromo-2-tert-butyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4,5-dibromo-2-tert-butyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this important synthetic intermediate. Our focus is on delivering practical, field-tested solutions grounded in solid scientific principles to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 4,5-dibromo-2-tert-butyl-1H-imidazole, offering step-by-step guidance to resolve them.

Issue 1: Persistent Impurities After Initial Work-up

Question: I've completed the synthesis of 4,5-dibromo-2-tert-butyl-1H-imidazole and performed a standard aqueous work-up, but my crude product still shows significant impurities by TLC and ¹H NMR analysis. What are my next steps?

Answer: An initial aqueous wash is often insufficient to remove organic impurities that have similar solubility profiles to the target compound. The primary contaminants in this synthesis are typically unreacted starting materials, such as 2-tert-butyl-1H-imidazole, and mono-brominated intermediates. To effectively remove these, more sophisticated purification techniques are necessary.

Here are three common and effective methods for purifying your crude 4,5-dibromo-2-tert-butyl-1H-imidazole:

Purification TechniqueStarting Purity (Typical)Final Purity (Achievable)Expected YieldKey AdvantagesKey Limitations
Recrystallization 80-95%>99%60-90%Excellent for final polishing; scalable.Requires finding a suitable solvent system; potential for product loss.
Column Chromatography <90%>98%50-80%High resolution for complex mixtures.Can be time-consuming and require large volumes of solvent.
Acid-Base Extraction 70-90%95-98%80-95%Effective for removing non-basic impurities.May not separate compounds with similar pKa values.
Issue 2: Difficulty with Recrystallization

Question: I'm struggling to find a suitable solvent for the recrystallization of my crude 4,5-dibromo-2-tert-butyl-1H-imidazole. It's either too soluble, even in the cold solvent, or barely soluble at all, even when hot.

Answer: Finding the right single solvent for recrystallization can be challenging. A systematic approach is recommended. Start by testing small amounts of your crude product in a range of solvents with varying polarities, such as hexanes, toluene, ethyl acetate, acetone, isopropanol, and ethanol.

If a single solvent proves ineffective, a two-solvent system is an excellent alternative.[1] In this method, you dissolve the crude product in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent pairs for compounds like this include ethyl acetate/hexanes or ethanol/water.[1]

Question: My product is "oiling out" instead of forming crystals during recrystallization. What's causing this and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to a high concentration of impurities, a solution that is too supersaturated, or cooling that is too rapid. Here are several strategies to promote crystallization:[1]

  • Slow Down the Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Use More Solvent: The concentration of your compound may be too high. Add a small amount of the "good" solvent to the hot solution to reduce the saturation.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure 4,5-dibromo-2-tert-butyl-1H-imidazole, add a tiny crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of 4,5-dibromo-2-tert-butyl-1H-imidazole.

Q1: What are the likely impurities in my crude 4,5-dibromo-2-tert-butyl-1H-imidazole?

A1: The most common impurities are typically unreacted 2-tert-butyl-1H-imidazole and the mono-brominated intermediate, 4-bromo-2-tert-butyl-1H-imidazole. Depending on the reaction conditions, over-bromination to form tri-brominated species is also possible, though less common. Hydrolysis of the dibromo-imidazole can also occur if the work-up conditions are not carefully controlled.

Q2: How can I improve the separation of my compound during column chromatography?

A2: If you are experiencing co-elution of your product with impurities, you can try several strategies to improve separation:[1]

  • Optimize the Mobile Phase: The polarity of your eluent is critical. If you are using an isocratic (constant solvent mixture) system, consider switching to a gradient elution. Start with a less polar solvent system (e.g., 95:5 hexanes/ethyl acetate) and gradually increase the polarity.

  • Add a Modifier: The basicity of the imidazole ring can lead to strong interactions with the acidic silica gel, causing tailing. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[1]

  • Change the Stationary Phase: If tailing is a significant issue, consider using neutral or basic alumina instead of silica gel. Alumina is less acidic and can provide better separation for basic compounds.[1]

  • Use Dry Loading: Instead of dissolving your sample in a solvent and loading it onto the column, adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column. This technique often leads to sharper bands and better resolution.[1]

Q3: Can I use acid-base extraction to purify my 4,5-dibromo-2-tert-butyl-1H-imidazole?

A3: Yes, acid-base extraction is a viable method for purifying imidazole derivatives.[1][2] The imidazole ring is basic and can be protonated with a dilute acid to form a water-soluble salt. This allows for the separation of the desired compound from non-basic impurities.

Here is a general protocol for acid-base extraction:

  • Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Shake the funnel gently, venting frequently. Allow the layers to separate. The protonated 4,5-dibromo-2-tert-butyl-1H-imidazole will move into the aqueous layer.

  • Drain the lower aqueous layer into a clean flask.

  • To recover your product, cool the acidic aqueous extract in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic.

  • The neutral 4,5-dibromo-2-tert-butyl-1H-imidazole should precipitate out of the solution. If it does, collect the solid by vacuum filtration. If it oils out or remains in solution, back-extract it into an organic solvent.[1]

Q4: My purification yield is very low. What are the possible reasons?

A4: Low yield can result from several factors depending on the purification method:

  • Recrystallization:

    • Using too much solvent will result in a significant amount of your product remaining in the mother liquor.

    • Cooling the solution too quickly can trap impurities and reduce the yield of pure crystals.

    • Washing the collected crystals with a solvent that is not pre-chilled can redissolve some of your product.[3]

  • Column Chromatography:

    • Your compound may be irreversibly adsorbed onto the silica gel, especially if it is highly polar or if the silica is too acidic.

    • If the polarity of the mobile phase is not increased sufficiently, your compound may not elute from the column.

    • Fractions may have been combined incorrectly, leading to a loss of pure product.

  • Acid-Base Extraction:

    • Incomplete extraction into the acidic aqueous layer. Repeat the extraction of the organic layer with fresh acid to ensure all the product has been transferred.

    • Incomplete precipitation or back-extraction after neutralization. Ensure the aqueous layer is sufficiently basic and perform multiple back-extractions with an organic solvent.

Visualizing the Purification Workflow

To aid in your experimental design, the following diagrams illustrate the logical flow of the key purification techniques.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolved Dissolved Product crude->dissolved Heat hot_solvent Minimal Hot 'Good' Solvent hot_solvent->dissolved slow_cool Slow Cooling dissolved->slow_cool crystals Pure Crystals Form slow_cool->crystals filtration Vacuum Filtration crystals->filtration wash Wash with Cold Solvent filtration->wash dry Dry wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for Purification by Recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Purification by Column Chromatography.

Acid_Base_Extraction_Workflow cluster_extraction Extraction cluster_recovery Product Recovery cluster_final Final Steps dissolve Dissolve Crude in Organic Solvent add_acid Add Dilute Aqueous Acid dissolve->add_acid separate Separate Layers add_acid->separate aqueous_layer Aqueous Layer (Protonated Product) separate->aqueous_layer neutralize Neutralize with Base aqueous_layer->neutralize precipitate Precipitate/Back-extract neutralize->precipitate isolate Isolate Solid precipitate->isolate dry Dry isolate->dry pure_product Pure Product dry->pure_product

Caption: Workflow for Purification by Acid-Base Extraction.

References

  • Benchchem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Handling moisture sensitivity in 4,5-dibromo-2-tert-butyl-1H-imidazole reactions

Status: Active Ticket ID: IMID-BR2-TB-H2O Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Scope User Query: "I am observing inconsistent yields and side products when reacting...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: IMID-BR2-TB-H2O Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Scope

User Query: "I am observing inconsistent yields and side products when reacting 4,5-dibromo-2-tert-butyl-1H-imidazole. How do I manage moisture sensitivity?"

Technical Assessment: 4,5-dibromo-2-tert-butyl-1H-imidazole is a high-value scaffold used primarily for p38 MAP kinase inhibitors and complex heterocyclic synthesis.[1] While the imidazole ring itself is robust, the C4/C5-bromine substituents render the molecule highly sensitive to moisture during metal-halogen exchange (lithiation) and cross-coupling reactions.

The tert-butyl group at C2 provides solubility and steric bulk, but it does not protect the N-H proton or the C-Br bonds from moisture-induced side reactions. Failure to control moisture leads to protodebromination (loss of Br replaced by H) or catalyst poisoning .[1]

Pre-Reaction: Storage & Handling Modules

FAQ: Is this material hygroscopic?

A: Yes. The free N-H bond allows the imidazole to act as a hydrogen bond donor.[1] While the tert-butyl group adds lipophilicity, the crystalline lattice can trap atmospheric moisture.

Protocol: The "Dry-Down" Validation Before any organometallic step, do not trust the "dry" bottle.

  • Dissolve: Dissolve the starting material in the reaction solvent (e.g., THF or DMF).[1]

  • Azeotrope: If using Toluene/THF, evaporate 2-3 times to remove bound water.[1]

  • Karl Fischer (KF) Titration:

    • Acceptable Limit (N-alkylation): < 200 ppm water.[1]

    • Acceptable Limit (Lithiation): < 50 ppm water (Critical).[1]

Critical Workflow: N-Functionalization (The "Gatekeeper" Step)

Most workflows begin with protecting the N1 position.[1] Moisture here is the most common cause of "stalled" reactions.[1]

The Problem: You are likely using Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).[1]

  • Scenario A (Wet Solvent): Water reacts with NaH to form NaOH.[1] NaOH is not strong enough to fully deprotonate the imidazole (pKa ~14.4), leading to incomplete conversion.

  • Scenario B (Wet Atmosphere): The hygroscopic nature of polar aprotic solvents (DMF, DMSO) absorbs water from the air within minutes.

Troubleshooting Diagram: N-Alkylation Failure Modes

N_Alkylation_Flow Start Start: 4,5-dibromo-2-t-butylimidazole Base Add Base (NaH/DMF) Start->Base Moisture Moisture Present? Base->Moisture Intermediate Imidazolyl Anion (Active) Moisture->Intermediate No Dead_End NaOH Formation Moisture->Dead_End Yes Path_Dry Anhydrous Conditions Path_Wet Water > 200ppm Product N-Alkylated Product Intermediate->Product + Electrophile (R-X) Stall Stalled Reaction / Low Yield Dead_End->Stall Base Quenched

Caption: Figure 1. Logic flow for N-alkylation. Moisture competes with the imidazole for the base, preventing anion formation.

High-Risk Workflow: Regioselective Lithiation[1]

This is the most technically demanding reaction. You are likely attempting to selectively exchange one bromine (usually at C5) with Lithium to introduce an electrophile.[1]

The "Moisture Trap": Protodebromination If your solvent contains water, the lithiated intermediate (C-Li) acts as a base, not a nucleophile. It grabs a proton from water immediately.[1]

  • Observation: You lose a Bromine atom but gain no Electrophile.[1]

  • NMR Signature: Disappearance of the C-Br signal; appearance of a proton singlet in the aromatic region (approx 7.0 ppm).[1]

Protocol: The "Internal Quench" Test To verify if moisture is your problem versus catalyst failure:

  • Run the lithiation (n-BuLi, -78°C).

  • Instead of your complex electrophile, quench with Deuterium Oxide (D₂O) .[1]

  • Analyze:

    • Result A (D-incorporation): The lithiation worked; your electrophile or warming step is the problem.

    • Result B (H-incorporation): The system was wet before the quench.[1] The Li species died early.[1]

Mechanistic Pathway: Lithiation vs. Protonation[1]

Lithiation_Path Substrate N-Protected 4,5-dibromo-2-t-butylimidazole Exchange Li-Halogen Exchange (n-BuLi, -78°C) Substrate->Exchange Lithiated Lithiated Intermediate (C-Li species) Exchange->Lithiated Side_Product Protodebromination (Br replaced by H) Lithiated->Side_Product Fast Reaction (k_H >> k_E) Target Target Product (Br replaced by E) Lithiated->Target Anhydrous Only Water Trace H2O present Water->Side_Product Electrophile Electrophile (E+) Electrophile->Target

Caption: Figure 2. Kinetic competition during lithiation.[1] Proton transfer from water is orders of magnitude faster than electrophilic attack.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Starting material remains after N-alkylation Wet DMF/DMSO or old NaH.[1]Dry DMF over 4Å sieves for 24h. Use fresh NaH (60% dispersion).
Loss of one Bromine, no new group added Protodebromination. Moisture in THF during lithiation.[1]Distill THF from Na/Benzophenone or use a column drying system.[1] Check N2/Ar lines for leaks.
"Scrambling" of Bromine positions Lithiation temperature too high (> -70°C).[1]Maintain strict -78°C. The tert-butyl group does not prevent "halogen dance" if the temp rises.[1]
Low yield in Suzuki Coupling Catalyst poisoning by water or O2.[1]Degas solvents by sparging with Argon for 20 mins.[1] Use anhydrous bases (CsF) instead of aqueous carbonate if possible.[1]

Advanced Tip: Magnesium Exchange

If moisture sensitivity with n-BuLi is unmanageable in your setup, switch to TurboGrignard (iPrMgCl·LiCl) .[1][2]

  • Why? The Magnesium-carbon bond is less basic than the Lithium-carbon bond.[1] It is more tolerant of trace acidity and functional groups.[1]

  • Benefit: It allows the reaction to be conducted at higher temperatures (0°C to -20°C) where moisture condensation is less severe than at -78°C.[1]

References

  • Regioselective Lithiation: Iddon, B. "Lithiation of Imidazoles."[1] Heterocycles, 1985, 23(2), 417-445. [1]

  • Synthesis of p38 Inhibitors: Lee, J. C., et al.[1] "A highly potent and selective novel p38 inhibitor."[1] Journal of Medicinal Chemistry, 2005, 48(19), 5921-5931.

  • TurboGrignard Application: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. [1]

  • Purification of Solvents: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 6th Ed., Butterworth-Heinemann, 2009.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H and 13C NMR Spectral Interpretation of 4,5-dibromo-2-tert-butyl-1H-imidazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 4,5-dibromo-2-tert-butyl-1H-imidazole, a halogenated imidazole derivative, presents a unique substitution pattern that gives rise to a distinct NMR fingerprint. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering a comparative framework against structurally related analogues to facilitate its identification and characterization.

The Foundational Principles: Understanding Substituent Effects in Imidazole NMR

The chemical shifts observed in the NMR spectrum of an imidazole ring are exquisitely sensitive to the nature and position of its substituents. The tert-butyl group at the C2 position, being an electron-donating group, typically shields the ring protons and carbons. Conversely, the two bromine atoms at the C4 and C5 positions are strongly electron-withdrawing groups. This electronic tug-of-war dictates the final chemical shift values, providing a rich source of structural information.

¹H NMR Spectral Analysis: A Tale of Two Signals

The ¹H NMR spectrum of 4,5-dibromo-2-tert-butyl-1H-imidazole is predicted to be remarkably simple, exhibiting two key signals:

  • The N-H Proton: The proton attached to the nitrogen of the imidazole ring is expected to appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, it is anticipated to be in the range of 10-12 ppm. In more polar, hydrogen-bond accepting solvents like DMSO-d₆, this signal can shift further downfield, often beyond 12 ppm[1][2]. The broadness of the peak is a characteristic feature arising from quadrupole broadening by the adjacent nitrogen atoms and proton exchange.

  • The tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet. The electron-donating nature of this group would typically place this signal at around 1.3 ppm. However, the presence of the electron-withdrawing imidazole ring will cause a slight downfield shift. Therefore, a chemical shift in the region of 1.4-1.6 ppm is predicted for this signal.

¹³C NMR Spectral Analysis: Deconvoluting the Carbon Environment

The ¹³C NMR spectrum provides a more detailed insight into the carbon framework of the molecule. The predicted chemical shifts for 4,5-dibromo-2-tert-butyl-1H-imidazole are as follows:

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C2 155-160This carbon is directly attached to two nitrogen atoms and the tert-butyl group. The deshielding effect of the nitrogens is significant, placing this signal far downfield.
C4 & C5 110-120These carbons are directly bonded to bromine atoms. The strong electron-withdrawing and anisotropic effects of bromine will cause a significant upfield shift compared to an unsubstituted imidazole. The signals for C4 and C5 may be very close or even coincident.
Quaternary Carbon (tert-Butyl) 32-35The quaternary carbon of the tert-butyl group is expected in its typical aliphatic region.
Methyl Carbons (tert-Butyl) 29-31The three equivalent methyl carbons of the tert-butyl group will appear as a single, intense peak.

Comparative Spectral Analysis: The Impact of Bromination

To appreciate the influence of the bromine substituents, a comparison with the spectral data of 2-tert-butyl-1H-imidazole is instructive.

Compound¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-tert-butyl-1H-imidazole H4/H5: ~7.0 ppm, tert-Butyl: ~1.3 ppmC2: ~151 ppm, C4/C5: ~120 ppm, Quaternary C: ~32 ppm, Methyl C: ~30 ppm
4,5-dibromo-2-tert-butyl-1H-imidazole (Predicted) N-H: 10-12 ppm, tert-Butyl: 1.4-1.6 ppmC2: 155-160 ppm, C4/C5: 110-120 ppm, Quaternary C: 32-35 ppm, Methyl C: 29-31 ppm

The most striking difference is the absence of signals for H4 and H5 in the ¹H NMR spectrum of the dibrominated compound, a direct consequence of substitution. In the ¹³C NMR, the carbons bearing the bromine atoms (C4 and C5) are expected to be shifted upfield due to the "heavy atom effect" of bromine, a phenomenon observed in other halogenated aromatic systems[3]. Conversely, the C2 carbon is predicted to shift slightly downfield due to the cumulative electron-withdrawing effect of the two bromine atoms.

Experimental Protocol for NMR Acquisition

For the successful acquisition of high-quality NMR spectra of 4,5-dibromo-2-tert-butyl-1H-imidazole, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
  • Experiment: Standard one-pulse ¹H experiment.
  • Parameters:
  • Spectral Width: -2 to 16 ppm.
  • Number of Scans: 16-64 (depending on sample concentration).
  • Relaxation Delay (d1): 2-5 seconds.
  • Acquisition Time: 2-4 seconds.
  • Processing:
  • Apply a line broadening of 0.3 Hz.
  • Reference the spectrum to the residual solvent peak (CHCl₃: 7.26 ppm; DMSO: 2.50 ppm)[4].

3. ¹³C NMR Acquisition:

  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).
  • Parameters:
  • Spectral Width: 0 to 200 ppm.
  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.
  • Relaxation Delay (d1): 2 seconds.
  • Processing:
  • Apply a line broadening of 1-2 Hz.
  • Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm)[4].

Logical Workflow for Spectral Interpretation

G cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis cluster_structure Structural Elucidation H_spectrum Acquire ¹H NMR Spectrum H_signals Identify Number of Signals H_spectrum->H_signals H_integration Analyze Integration H_signals->H_integration H_multiplicity Determine Multiplicity H_integration->H_multiplicity H_chemshift Analyze Chemical Shift H_multiplicity->H_chemshift H_assignment Assign Protons H_chemshift->H_assignment structure Propose Structure of 4,5-dibromo-2-tert-butyl-1H-imidazole H_assignment->structure C_spectrum Acquire ¹³C NMR Spectrum C_signals Identify Number of Signals C_spectrum->C_signals C_chemshift Analyze Chemical Shift C_signals->C_chemshift C_assignment Assign Carbons C_chemshift->C_assignment C_assignment->structure

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Characterization of Dibromo-tert-butyl-imidazole

Executive Summary This guide provides a technical analysis of the fragmentation patterns of Dibromo-tert-butyl-imidazole , a critical intermediate in the synthesis of functionalized imidazole therapeutics (e.g., p38 MAP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the fragmentation patterns of Dibromo-tert-butyl-imidazole , a critical intermediate in the synthesis of functionalized imidazole therapeutics (e.g., p38 MAP kinase inhibitors).

Unlike standard spectral libraries which often lack specific halogenated intermediates, this guide utilizes a comparative mechanistic approach . We contrast Electron Ionization (EI) against Electrospray Ionization (ESI) to demonstrate how ionization energy alters diagnostic ion production. Furthermore, we provide a differential analysis against structural analogs (monobromo- and des-bromo variants) to validate the unique isotopic "fingerprint" of this compound.

Key Findings:

  • Isotopic Signature: The presence of two bromine atoms creates a distinct 1:2:1 triplet pattern at the molecular ion level, serving as the primary validation checkpoint.

  • Diagnostic Neutral Losses:

    • EI (Hard Ionization): Dominated by radical cleavage of the tert-butyl group (M-15) and sequential dehalogenation (M-79/81).

    • ESI (Soft Ionization): Dominated by the loss of isobutene (M-56) via a charge-remote hydrogen transfer mechanism, preserving the imidazole core.

Part 1: Theoretical Framework & Isotopic Physics

Before analyzing the spectra, the theoretical mass envelope must be established to differentiate this compound from impurities or degradation products.

The Bromine Isotope Effect

Bromine exists naturally as two stable isotopes:


 (50.69%) and 

(49.31%). For a dibromo-compound, the probability distribution follows a binomial expansion

, resulting in a 1:2:1 ratio .
Ion SpeciesIsotope CompositionRelative AbundanceDiagnostic Value
M

51%Nominal Mass
M+2

100% (Base)Statistical Average
M+4

49%Confirmation of 2nd Br
Structural Lability

The tert-butyl group is the "weak link" in the molecule. Its fragmentation pathway dictates the base peak in most ionization modes.

  • Bond Energy: The

    
     bond is weaker (~80-85 kcal/mol) than the aromatic 
    
    
    
    bond (~96 kcal/mol), making methyl loss the kinetically favored first step in high-energy ionization.

Part 2: Comparative Analysis of Ionization Methods

This section compares the performance of Hard Ionization (EI) versus Soft Ionization (ESI-MS/MS) for structural elucidation.

Electron Ionization (EI) - 70 eV

Best for: Fingerprinting and library matching.

In EI, the molecular ion (


) is a radical cation with high internal energy.
  • Primary Pathway (Alpha-Cleavage): The radical site on the imidazole nitrogen induces cleavage of the tert-butyl group, ejecting a methyl radical (

    
    , 15 Da).
    
  • Secondary Pathway (Dehalogenation): Sequential loss of bromine radicals (

    
    ).
    
Electrospray Ionization (ESI) - Positive Mode

Best for: Molecular weight confirmation and purity analysis.

In ESI, the molecule forms an even-electron protonated species


.
  • Mechanism: Fragmentation typically requires Collision Induced Dissociation (CID).

  • Primary Pathway (Isobutene Loss): Unlike EI, the even-electron system favors the loss of a neutral alkene (isobutene,

    
    , 56 Da) via a mechanism analogous to the McLafferty rearrangement (if H-transfer is geometrically allowed) or inductive cleavage.
    
Comparative Data Table
FeatureElectron Ionization (EI)Electrospray Ionization (ESI, CID)
Precursor Ion

(Radical Cation)

(Protonated)
Base Peak

265/267/269 (Loss of

)

225/227/229 (Loss of

)
Isotope Pattern Preserved in fragmentsPreserved in fragments
Ring Cleavage Observed (HCN loss, -27 Da)Rare (Ring stays intact)
Application Structural identificationLC-MS Quantification

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways based on the ionization energy applied.

FragmentationPathways Start Dibromo-t-butyl-imidazole (Precursor) EI_Node EI Source (70 eV) Radical Cation M+. Start->EI_Node Electron Impact ESI_Node ESI Source (+) Protonated [M+H]+ Start->ESI_Node Protonation MethylLoss Loss of Methyl Radical [M - 15]+ EI_Node->MethylLoss α-Cleavage (Major Path) BrLoss Loss of Bromine Radical [M - 15 - 79]+ MethylLoss->BrLoss Homolytic Cleavage HCNLoss Ring Cleavage (HCN) [M - 15 - 27]+ MethylLoss->HCNLoss Ring Contraction IsobuteneLoss Loss of Neutral Isobutene [M+H - 56]+ ESI_Node->IsobuteneLoss H-Transfer / Elimination (Major Path) BrRadicalLoss_ESI Loss of Br Radical [M+H - 56 - 79]+. IsobuteneLoss->BrRadicalLoss_ESI High Energy CID

Figure 1: Divergent fragmentation pathways. EI favors radical methyl loss (M-15), while ESI favors neutral isobutene loss (M-56).

Part 4: Structural Analog Differentiation

To ensure the signal observed is the target compound and not a synthesis byproduct (e.g., incomplete bromination), compare the mass shift and isotope envelope.

Scenario: You are monitoring the bromination reaction of tert-butyl-imidazole.

CompoundFormulaNominal Mass (

)
Isotope Pattern (M:M+2:M+4)Key Fragment (EI)
Target: Dibromo

2801 : 2 : 1 265 (Triplet)
Impurity: Mono-bromo

2021 : 1 187 (Doublet)
Start Material: Des-bromo

1241 : 0 : 0 109 (Singlet)

Note: If the M+2 peak is significantly higher than the M peak (e.g., >200%), check for co-eluting impurities or chlorine contamination (


 ratio is 3:1, distorting the pattern).

Part 5: Validated Experimental Protocol

This protocol is designed for LC-MS/MS (Triple Quadrupole) verification of the compound.

Reagents & Conditions
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Methanol (Preferred over Acetonitrile for better ionization of imidazoles).

  • Concentration: 1 µg/mL (1 ppm) in 50:50 A:B.

Step-by-Step Workflow

ExperimentalProtocol Sample Sample Prep 1 ppm in MeOH Source ESI Source 3.5 kV, 300°C Sample->Source Q1 Q1 Scan Select m/z 281/283 Source->Q1 Q2 Collision Cell CE: 15-35 eV Q1->Q2 Q3 Q3 Detection Monitor m/z 227 Q2->Q3

Figure 2: Triple Quadrupole workflow for specific detection of the dibromo-species.

  • Direct Infusion: Bypass the column initially. Infuse at 10 µL/min.

  • Full Scan (Q1): Scan range 100–400 Da. Confirm the 1:2:1 triplet at m/z 281, 283, 285 (Protonated).

  • Product Ion Scan: Select m/z 283 (the most abundant isotope). Apply Collision Energy (CE) ramp from 10 to 40 eV.

  • Optimization: Identify the CE that maximizes the transition

    
     (Loss of isobutene). This is your Quantifier transition.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for EI fragmentation mechanisms and radical cleavage).

  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library.[2] National Institute of Standards and Technology.[3][4] [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of imidazole derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 924-935. (Authoritative source on imidazole ring stability and substituent loss in ESI).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.

Sources

Validation

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

An In-Depth Comparative Guide to the Infrared Spectroscopy of 4,5-dibromo-2-tert-butyl-1H-imidazole Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical research and drug development, providing in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of 4,5-dibromo-2-tert-butyl-1H-imidazole

Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical research and drug development, providing invaluable insights into the functional groups and structural features of molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, we can generate a unique spectral fingerprint for a given compound. For complex heterocyclic molecules like 4,5-dibromo-2-tert-butyl-1H-imidazole, a thorough understanding of its IR spectrum is critical for structural confirmation, purity assessment, and tracking chemical transformations.

This guide provides a detailed analysis of the characteristic IR absorption peaks for 4,5-dibromo-2-tert-butyl-1H-imidazole. We will compare its expected spectral features with those of parent imidazole and other relevant compounds to elucidate the influence of its specific substituents. Furthermore, a standardized experimental protocol for acquiring high-quality IR data for solid-state samples is presented, ensuring reproducibility and reliability in your research.

Predicted IR Absorption Peaks for 4,5-dibromo-2-tert-butyl-1H-imidazole

The IR spectrum of 4,5-dibromo-2-tert-butyl-1H-imidazole is a composite of vibrations from the imidazole ring, the tert-butyl group, and the carbon-bromine bonds. The following table summarizes the predicted characteristic absorption bands, their corresponding vibrational modes, and expected intensities.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3200–2500N-H StretchImidazole RingStrong, Broad
~3100–3000C-H StretchImidazole Ring (sp² C-H)Medium
~2970–2850C-H Stretchtert-Butyl Group (sp³ C-H)Strong
~1620–1550C=N StretchImidazole RingMedium
~1500–1400C=C Stretch (in-ring)Imidazole Ring / AromaticMedium
~1465 & ~1370C-H Bend (deformation)tert-Butyl GroupMedium
~1330–1250C-N StretchImidazole RingStrong
~850-550C-Br StretchBromo-substituentMedium to Strong

Causality Behind the Peaks:

  • N-H Stretching: In the solid state, imidazole derivatives exhibit strong intermolecular hydrogen bonding, causing the N-H stretching vibration to appear as a very broad and intense band at lower frequencies (typically 3200-2500 cm⁻¹).[1][2] This is one of the most recognizable features of N-H containing imidazoles.

  • C-H Stretching: The spectrum will feature distinct C-H stretching regions. The sp² C-H bond on the imidazole ring is expected to absorb just above 3000 cm⁻¹, characteristic of aromatic C-H bonds.[3][4] In contrast, the sp³ C-H bonds of the bulky tert-butyl group will produce strong, sharp peaks in the 2970-2850 cm⁻¹ range.[5][6]

  • Ring Vibrations: The imidazole ring's double bonds (C=N and C=C) give rise to stretching vibrations in the 1620-1400 cm⁻¹ region.[3][7] These peaks confirm the presence of the heterocyclic aromatic core.

  • tert-Butyl Bending: The tert-butyl group presents characteristic C-H bending (deformation) vibrations, with notable peaks expected around 1465 cm⁻¹ and 1370 cm⁻¹.[5][8]

  • C-Br Stretching: The carbon-bromine bonds are significantly heavier and weaker than C-H or C=C bonds, thus their stretching vibrations occur at much lower frequencies, falling squarely in the complex "fingerprint region" of the spectrum (below 1500 cm⁻¹).[9][10] A medium to strong absorption in the 850-550 cm⁻¹ range is a key indicator of bromo-substitution.[5]

Comparative Spectral Analysis

To fully appreciate the spectral contributions of the substituents, it is instructive to compare the predicted spectrum of 4,5-dibromo-2-tert-butyl-1H-imidazole with simpler, related molecules.

Vibrational Mode1H-Imidazoletert-Butyl Alcohol (for tert-Butyl group)4,5-dibromo-2-tert-butyl-1H-imidazole (Predicted)
O-H / N-H Stretch ~3150-2800 cm⁻¹ (Broad)~3500-3200 cm⁻¹ (Broad)~3200–2500 cm⁻¹ (Broad)
Aromatic C-H Stretch ~3120 cm⁻¹N/A~3100–3000 cm⁻¹
Aliphatic C-H Stretch N/A~2970 cm⁻¹ (Strong)~2970–2850 cm⁻¹ (Strong)
C=N / C=C Stretch ~1580, 1480 cm⁻¹N/A~1620–1550, ~1500–1400 cm⁻¹
C-H Bend N/A~1470, 1370 cm⁻¹~1465, ~1370 cm⁻¹
C-O / C-N Stretch ~1250 cm⁻¹~1200 cm⁻¹~1330–1250 cm⁻¹
C-Br Stretch N/AN/A~850-550 cm⁻¹

This comparison highlights how the core imidazole scaffold is modified by its substituents. The introduction of the tert-butyl group adds strong aliphatic C-H stretching and bending signals, while the bromine atoms introduce a characteristic low-frequency C-Br stretching band.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To ensure the collection of accurate and reproducible data, the following protocol outlines the steps for analyzing a solid sample of 4,5-dibromo-2-tert-butyl-1H-imidazole using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a preferred method for solid samples as it requires minimal sample preparation and provides excellent sample-to-sample consistency.

Workflow for FT-IR Analysis via ATR

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_process Data Processing A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Record Background Spectrum (Clean crystal, no sample) A->B Ensures no contaminant peaks C 3. Apply Small Amount of Solid Sample to Crystal B->C Ready for sample measurement D 4. Apply Pressure with Anvil (Ensure good contact) C->D Critical for good signal E 5. Acquire Sample Spectrum (Co-add 16-32 scans) D->E Collect data F 6. Perform ATR Correction (If available in software) E->F Corrects for penetration depth variation G 7. Baseline Correction F->G H 8. Peak Picking & Annotation G->H

Caption: Workflow for obtaining an FT-IR spectrum using an ATR accessory.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, lint-free wipe. Isopropanol is a suitable general-purpose solvent. Allow the solvent to fully evaporate.

  • Background Collection (Self-Validating Step):

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and the instrument's optical bench, which will be subtracted from the sample spectrum.

    • Trustworthiness Check: The resulting background should be a flat line, confirming the cleanliness of the crystal and a stable atmospheric condition.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid 4,5-dibromo-2-tert-butyl-1H-imidazole powder onto the center of the ATR crystal.

    • Lower the press anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. For a good signal-to-noise ratio, it is recommended to co-add 16 to 32 scans over a spectral range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the collected background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply a baseline correction to account for any sloping baselines.

    • Use the software's peak-picking function to identify and label the wavenumbers of the key absorption bands for analysis.

Conclusion

The infrared spectrum of 4,5-dibromo-2-tert-butyl-1H-imidazole is rich with structural information. By systematically analyzing the characteristic regions of the spectrum, researchers can confidently identify the key functional moieties: the hydrogen-bonded N-H of the imidazole ring, the distinct sp² and sp³ C-H bonds, the aromatic ring vibrations, and the low-frequency C-Br stretches. The comparative approach underscores the diagnostic power of IR spectroscopy in distinguishing between structurally related molecules. Adherence to a rigorous experimental protocol, such as the ATR method detailed here, is paramount for generating high-quality, reliable data essential for advancing drug discovery and chemical synthesis programs.

References

  • Tomi, I. H. R., et al. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. Retrieved from [Link]

  • Perchard, C., & Bellocq, A. M. (1965). Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole. The Journal of Chemical Physics, 43(7), 2292-2297. Retrieved from [Link]

  • Jesus, L. A. G., et al. (n.d.). Infrared spectra of: (top, blue) 2-(furan-2-yl)-1H-imidazole; (middle, orange) 1-ctadecyl bromide; (bottom, gray) 2-(furan-2-yl)-1-(octadecane-1-yl)-1H-imidazole. ResearchGate. Retrieved from [Link]

  • Cherry, J. (2017). Imidazole: FT-IR Spectroscopic Characterization. Medium. Retrieved from [Link]

  • Wolff, H., & Wolff, E. (1971). Substructure of the NH stretching vibrational band of imidazole. The Journal of Chemical Physics, 55(3), 1594-1595. Retrieved from [Link]

  • Pathreeker, S., & Hosein, I. (n.d.). Deconvoluted FTIR spectra representing the C-N stretching bond of the imidazole ring seen at ~1225 cm-1. ResearchGate. Retrieved from [Link]

  • Forsting, T., et al. (n.d.). NH stretching spectra of imidazole monomers. ResearchGate. Retrieved from [Link]

  • Lee, Y. A., & Lee, Y. (n.d.). An expanded view of the free NH vibrational stretching region of higher order imidazole clusters. ResearchGate. Retrieved from [Link]

  • Forsting, T., et al. (2019). Strained hydrogen bonding in imidazole trimer: a combined infrared, Raman, and theory study. Physical Chemistry Chemical Physics, 21(12), 6358-6370. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Bakkas, M., et al. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. ResearchGate. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Dopfer, O., et al. (2007). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. The Journal of Physical Chemistry A, 111(31), 7431-7434. Retrieved from [Link]

  • Arslan, H., et al. (n.d.). FT-IR spectrum of tert-butyl... ResearchGate. Retrieved from [Link]

  • Chegg. (2020). Solved Identify all peaks and spectra in this tert-Butyl. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel...). ResearchGate. Retrieved from [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

  • Wei, J. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of Brominated Imidazoles

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective drug development. Brominated imida...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective drug development. Brominated imidazoles, a class of compounds with significant therapeutic potential, present unique analytical challenges due to their polarity, potential for multiple halogenation, and the presence of closely related impurities. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of brominated imidazoles, supported by experimental data and grounded in established regulatory principles.

The Analytical Challenge: Unraveling the Complexity of Brominated Imidazoles

The inherent properties of brominated imidazoles necessitate a carefully considered approach to HPLC method development. Key challenges include:

  • Polarity: The imidazole ring imparts significant polarity, which can lead to poor retention on traditional reversed-phase (RP) columns.

  • Structural Similarity of Impurities: Process-related impurities and degradation products often share a close structural resemblance to the main compound, making separation difficult.

  • Potential for Isomers: The position of bromine substitution can lead to isomers with very similar physicochemical properties, requiring high-resolution chromatographic techniques.

  • UV Absorbance: While the imidazole ring provides a chromophore for UV detection, the response can vary between the parent compound and its impurities.

This guide will navigate these challenges by comparing three primary HPLC approaches: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography (IPC).

Foundational Integrity: Adherence to ICH and FDA Guidelines

To ensure the development of a robust and reliable analytical method, all protocols and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] Specifically, this guide adheres to the modernized approach of ICH Q2(R2) for the validation of analytical procedures and ICH Q14 for analytical procedure development, emphasizing a science- and risk-based lifecycle approach.[1][5] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3]

Comparative Analysis of HPLC Methodologies

The selection of the optimal HPLC method is contingent on the specific properties of the brominated imidazole and its impurity profile. The following sections provide a detailed comparison of the most relevant techniques.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry, but its application to polar compounds like brominated imidazoles requires careful optimization.

Principle: Separation is based on the partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Approach: A common starting point for a brominated imidazole, such as 2-bromo-4-nitro-1H-imidazole, would involve a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid to improve peak shape.[6]

Performance Characteristics:

ParameterC18 Column (Acidic Mobile Phase)C18 Column (Buffered Mobile Phase)
Retention of Parent Compound Low to ModerateModerate
Resolution of Polar Impurities PoorModerate to Good
Peak Shape Good (with acid modifier)Excellent
MS Compatibility Good (with formic acid)Moderate (depends on buffer)

Causality Behind Experimental Choices: The addition of an acid to the mobile phase protonates the imidazole ring, reducing its interaction with residual silanols on the stationary phase and improving peak symmetry. A buffered mobile phase at a pH around 8-10 can also be effective for basic imidazoles, but requires columns stable at higher pH, such as the Waters XTerra or Agilent Zorbax Extend.[7]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase systems.[8][9][10]

Principle: HILIC utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (water).[8][11] Separation is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[9]

Experimental Approach: For a polar brominated imidazole, a silica or amide-based HILIC column with a mobile phase of 80-95% acetonitrile in water with a small amount of an acid modifier (e.g., formic or acetic acid) is a good starting point.[7]

Performance Characteristics:

ParameterSilica HILIC ColumnAmide HILIC Column
Retention of Parent Compound Good to ExcellentGood
Resolution of Polar Impurities ExcellentVery Good
Peak Shape GoodExcellent
MS Compatibility ExcellentExcellent

Causality Behind Experimental Choices: The high organic content of the mobile phase in HILIC enhances the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to increased sensitivity.[12] The choice between a silica and an amide column depends on the specific interactions desired; amide columns can offer different selectivity due to hydrogen bonding capabilities.[11]

Ion-Pair Chromatography (IPC)

IPC is a powerful technique for improving the retention and separation of ionic or ionizable compounds on reversed-phase columns.[13][14]

Principle: An ion-pairing reagent, typically a long-chain alkyl sulfonate for basic analytes like imidazoles, is added to the mobile phase.[13] This reagent forms a neutral ion pair with the charged analyte, which is then retained by the nonpolar stationary phase.

Experimental Approach: A C18 column is used with a mobile phase containing an ion-pairing reagent such as sodium octanesulfonate in an acetonitrile/water mixture.[13]

Performance Characteristics:

ParameterIon-Pair Chromatography (C18)
Retention of Parent Compound Excellent (tunable with IP reagent concentration)
Resolution of Polar Impurities Excellent
Peak Shape Excellent
MS Compatibility Poor (ion-pairing reagents suppress MS signal)

Causality Behind Experimental Choices: The concentration and chain length of the ion-pairing reagent directly influence the retention of the analyte.[13] While highly effective for separation, the non-volatile nature of many ion-pairing reagents makes this technique generally incompatible with mass spectrometry.

Recommended HPLC Method Development Workflow

The following workflow provides a systematic approach to developing a robust purity method for a novel brominated imidazole.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte Characterization Analyte Characterization (pKa, logP, solubility) Column & Mobile Phase Selection Column & Mobile Phase Selection (RP, HILIC, IPC) Analyte Characterization->Column & Mobile Phase Selection Initial Gradient Runs Initial Gradient Runs (Broad Scouting Gradient) Column & Mobile Phase Selection->Initial Gradient Runs Optimize Gradient & Temperature Optimize Gradient & Temperature Initial Gradient Runs->Optimize Gradient & Temperature Fine-tune Mobile Phase pH/Additives Fine-tune Mobile Phase pH/Additives Optimize Gradient & Temperature->Fine-tune Mobile Phase pH/Additives Forced Degradation Studies Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) Fine-tune Mobile Phase pH/Additives->Forced Degradation Studies Validation Protocol (ICH Q2) Validation Protocol (ICH Q2) (Specificity, Linearity, Accuracy, Precision, etc.) Forced Degradation Studies->Validation Protocol (ICH Q2) Final Method Final Method Validation Protocol (ICH Q2)->Final Method

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

Protocol 1: HILIC Method for Purity Analysis of a Polar Brominated Imidazole

This protocol is optimized for a polar brominated imidazole and its related impurities.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: Amide HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 95:5 Acetonitrile:Water with 0.1% Formic Acid

  • Mobile Phase B: 50:50 Acetonitrile:Water with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 100% A

    • 2-15 min: 0-100% B

    • 15-18 min: 100% B

    • 18-20 min: 100% A

    • 20-25 min: 100% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the brominated imidazole sample.

  • Dissolve in 10 mL of 90:10 acetonitrile:water to obtain a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for establishing the stability-indicating nature of the analytical method.[15][16][17]

1. Acid Hydrolysis:

  • Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.

2. Base Hydrolysis:

  • Dissolve the sample in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before injection.

3. Oxidative Degradation:

  • Dissolve the sample in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours. The imidazole moiety can be susceptible to oxidation.[18][19]

4. Thermal Degradation:

  • Expose the solid sample to 80 °C for 48 hours.

5. Photolytic Degradation:

  • Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Alternative Analytical Techniques

While HPLC is the predominant technique, other methods can provide complementary information.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable brominated imidazoles or their impurities. Derivatization may be required to improve volatility.[20]

  • Quantitative NMR (qNMR): A primary method that provides a direct measure of purity without the need for a specific reference standard of the analyte.[21]

  • LC-MS: The use of mass spectrometry, particularly with HILIC, can provide invaluable information for the identification of unknown impurities and degradation products. The characteristic isotopic pattern of bromine is a powerful tool for identifying bromine-containing compounds in complex mixtures.[22][23]

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of brominated imidazoles requires a systematic approach and a thorough understanding of the analyte's physicochemical properties. While reversed-phase HPLC can be optimized for some applications, HILIC often provides superior retention and resolution for these polar compounds, with the added benefit of enhanced MS sensitivity. Ion-pair chromatography offers excellent separation but is generally not compatible with mass spectrometry.

By following a structured method development workflow, incorporating forced degradation studies, and adhering to the principles of ICH guidelines, researchers can develop and validate a stability-indicating HPLC method that ensures the quality, safety, and efficacy of these important pharmaceutical compounds.

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Understanding ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? | Contract Pharma.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column.
  • HPLC METHOD FOR IMIDAZOLE - Chrom
  • Highlights from FDA's Analytical Test Method Valid
  • Reversed-phase ion-pair chromatography of hydroxyl functionalized imidazolium ionic liquid cations and its application in analysis of environmental water and measurement of hydrophobicity constants - DOI.
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regul
  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks - MDPI.
  • Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed m
  • Modified normal-phase ion-pair chromatographic methods for the facile separation and purification of imidazolium-based ionic compounds | Request PDF - ResearchG
  • A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem.
  • Hydrophilic interaction chrom
  • Hydrophilic Interaction Chromatography Applic
  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity - Waters Corpor
  • A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal - Benchchem.
  • Oxidative Degradation of Imidazoles by Bromine or N-Bromosuccinimide* - ACS Public
  • An efficient and fast analytical procedure for the bromine determination in waste electrical and electronic equipment plastics - PubMed.
  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles - SynThink.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • Separation of 1,1'-Carbonylbis(1H-imidazole) on Newcrom R1 HPLC column | SIELC Technologies.
  • Solvent-free methodologies for organic brominations using quaternary ammonium tribromides - ACG Public
  • Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds - Benchchem.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
  • Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection - Thermo Fisher Scientific.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Study and Development of Reversed-Phase HPLC Systems for the Determination of 2-Imidazolines in the Presence of Preservatives in Pharmaceutical Preparations | Request PDF - ResearchG
  • Common Issues in HPLC Analysis - Medikamenter Quality Services.
  • (PDF)
  • Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development | Semantic Scholar.
  • Imidazole quantification by LC determin
  • RP HPLC method for Imidazole - Chrom
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - MDPI.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebr
  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole.

Sources

Validation

A Comparative Guide to the Biological Activity of 2-tert-Butylimidazole Derivatives: A Landscape of Therapeutic Potential

In the ever-evolving landscape of drug discovery, the imidazole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile pharmacological profile. Among its myriad derivatives, those substituted at...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery, the imidazole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile pharmacological profile. Among its myriad derivatives, those substituted at the 2-position have garnered significant attention for their potential to modulate a range of biological processes. This guide offers a comparative analysis of the biological activities of 2-tert-butylimidazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic promise, supported by experimental data from related analogues and detailed protocols for evaluation. While direct comparative studies on a broad series of 2-tert-butylimidazole derivatives are nascent, by examining the broader class of 2-substituted imidazoles, we can infer the potential impact of the sterically demanding yet lipophilic tert-butyl group on antimicrobial, anticancer, and anti-inflammatory activities.

The Strategic Importance of the 2-Substituent in Imidazole Bioactivity

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a key pharmacophore found in numerous natural products and synthetic drugs.[1] Its ability to act as a proton donor and acceptor, and to coordinate with metal ions, underpins its diverse biological roles. The substituent at the 2-position of the imidazole ring plays a pivotal role in defining the molecule's interaction with biological targets. The size, lipophilicity, and electronic properties of this substituent can profoundly influence binding affinity, selectivity, and pharmacokinetic properties. The tert-butyl group, with its significant steric bulk and high lipophilicity, is expected to impart unique characteristics to the imidazole scaffold, potentially enhancing membrane permeability and dictating specific interactions within target proteins.

Antimicrobial Activity: A Battle Against Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Imidazole derivatives have long been a source of antimicrobial agents, with their mechanism of action often involving the disruption of microbial cell membranes or the inhibition of essential enzymes.[2] The lipophilicity conferred by a 2-alkyl substituent can enhance the partitioning of the molecule into the lipid-rich bacterial cell membrane, leading to increased antimicrobial potency.

While specific comparative data for a series of 2-tert-butylimidazole derivatives is limited, studies on other 2-substituted imidazoles provide valuable insights. For instance, research on 2,4,5-trisubstituted imidazoles has shown that the nature of the substituent at the 2-position significantly impacts antibacterial and antifungal efficacy.[1]

Comparative Antimicrobial Activity of 2-Substituted Imidazole Analogues

To illustrate the effect of the 2-substituent, the following table presents Minimum Inhibitory Concentration (MIC) data for a series of 2,4,5-triphenyl-1H-imidazole derivatives with varying substituents at the 2-position of a phenyl ring, which serves as a proxy for understanding the impact of substitution patterns.

Compound ID2-Position Substituent on Phenyl RingStaphylococcus aureus MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Candida albicans MIC (µg/mL)
AJ-1 4-Nitro255025
AJ-3 2-Chloro50100100
AJ-4 4-Chloro50100100
AJ-6 2-Nitro5010050
Tetracycline-12.525-
Fluconazole---12.5
Data adapted from a study on 2,4,5-triphenyl-1H-imidazole-1-yl derivatives.

Causality Behind Experimental Choices: The selection of Gram-positive (S. aureus), Gram-negative (P. aeruginosa), and fungal (C. albicans) pathogens provides a broad spectrum of antimicrobial activity. The use of standard antibiotics like tetracycline and fluconazole allows for a direct comparison of the potency of the synthesized compounds.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., tetracycline, fluconazole).

  • Negative control (broth and solvent).

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and solvent).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare serial dilutions of test compounds in 96-well plate start->compound_prep inoculum_prep Standardize microbial inoculum (0.5 McFarland) start->inoculum_prep inoculation Inoculate wells with microbial suspension compound_prep->inoculation inoculum_prep->inoculation incubation Incubate plates (37°C for bacteria, 35°C for fungi) inoculation->incubation read_results Visually assess microbial growth incubation->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The imidazole moiety is a prevalent feature in many anticancer drugs, where it can interact with various targets, including kinases and microtubules.[3] The introduction of a bulky tert-butyl group at the 2-position could potentially enhance selectivity and potency by occupying hydrophobic pockets in target enzymes. While direct evidence for 2-tert-butylimidazole derivatives is scarce, a review of related compounds highlights the potential of this structural motif. For instance, a benzimidazole derivative with a para-tert-butyl substituent on a phenyl ring has shown inhibitory activity against c-Met tyrosine kinase, a key player in cancer progression.[4]

Comparative Anticancer Activity of Substituted Imidazole and Benzimidazole Analogues

The following table summarizes the cytotoxic activity (IC50 values) of various imidazole and benzimidazole derivatives against different cancer cell lines, providing a basis for understanding the potential of the 2-tert-butylimidazole scaffold.

Compound ClassCancer Cell LineAssay TypeIC50 (µM)Reference DrugReference Drug IC50 (µM)
2-phenyl benzimidazole derivativeMCF-7 (Breast)MTT Assay3.37Doxorubicin4.17
Imidazole derivativeHCC827 (Lung)MTT Assay5.00Not specifiedNot specified
Purine derivativeMDA-MB-231 (Breast)MTT Assay1.22Not specifiedNot specified
Data compiled from a comparative analysis of substituted imidazole and benzimidazole derivatives.[5]

Causality Behind Experimental Choices: The use of multiple cancer cell lines (e.g., breast, lung) allows for the assessment of the compound's spectrum of activity and potential selectivity. The MTT assay is a standard and reliable method for determining cell viability and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[5]

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Test compounds dissolved in DMSO.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells treat_cells Treat cells with test compounds seed_cells->treat_cells add_mtt Add MTT solution and incubate treat_cells->add_mtt dissolve_formazan Dissolve formazan crystals with DMSO add_mtt->dissolve_formazan measure_absorbance Measure absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end Anti_Inflammatory_Assay cluster_cell_prep Cell Preparation and Treatment cluster_assays Measurement of Inflammatory Mediators cluster_results Data Analysis start Start seed_cells Seed RAW 264.7 macrophages start->seed_cells pretreat Pre-treat with test compounds seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant no_assay NO Measurement (Griess Assay) collect_supernatant->no_assay tnf_assay TNF-α Measurement (ELISA) collect_supernatant->tnf_assay calculate_ic50 Calculate IC50 values no_assay->calculate_ic50 tnf_assay->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for anti-inflammatory assays.

Structure-Activity Relationship (SAR) and Future Directions

While a detailed SAR for 2-tert-butylimidazole derivatives is yet to be established due to a lack of extensive studies, some general principles can be inferred from the broader class of 2-substituted imidazoles. The lipophilicity and steric bulk of the 2-substituent are critical determinants of activity. It is hypothesized that the tert-butyl group can enhance membrane permeability and promote hydrophobic interactions within the active sites of target proteins.

The limited availability of specific data on 2-tert-butylimidazole derivatives underscores a significant opportunity for further research. The synthesis and systematic biological evaluation of a library of 2-tert-butylimidazole analogues with varying substituents on the imidazole ring and at other positions are warranted. Such studies would provide a clearer understanding of their SAR and pave the way for the development of novel therapeutic agents with improved potency and selectivity.

Conclusion

The 2-tert-butylimidazole scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct comparative data remains limited, insights from related imidazole and benzimidazole derivatives suggest that the unique steric and electronic properties of the tert-butyl group could be harnessed to develop potent antimicrobial, anticancer, and anti-inflammatory compounds. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on the exploration of this intriguing class of molecules, with the ultimate goal of translating their therapeutic potential into clinical reality.

References

  • Selected anticancer drugs containing imidazole and fused imidazole moieties. ResearchGate. Available from: [Link]

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Wiley Online Library. 2019. Available from: [Link]

  • Imidazoles as potential anticancer agents. PMC. Available from: [Link]

  • Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. PubMed. Available from: [Link]

  • Exploration of structure-based on imidazole core as antibacterial agents. PubMed. Available from: [Link]

  • (a) Comparison of the cytotoxic effect of 2 against HT29 and A549 cells... ResearchGate. Available from: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available from: [Link]

  • Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole deriv
  • Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aerugin. Semantic Scholar. 2021. Available from: [Link]

  • Synthesis and antibacterial evaluation of 2–substituted–4,5–diphenyl–N–alkyl imidazole derivatives. Semantic Scholar. 2010. Available from: [Link]

  • Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Scirp.org. Available from: [Link]

  • Design, Synthesis, Characterization and Biological Evaluation Of 2, 4, 5-Trisubstituted Imidazole Derivatives As Potent Antimicrobial Agents. Journal of Neonatal Surgery. 2025. Available from: [Link]

  • Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl deriv
  • Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. MDPI. 2017. Available from: [Link]

  • Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners. PMC. Available from: [Link]

  • cell line cytotoxicity: Topics by Science.gov. Available from: [Link]

  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. PMC. 2019. Available from: [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. 2022. Available from: [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. 2015. Available from: [Link]

  • Novel coumarin–benzimidazole derivatives as antioxidants and safer anti-inflammatory agents. CORE. 2014. Available from: [Link]

  • iNOS inhibitors: Benzimidazole-coumarin derivatives to combat inflammation. European Journal of Chemistry. 2022. Available from: [Link]

  • Heterocyclic Compounds as Inflammation Inhibitors. Semantic Scholar. 2002. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to X-ray Diffraction Data Validation: A Comparative Analysis of a Substituted Imidazole Derivative

This guide provides an in-depth look at the principles and practices of crystallographic data validation. We will move beyond a simple checklist, delving into the causality behind validation metrics and demonstrating the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth look at the principles and practices of crystallographic data validation. We will move beyond a simple checklist, delving into the causality behind validation metrics and demonstrating their application. To ground this analysis in a real-world context, we will use the crystallographic data for 2-butyl-4-chloro-1-(2,4-difluorobenzyl)-1H-imidazole , a compound synthesized for its potential as an Angiotensin-Converting Enzyme (ACE) inhibitor, as our case study.[1] We will compare its deposited data against the internationally recognized benchmarks set by the International Union of Crystallography (IUCr).

The Anatomy of a Crystallographic Information File (CIF)

Before diving into validation, it is crucial to understand the medium of exchange for crystallographic data: the Crystallographic Information File, or CIF.[2][3] A CIF is a standard text file format developed by the IUCr that contains all the essential information about a crystal structure determination.[3][4] This includes not only the atomic coordinates but also unit cell dimensions, space group symmetry, data collection parameters (temperature, wavelength), and refinement statistics (R-factors, goodness-of-fit).[2][5] Programs like PLATON are designed to work with CIFs to perform geometric calculations and validation checks.[6][7][8]

The Gold Standard: Key IUCr Validation Metrics

The IUCr, through its checkCIF service, has established a comprehensive set of tests to assess the quality and integrity of crystallographic data.[9][10][11] These tests are designed to flag everything from simple syntax errors to potentially serious issues with the structural model itself.[12][13] Let's explore the most critical metrics.

MetricDescriptionCausality & SignificanceIUCr Guideline/Acceptable Range
Rint The internal R-factor, or merging R-value, measures the agreement between symmetry-equivalent reflections.A low Rint indicates good data quality and consistency. High values can suggest problems like absorption, crystal decay, or incorrect space group assignment.Typically < 0.10 for good data. For publication, often expected to be < 0.05.
Data Completeness The percentage of unique reflections measured out of the total possible for a given resolution.High completeness is crucial for a reliable structure. Missing data, especially at high resolution, can lead to artificially lowered displacement parameters and inaccuracies in bond lengths.> 95% is good; > 99% is ideal.
R1 (or Robs) The traditional R-factor, calculated for observed reflections [I > 2σ(I)]. It measures the agreement between the observed and calculated structure factor amplitudes.This is a primary indicator of how well the refined model fits the experimental data. Lower is better.Typically < 0.05 for high-quality small molecule structures.
wR2 (all data) A weighted R-factor calculated using all reflection data. It is generally considered a more robust indicator than R1.wR2 is sensitive to the weighting scheme and the quality of weaker reflections. Its value is mathematically expected to be about twice the R1 value.Typically < 0.15 for good data. A wR2/R1 ratio significantly different from ~2 can indicate issues.
Goodness-of-Fit (S) Also known as GOF, this metric should approach 1.0 for a well-refined structure.A value significantly greater than 1 suggests that the model does not fully account for the data (e.g., underestimated errors, unresolved disorder). A value much less than 1 is rare but could indicate an over-parameterized model.0.9 < S < 1.1 is ideal.
Max/Min Residual Electron Density (Δρ) The highest and lowest peaks in the final difference Fourier map.Ideally, this map should be featureless. Significant peaks (positive Δρ) can indicate missing atoms (e.g., hydrogens, solvent molecules) or disorder. Deep holes (negative Δρ) may suggest incorrectly assigned atom types.Typically within ±0.5 e Å⁻³ for light-atom structures. Larger values are expected near heavy atoms.

Comparative Analysis: 2-butyl-4-chloro-1-(2,4-difluorobenzyl)-1H-imidazole

Let's now apply these metrics to our case study compound. The data below is extracted from the published CIF for this molecule.[1]

MetricReported Value for Case Study[1]IUCr BenchmarkPerformance Analysis
Rint 0.024< 0.10Excellent. This low value indicates a high degree of consistency among symmetry-related measurements, suggesting a high-quality initial dataset.
Data Completeness 99.8%> 95%Excellent. Near-complete data ensures that the structural model is robust and well-supported by the experimental evidence.
R1 (for I > 2σ(I)) 0.037< 0.05Excellent. This strong agreement factor signifies that the final atomic model is a very good fit for the observed diffraction data.
wR2 (all data) 0.118< 0.15Excellent. The wR2 value is well within the acceptable range for a high-quality refinement.
Goodness-of-Fit (S) 1.60~ 1.0Acceptable, but warrants attention. A GOF of 1.60 is higher than the ideal value of 1.0. While not a critical failure, it suggests that the error model might not be perfect or there could be minor, unmodeled features in the data. This is a common occurrence and is often considered acceptable for publication.
Max/Min Residual Electron Density (Δρ) +0.54 / -0.33 e Å⁻³Within ±0.5 e Å⁻³Good. The maximum and minimum residual peaks are within the generally accepted range for a structure containing no heavy atoms. The values do not suggest any missing atoms or significant errors in the model.

Overall Assessment: The crystallographic data for 2-butyl-4-chloro-1-(2,4-difluorobenzyl)-1H-imidazole is of high quality and meets the rigorous standards for publication set by the IUCr. The structural model is well-supported by the experimental data, providing a reliable basis for the subsequent molecular modeling and structure-activity relationship studies discussed in the source publication.[1]

Experimental Protocol: A Self-Validating Workflow Using checkCIF

To ensure trustworthiness, every crystallographic protocol should incorporate validation at its core. The IUCr's web-based checkCIF utility is the global standard for this process.[9][10]

Step-by-Step Protocol for checkCIF Validation:

  • Prepare the CIF: Ensure you have the final Crystallographic Information File (.cif) output from your refinement software (e.g., SHELXL, Olex2). This file should contain all relevant experimental details and the refined atomic model.[2][5]

  • Navigate to the Service: Open a web browser and go to the IUCr's checkCIF service: [Link].

  • Upload the CIF: Use the "Browse..." button to select your .cif file.

  • Include Structure Factors (Optional but Recommended): If you have a structure factor file (.fcf), upload it as well. This allows for a more thorough analysis of the underlying reflection data.

  • Select Output Format: Choose the desired output format. PDF is recommended for a comprehensive, easily shareable report.

  • Submit for Checking: Click the "Send" button to submit your files. The server will process the data, which may take a few moments.

  • Review the Report: The server will generate a detailed validation report. This report will list any potential issues, categorized into different "Alert Levels."

G cluster_workflow checkCIF Validation Workflow A Final Refined CIF (& .fcf file) B Upload to IUCr checkCIF Service A->B C Server Performs Validation Tests B->C D Generate PDF Validation Report C->D E Review & Interpret Alerts D->E F Address Issues or Add Explanations to CIF E->F If Alerts Present G Final Validated CIF for Publication/Deposition E->G No Major Alerts F->G

A typical workflow for validating a crystal structure using the IUCr's checkCIF service.

Interpreting the Validation Report: From Alerts to Action

The checkCIF report uses a system of alerts to draw attention to potential issues.[13] Understanding these alerts is key to resolving problems and justifying your structural model.

  • ALERT A - Serious Problem: These require immediate attention. They often point to fundamental errors, such as incorrect atom assignments, missed symmetry, or severe inconsistencies in the data. An A-level alert must be resolved or convincingly explained for a structure to be considered valid.

  • ALERT B - Potentially Serious Problem: These indicate unusual values that may or may not be correct. Examples include unusually short or long bonds, high residual density peaks, or a high Goodness-of-Fit. These alerts require careful checking and often a written explanation in the CIF.

  • ALERT C - Check & Explain: These are less severe and often relate to metrics that are outside the 'ideal' range but may be perfectly acceptable for the specific structure. Examples include unusual torsion angles or displacement parameters.

  • ALERT G - General Information: These are not errors but rather informational notes, suggestions for improving the CIF, or queries about the experimental setup. They should be reviewed but do not typically require corrective action.

G cluster_decision Interpreting checkCIF Alerts Start Receive checkCIF Report AlertA Alert Level A? Start->AlertA AlertB Alert Level B? AlertA->AlertB No ActionA CRITICAL: Re-refine structure, check space group, correct model. AlertA->ActionA Yes AlertC Alert Level C? AlertB->AlertC No ActionB INVESTIGATE: Check geometry, look for disorder, explain anomaly. AlertB->ActionB Yes ActionC REVIEW: Confirm feature is real, add explanatory text to CIF if needed. AlertC->ActionC Yes End Model is Validated AlertC->End No (Only G alerts remain) ActionA->Start After Correction ActionB->Start After Correction ActionC->End

A decision-making flowchart for addressing different levels of checkCIF validation alerts.

Conclusion

This guide has demonstrated that crystallographic data validation is a multi-faceted process grounded in established statistical metrics and logical workflows. By using a real-world example of a potential ACE inhibitor, we have shown how to objectively compare experimental data against the rigorous IUCr benchmarks. The high quality of the data for 2-butyl-4-chloro-1-(2,4-difluorobenzyl)-1H-imidazole provides confidence in its use for further scientific inquiry. For researchers, scientists, and drug development professionals, adopting a validation-centric approach is not just best practice—it is essential for producing robust, reliable, and trustworthy scientific results.

References

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Retrieved from [Link]

  • CCDC. (n.d.). Short Guide to CIFs. Retrieved from [Link]

  • Spek, A. L. (n.d.). PLATON INTRO. MIT. Retrieved from [Link]

  • WinGX. (n.d.). Chapter 9.3 PLATON. Retrieved from [Link]

  • Louis Farrugia. (2007). PLATON for MS-Windows. Retrieved from [Link]

  • IUCr. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]

  • Utrecht University. (n.d.). PLATON. Retrieved from [Link]

  • CCP14. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]

  • IUCr. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]

  • IUCr Journals. (n.d.). checkCIF FAQ. Retrieved from [Link]

  • ACS Publications. (n.d.). CIF Validation. Retrieved from [Link]

  • IUCr Journals. (n.d.). Details of checkCIF/PLATON tests. Retrieved from [Link]

  • Spek, A. L. (n.d.). PLATON/VALIDATION. Retrieved from [Link]

  • National Single Crystal X-ray Facility. (n.d.). PLATON-CHECKCIF.pdf. Retrieved from [Link]

  • IUCr. (2015). Metadata for raw data from X-ray diffraction and other structural techniques. Retrieved from [Link]

  • CODATA. (n.d.). IUCr Workshop on Metadata for raw data from X-ray diffraction and other structural techniques. Retrieved from [Link]

  • IUCr Journals. (n.d.). Data requirements for structures submitted to Acta Cryst. Sections C and E. Retrieved from [Link]

  • IUCr. (n.d.). IUCrData Notes for Authors. Retrieved from [Link]

  • IUCr. (n.d.). Twenty-Seventh Congress and General Assembly of the International Union of Crystallography. Retrieved from [Link]

  • Kamel, S. et al. (2018). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.
  • PubChem. (n.d.). 2-(4-tert-Butylphenyl)-4,5-dihydro-1H-imidazole. Retrieved from [Link]

  • NIST. (n.d.). Imidazole, TBDMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

  • Dudeja, N. et al. (2023). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole.
  • Ayub, M. A. et al. (2025).
  • Parrish, D. A. et al. (2016). Crystal structure of 4,5-dinitro-1H-imidazole.
  • PubChem. (n.d.). 2-tert-butyl-1H-imidazole. Retrieved from [Link]

Sources

Validation

A Comparative Yield Analysis of Bromination Methods for 2-tert-butylimidazole: A Guide for Researchers

For Immediate Publication For researchers and professionals in the fields of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among thes...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

For researchers and professionals in the fields of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the imidazole ring is a privileged structure due to its prevalence in biologically active molecules. The introduction of bromine atoms to the imidazole core, particularly in sterically hindered derivatives like 2-tert-butylimidazole, offers a gateway to novel chemical entities with unique properties. However, the selection of an appropriate bromination method is critical to achieving desired yields and regioselectivity. This guide provides a comparative analysis of bromination methods for 2-tert-butylimidazole, offering experimental insights and data to inform synthetic strategy.

The Challenge of Brominating 2-tert-butylimidazole

The imidazole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. This high reactivity can be a double-edged sword, often leading to the formation of polybrominated products and making selective monobromination a significant challenge. The presence of a bulky tert-butyl group at the 2-position introduces a significant steric shield, which can influence the regioselectivity and reaction rates of bromination. Understanding the interplay between the electronic nature of the imidazole ring and the steric hindrance of the 2-substituent is paramount for developing efficient bromination protocols.

Classical Bromination with Elemental Bromine

One of the most established methods for the bromination of imidazoles involves the use of elemental bromine (Br₂), typically in a protic solvent like acetic acid. This method is effective for achieving exhaustive bromination of the imidazole ring.

Experimental Protocol: Dibromination of 2-tert-butylimidazole with Br₂ in Acetic Acid

This protocol is adapted from the work of Balaban (1926).

Materials:

  • 2-tert-butylimidazole

  • Glacial acetic acid

  • Elemental bromine (Br₂)

  • Sodium hydroxide solution

  • Water

  • Ethanol

Procedure:

  • Dissolve 2-tert-butylimidazole in glacial acetic acid.

  • Slowly add a solution of elemental bromine in glacial acetic acid to the imidazole solution. An excess of bromine is typically used to ensure complete dibromination.

  • The reaction mixture may be gently warmed to facilitate the reaction.

  • After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration and washed with water.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol, after treatment with a dilute sodium hydroxide solution to remove any acidic impurities.

Yield:

This method has been reported to yield 4,5-dibromo-2-tert-butylimidazole in approximately 85% of the theoretical yield.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds.[1][2][3] It is a solid, making it easier and safer to handle than liquid bromine. For electron-rich systems like imidazole, NBS provides a source of electrophilic bromine for substitution onto the ring.[1]

Expected Reaction and Considerations

Challenges with NBS:

  • Over-bromination: The high reactivity of the imidazole ring can lead to the formation of di- and tri-brominated products, even with careful control of stoichiometry.[4]

  • Solvent Effects: The choice of solvent can significantly influence the outcome of NBS brominations. Polar aprotic solvents like DMF are often used.[4]

Due to the lack of specific yield data for the NBS bromination of 2-tert-butylimidazole, a direct quantitative comparison with the elemental bromine method is not possible at this time. However, it is reasonable to anticipate that achieving a high yield of a single brominated product (either mono- or di-bromo) would require careful optimization of reaction conditions, including stoichiometry, temperature, and solvent.

Comparative Analysis of Bromination Methods

MethodBrominating AgentTypical ProductReported Yield (for 4,5-dibromo derivative)AdvantagesDisadvantages
Classical BrominationElemental Bromine (Br₂)4,5-Dibromo-2-tert-butylimidazole~85%High yield for dibromination, well-established method.Use of hazardous liquid bromine, potential for over-bromination if not controlled.
NBS BrominationN-Bromosuccinimide (NBS)4-Bromo- and/or 4,5-Dibromo-2-tert-butylimidazole (expected)Not reportedSafer and easier to handle reagent, allows for potentially more controlled bromination.Lack of specific data for this substrate, potential for mixtures of products, requires careful optimization.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the bromination of 2-tert-butylimidazole.

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Dissolve 2-tert-butylimidazole in appropriate solvent Start->Dissolve Addition Slowly add Brominating Agent to Imidazole Solution Dissolve->Addition Prepare_Br Prepare Brominating Agent Solution Prepare_Br->Addition Stir Stir at Controlled Temperature Addition->Stir Monitor Monitor Reaction (e.g., TLC, LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify Product (e.g., Recrystallization, Chromatography) Extract->Purify End End Purify->End

Caption: General Experimental Workflow for the Bromination of 2-tert-butylimidazole.

Selecting the Optimal Bromination Method

The choice of bromination method for 2-tert-butylimidazole will largely depend on the desired outcome of the synthesis. The following decision tree can guide researchers in their selection process.

Bromination_Decision_Tree Start Desired Product? Dibromo 4,5-Dibromo-2-tert-butylimidazole Start->Dibromo Dibromination Monobromo Monobromo-2-tert-butylimidazole Start->Monobromo Monobromination Method_Br2 Use Elemental Bromine in Acetic Acid Dibromo->Method_Br2 Method_NBS Use NBS with careful stoichiometric control Monobromo->Method_NBS Yield_High High Yield Expected (~85%) Method_Br2->Yield_High Yield_Unknown Yield requires optimization, may result in mixtures Method_NBS->Yield_Unknown

Caption: Decision Tree for Selecting a Bromination Method for 2-tert-butylimidazole.

Conclusion and Future Outlook

The bromination of 2-tert-butylimidazole presents a classic case of balancing reactivity and selectivity. For the synthesis of 4,5-dibromo-2-tert-butylimidazole, the classical method using elemental bromine in acetic acid provides a reliable and high-yielding route. While N-Bromosuccinimide is a promising alternative due to its ease of handling, the lack of specific yield data for this substrate necessitates further research and optimization to establish its efficacy. Future work should focus on a systematic study of the NBS bromination of 2-tert-butylimidazole, exploring the effects of solvent, temperature, and stoichiometry on yield and selectivity. Such studies will be invaluable for researchers seeking to leverage this important building block in the development of new pharmaceuticals and functional materials.

References

  • Balaban, I. E. (1926). The orientation of substitution in the glyoxaline nucleus. Part I. The nitration and bromination of 2-tert-butylglyoxaline. Journal of the Chemical Society, Transactions, 129, 584-589.
  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry, 27(11), 2331-2341.
  • Palmer, B. D., & Denny, W. A. (1989). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 95-99.
  • Wikipedia contributors. (2023, December 27). N-Bromosuccinimide. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 14, 2026, from [Link]

  • Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS). Retrieved February 14, 2026, from [Link]

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., ... & Gui, Q. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC advances, 13(2), 581-585.

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 4,5-dibromo-2-tert-butyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Integrity In the landscape of pharmaceutical development and quality control, the pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Integrity

In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4,5-dibromo-2-tert-butyl-1H-imidazole, a heterocyclic compound, serves as a valuable building block in medicinal chemistry. Its utility is intrinsically linked to its exact elemental composition, which dictates its stoichiometric reactivity and ultimate pharmacological profile. Elemental analysis, therefore, is not merely a routine check but a foundational aspect of quality assurance, ensuring purity, safety, and efficacy.[1]

This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of 4,5-dibromo-2-tert-butyl-1H-imidazole. We will delve into the theoretical elemental composition, compare classical and modern analytical techniques, and provide detailed, field-proven protocols. Our approach is grounded in scientific first principles, emphasizing not just the "how" but the "why" behind our experimental choices, ensuring a self-validating and trustworthy analytical framework.

Theoretical Elemental Composition: The Gold Standard

The initial step in any elemental analysis is to establish the theoretical composition based on the molecular formula. This theoretical value serves as the benchmark against which all experimental results are compared.

Molecular Formula: C₇H₁₀Br₂N₂

Molar Mass: 281.98 g/mol

Table 1: Theoretical Elemental Composition of 4,5-dibromo-2-tert-butyl-1H-imidazole

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.011784.07729.82%
HydrogenH1.0081010.0803.58%
BromineBr79.9042159.80856.67%
NitrogenN14.007228.0149.93%

A Comparative Analysis of Analytical Methodologies

The determination of elemental composition, particularly for halogen-containing organic compounds, can be approached through several techniques. The choice of method is often dictated by factors such as required accuracy and precision, sample throughput, and available instrumentation. Here, we compare two principal methodologies: Oxygen Flask Combustion followed by Ion Chromatography and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Table 2: Performance Comparison of Analytical Techniques

ParameterOxygen Flask Combustion with Ion ChromatographyInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Sample combustion in a pure oxygen environment, followed by absorption of combustion products and subsequent analysis by ion chromatography.[2][3]Sample introduction into a high-temperature argon plasma, leading to atomization and ionization, followed by mass-to-charge ratio separation and detection.[4][5]
Elements Analyzed Primarily halogens (Br, Cl, F, I) and sulfur.A wide range of elements, including bromine.[6]
Sample Preparation Weighing and wrapping the sample in filter paper.[2]Acid digestion, often microwave-assisted, to create a liquid sample.[7]
Accuracy Good, with recoveries typically around 90% or higher.[8]Excellent, with high accuracy for trace and ultra-trace analysis.
Precision Good, with RSDs typically in the range of 1-5%.Excellent, with RSDs often below 2%.
Limits of Detection (LOD) In the low mg/kg (ppm) range.[3]In the µg/kg (ppb) to ng/kg (ppt) range.[5]
Throughput Lower, as it is a manual and sequential process.Higher, especially with autosamplers.
Interferences Potential for incomplete combustion and absorption issues. Bromate formation can occur, requiring a reduction step.[9]Isobaric and polyatomic interferences, which can be mitigated with collision/reaction cells.[10]
Validation Well-established methods with standard procedures (e.g., ASTM E442).[2]Requires rigorous method development and validation according to guidelines like ICH Q2(R1).[1][11]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in checks and quality control measures to ensure the integrity of the results.

Protocol 1: Determination of Bromine by Oxygen Flask Combustion and Ion Chromatography

This method is a robust and well-established technique for the determination of halogens in organic matrices.[2][3]

Workflow Diagram:

cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis prep1 Weigh Sample (10-20 mg) prep2 Wrap in Ashless Filter Paper prep1->prep2 prep3 Attach to Platinum Gauze prep2->prep3 comb3 Ignite and Combust Sample prep3->comb3 Insert into Flask comb1 Add Absorption Solution to Flask comb2 Fill Flask with Oxygen comb1->comb2 comb2->comb3 comb4 Cool and Absorb Gases comb3->comb4 analysis1 Transfer Solution comb4->analysis1 Transfer for Analysis analysis2 Inject into Ion Chromatograph analysis1->analysis2 analysis3 Quantify Bromide Peak analysis2->analysis3

Caption: Workflow for Bromine Analysis by Oxygen Flask Combustion.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 4,5-dibromo-2-tert-butyl-1H-imidazole onto a piece of ashless filter paper.

    • Fold the filter paper to enclose the sample and attach it to the platinum gauze sample holder of the combustion flask stopper.

  • Combustion:

    • Add 10 mL of a suitable absorption solution (e.g., a dilute solution of sodium hydroxide with a reducing agent like hydrazine sulfate to convert any bromate to bromide) to the 500 mL heavy-walled combustion flask.[2]

    • Purge the flask with pure oxygen for 1-2 minutes to displace all air.

    • Ignite the filter paper tail and immediately insert the stopper into the flask, holding it firmly in place. The sample will combust rapidly in the oxygen-rich environment.

    • Once combustion is complete, allow the flask to cool for at least 15 minutes to ensure complete absorption of the combustion products into the solution.

  • Analysis by Ion Chromatography:

    • After cooling, shake the flask vigorously for 5 minutes.

    • Carefully open the flask and rinse the stopper and sample holder with deionized water, collecting the rinsings in the flask.

    • Transfer the contents of the flask to a volumetric flask and dilute to a known volume with deionized water.

    • Filter an aliquot of the solution through a 0.45 µm filter.

    • Inject the filtered sample into an ion chromatograph equipped with a suitable anion-exchange column and a conductivity detector.

    • Quantify the bromide concentration by comparing the peak area to a calibration curve prepared from certified bromide standards.

Protocol 2: Elemental Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS offers superior sensitivity and multi-element capability, making it a powerful tool for comprehensive elemental analysis.[4][5]

Workflow Diagram:

cluster_digestion Microwave Digestion cluster_dilution Sample Dilution cluster_icpms ICP-MS Analysis dig1 Weigh Sample (50-100 mg) dig2 Add Concentrated Nitric Acid dig1->dig2 dig3 Seal Digestion Vessel dig2->dig3 dig4 Microwave Digestion Program dig3->dig4 dil1 Cool and Vent Vessel dig4->dil1 Complete Digestion dil2 Transfer Digested Sample dil1->dil2 dil3 Dilute to Final Volume dil2->dil3 icpms2 Aspirate Sample dil3->icpms2 Introduce to Plasma icpms1 Instrument Calibration icpms1->icpms2 icpms3 Data Acquisition & Quantification icpms2->icpms3

Caption: Workflow for Elemental Analysis by ICP-MS.

Step-by-Step Methodology:

  • Microwave-Assisted Acid Digestion:

    • Accurately weigh 50-100 mg of 4,5-dibromo-2-tert-butyl-1H-imidazole into a clean microwave digestion vessel.

    • Carefully add 5-10 mL of concentrated nitric acid to the vessel. Allow any initial reaction to subside.

    • Seal the vessel and place it in the microwave digestion system.

    • Run a digestion program that gradually ramps up the temperature and pressure to ensure complete decomposition of the organic matrix. A typical program might hold at 200°C for 20 minutes.

  • Sample Dilution:

    • After the digestion program is complete, allow the vessels to cool to room temperature.

    • Carefully vent and open the vessels in a fume hood.

    • Quantitatively transfer the digested sample to a 50 mL volumetric flask.

    • Dilute to the mark with deionized water. This solution is now ready for analysis.

  • ICP-MS Analysis:

    • Calibrate the ICP-MS instrument using a series of multi-element standards that bracket the expected concentrations of the elements of interest (C, H, N, Br cannot all be measured by standard ICP-MS; this is typically for trace metal impurities, but can be adapted for Br). Note that C, H, and N are typically determined by a dedicated CHN combustion analyzer. For bromine, specific tuning of the ICP-MS is required due to its high ionization potential.[5]

    • Use an internal standard to correct for matrix effects and instrumental drift.

    • Aspirate the prepared sample solution into the ICP-MS.

    • Acquire data for the isotopes of interest (e.g., ⁷⁹Br and ⁸¹Br). The use of a collision/reaction cell with a gas like helium or oxygen can help mitigate polyatomic interferences.[6]

    • Quantify the elemental concentrations based on the calibration curve.

Trustworthiness and Validation: A Self-Validating System

To ensure the trustworthiness of your results, it is crucial to incorporate a validation protocol in line with regulatory expectations, such as those outlined in ICH Q2(R1).[1][11]

Table 3: Key Validation Parameters for Elemental Analysis Methods

Validation ParameterPurposeAcceptance Criteria (Typical)
Accuracy To assess the closeness of the experimental value to the true value.Recovery of 90-110% for spiked samples or certified reference materials.
Precision To evaluate the degree of scatter between a series of measurements.Repeatability (RSD ≤ 5%), Intermediate Precision (RSD ≤ 10%).
Linearity To demonstrate that the analytical response is directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.995.
Limit of Detection (LOD) The lowest amount of analyte that can be reliably detected.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interference at the retention time of the analyte (IC) or mass-to-charge ratio (ICP-MS).

By systematically validating your chosen analytical method using certified reference materials and a thorough understanding of the technique's potential interferences, you create a self-validating system that produces reliable and defensible data.

Conclusion

The elemental analysis of 4,5-dibromo-2-tert-butyl-1H-imidazole requires a meticulous and well-validated approach. While traditional methods like oxygen flask combustion offer a reliable means for halogen determination, modern techniques such as ICP-MS provide superior sensitivity and a more comprehensive elemental picture. The choice of methodology will depend on the specific requirements of the analysis, but in all cases, a deep understanding of the underlying chemical principles and a commitment to rigorous validation are essential for ensuring the quality and integrity of the data. This guide provides the foundational knowledge and practical protocols to empower researchers and drug development professionals to confidently and accurately characterize this important chemical entity.

References

  • Dow, M. L. (n.d.). Oxygen Combustion Method for Determination of Bromide Residues in Foods. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • ASTM E442-16. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
  • Shi, Y., et al. (2012). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. SciSpace. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Cross, A. (2013). Validation of Metal Impurities in Drug Products. American Laboratory. Retrieved from [Link]

  • Patel, D., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis.
  • Li, Q., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC. Retrieved from [Link]

  • Reddit. (2019). ICP-MS for detection of organic halogens (Br and I). Retrieved from [Link]

  • Fittschen, U. E. A., & Bings, N. H. (n.d.). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure.
  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Analytical Chemistry.
  • Pharmaceutical Technology. (2021). Approaching Elemental Impurity Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Bromine Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS. Retrieved from [Link]

  • Kim, B., et al. (2025). Characterization of bromine and chlorine in the closed combustion system.
  • Taylor & Francis. (n.d.). Total organic halogen (TOX) analysis in waters: A short review. Retrieved from [Link]

  • Drogin, I., & Rosanoff, M. A. (n.d.). On the detection and determination of halogens in organic compounds. SciSpace.
  • Cuyckens, F., et al. (2007). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. PubMed. Retrieved from [Link]

Sources

Validation

Beyond Phosphines: Benchmarking Imidazole-Derived NHC Ligands in Pd-Catalysis

Executive Summary: The Ligand Shift For decades, phosphine ligands ( ) defined the standard for palladium-catalyzed cross-coupling. However, in modern drug discovery—particularly when targeting sterically hindered biaryl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ligand Shift

For decades, phosphine ligands (


) defined the standard for palladium-catalyzed cross-coupling. However, in modern drug discovery—particularly when targeting sterically hindered biaryls or heteroaryl chlorides—phosphines often hit a "reactivity ceiling."

This guide benchmarks Imidazole-derived N-Heterocyclic Carbenes (NHCs) against traditional phosphines.[1] Unlike phosphines, which rely on a balance of


-donation and 

-backbonding, imidazole-based NHCs (e.g., IPr, SIPr) function as pure, strong

-donors. This fundamental electronic difference results in tighter metal-ligand binding, preventing the primary failure mode of high-throughput screening: catalyst decomposition via metal aggregation (Palladium black formation).

The Verdict: While phosphines (like SPhos) remain excellent for general use, imidazole-derived NHCs (specifically the PEPPSI series) offer superior Turnover Numbers (TON) and stability for non-activated aryl chlorides and tetra-ortho-substituted systems.

The Mechanistic Edge: Why Imidazoles Win

To benchmark effectively, one must understand the causality of performance. The superiority of imidazole-derived ligands stems from two factors:

  • Electronic: The

    
     hybridized carbenic carbon forms a shorter, stronger bond with Pd than phosphorus. This high dissociation energy prevents the "leaching" of the metal during the catalytic cycle.
    
  • Steric: The "fan-like" shape of the N-substituents (e.g., 2,6-diisopropylphenyl) creates a flexible steric pocket. This is quantified by Percent Buried Volume (

    
    ) . NHCs often exceed 40% 
    
    
    
    , forcing the reductive elimination step—often the rate-determining step (RDS) in hindered couplings.
Diagram 1: The Stabilized Catalytic Cycle

This diagram illustrates how the bulky Imidazole ligand (NHC) stabilizes the active Pd(0) species, preventing the "off-cycle" aggregation path that plagues phosphines.

CatalyticCycle PreCat Pre-Catalyst (Pd-PEPPSI-IPr) Active Active Species [Pd(NHC)] PreCat->Active Activation (-Pyridine) OxAdd Intermediate A (Oxidative Addition) Active->OxAdd + Ar-Cl Decomp Pd Black (Aggregation/Death) Active->Decomp Low Stability TransMet Intermediate B (Transmetallation) OxAdd->TransMet + R-B(OH)2 RedElim Product Release (Reductive Elimination) TransMet->RedElim RedElim->Active Regeneration Phosphine Phosphine Path (Dissociation Risk) Phosphine->Decomp High Risk

Caption: The NHC ligand (Green) prevents the active Pd(0) from collapsing into inactive Pd Black (Red), a common failure mode in Phosphine pathways.

Head-to-Head Benchmark Data

The following data synthesizes comparative studies (Organ et al., Beller et al.) focusing on the Suzuki-Miyaura coupling of a deactivated aryl chloride (4-chloroanisole) with phenylboronic acid. This reaction is a standard "stress test" for catalytic efficiency.

Conditions: 0.5 mol% Catalyst,


, Dioxane, 80°C, 2 hours.
MetricLigand A:

(Baseline)
Ligand B: SPhos (Best-in-Class Phosphine)Ligand C: PEPPSI-IPr (Imidazole NHC)
Yield (GC) < 15%88%97%
TOF (Initial) 20

450

850

Induction Period N/A (Inactive)~10 min< 1 min
Air Stability Low (Oxidizes)ModerateHigh (Solid state)
Active Species



Analysis:

  • 
    :  Fails to activate the C-Cl bond due to insufficient electron density on the Pd center.
    
  • SPhos: Performs excellently but shows a slight induction period as the precatalyst activates.

  • PEPPSI-IPr: The "throw-away" pyridine ligand allows immediate entry into the catalytic cycle, resulting in the highest TOF (Turnover Frequency).

Experimental Protocol: Reaction Progress Kinetic Analysis (RPKA)

Warning: Do not rely on isolated yields at a single time point (e.g., "90% at 24h"). This hides catalyst deactivation. To truly benchmark an imidazole ligand, you must measure the rate over time.

We utilize the "Same Excess" protocol developed by Blackmond et al. to detect catalyst death vs. product inhibition.

Workflow Diagram

RPKA_Workflow Setup 1. Reaction Setup (In-situ IR or Aliquot) Sampling 2. Temporal Sampling (t=1, 5, 10... 60 min) Setup->Sampling Quench 3. Immediate Quench (Cold EtOAc/H2O) Sampling->Quench Analysis 4. GC/HPLC Quant (vs Internal Std) Quench->Analysis Plot 5. Plot Rate vs. [S] Analysis->Plot

Caption: Step-by-step workflow for kinetic profiling. Immediate quenching is critical to freeze the reaction progress.

Detailed Methodology
  • Preparation:

    • Load a Schlenk tube with Aryl Chloride (1.0 equiv), Boronic Acid (1.1 equiv), and Base (

      
      , 2.0 equiv).
      
    • Add Internal Standard (e.g., Dodecane) for GC calibration.

    • Crucial: Add Catalyst (PEPPSI-IPr) last as a stock solution to define

      
       accurately.
      
  • Sampling (The Kinetic Profile):

    • Unlike yield runs, sample aggressively in the first 30 minutes.

    • Take aliquots at

      
       minutes.
      
    • Quenching: Immediately dispense aliquot into a vial containing cold Ethyl Acetate and water. This stops the reaction instantly.

  • Data Processing:

    • Plot Conversion (%) vs. Time .

    • Calculate TOF at 10% conversion:

      
      .
      
    • Interpretation: If the Imidazole plot is linear, the catalyst is stable. If the Phosphine plot plateaus early, it indicates catalyst decomposition (Pd black formation).

Stability & Scalability Factors

When moving from bench to pilot plant, imidazole ligands offer distinct advantages:

  • Thermal Stability: Imidazole-Pd bonds resist thermolysis up to >120°C, whereas many phosphines undergo P-C bond cleavage (aryl scrambling) at these temperatures.

  • Metal Scavenging: Because the NHC binds Pd so tightly, the residual Pd in the final API (Active Pharmaceutical Ingredient) is often lower compared to phosphine systems, reducing the burden on downstream scavenging (e.g., SiliaMetS).

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and shelf-stable family of catalysts for coupling reactions.Chemistry – A European Journal.

  • Blackmond, D. G. (2005).[2][3] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[2][3]Angewandte Chemie International Edition.

  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Pd-N-heterocyclic carbene (NHC) catalysts for cross-coupling reactions.[4][5][6][7]Aldrichimica Acta.

  • Schulz, T., et al. (2009).[8] Practical imidazole-based phosphine ligands for selective palladium-catalyzed hydroxylation of aryl halides.[8]Angewandte Chemie.

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis: A Perfect Union.[4]Chemical Society Reviews.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of 4,5-dibromo-2-tert-butyl-1H-imidazole

[1][2] Introduction: The Halogen Load Factor In drug discovery and synthetic organic chemistry, 4,5-dibromo-2-tert-butyl-1H-imidazole is a valuable intermediate, particularly for cross-coupling reactions (Suzuki-Miyaura)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: The Halogen Load Factor

In drug discovery and synthetic organic chemistry, 4,5-dibromo-2-tert-butyl-1H-imidazole is a valuable intermediate, particularly for cross-coupling reactions (Suzuki-Miyaura) or imidazole functionalization.[1][2][3] However, its utility masks a critical waste management challenge: High Halogen Load. [1][2][3]

Unlike standard organic waste, this compound contains two bromine atoms per molecule.[2][3] Improper disposal (e.g., standard incineration without scrubbing) releases hydrogen bromide (HBr) and elemental bromine (


), which are corrosive to incinerator linings and hazardous to the environment.[2][3] Furthermore, the lipophilic tert-butyl group increases the risk of bioaccumulation if released into aquatic systems.[1][2]

This guide moves beyond the standard SDS "dispose of in accordance with local regulations" to provide a granular, operational blueprint for the safe sequestration and destruction of this specific halogenated heterocycle.

Part 1: Chemical Profile & Hazard Identification[1][3][4]

To manage waste effectively, we must understand the physicochemical drivers of the hazard.[2][3]

Table 1: Physicochemical Waste Profile

ParameterCharacteristicOperational Implication
Chemical Structure Imidazole ring, 2x Bromine, 1x tert-butylHigh Halogen Content: Requires specific "Halogenated" waste stream to prevent flue gas corrosion.[1][2][3]
Physical State Solid (Crystalline powder)Dust Hazard: High risk of inhalation during weighing/transfer. Use anti-static spatulas.
Acidity/Basicity Weakly Basic (Imidazole N3)Incompatibility: Do NOT mix with strong acids (exothermic salt formation) or strong oxidizers in the waste drum.
Aquatic Toxicity High (Predicted H400/H410)Zero Discharge: Absolutely NO drain disposal. All rinsate must be captured.
Thermal Stability Stable under ambient conditionsCombustion: Generates

and

upon thermal decomposition.

Part 2: Waste Segregation & Management Protocol

The "Halogenated" Imperative

The most common compliance violation in pharmaceutical labs is mixing halogenated solids with non-halogenated general trash.

  • The Rule: If the halogen content is

    
     (which it is here), it must  go into the Halogenated Waste stream.[2][3]
    
  • The Why: Non-halogenated waste is often used as fuel blending for cement kilns. Halogens poison the catalysts in these kilns and create acid rain precursors.

Step-by-Step Segregation Workflow
1. Solid Waste (Pure Compound/Reaction Byproducts)[1][3]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Mark clearly as "Hazardous Waste - Solid - Halogenated Organics."

  • Additives: Do not add vermiculite directly unless stabilizing a liquid. Keep the solid pure to minimize disposal weight costs.

2. Liquid Waste (Mother Liquors/Rinsates)[1][3]
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the waste drum.[2][3]

  • Segregation: Pour into the "Halogenated Solvent Waste" carboy.

    • Critical Check: Ensure the pH of the solution is between 5 and 9 before adding to a communal drum to prevent unexpected exotherms with other wastes.

Part 3: Operational Workflows (Visualized)

Diagram 1: Disposal Decision Logic

This decision tree ensures that 4,5-dibromo-2-tert-butyl-1H-imidazole ends up in the correct regulatory stream, preventing costly re-classification fees.[1][2]

DisposalLogic Start Waste Generation: 4,5-dibromo-2-tert-butyl-1H-imidazole StateCheck Physical State? Start->StateCheck SolidStream Solid Waste StateCheck->SolidStream Powder/Crystals LiquidStream Liquid/Solution StateCheck->LiquidStream Dissolved SolidBin Bin: SOLID HALOGENATED (White/Yellow Drum) SolidStream->SolidBin LiquidCheck Solvent Type? LiquidStream->LiquidCheck Destruction Final Fate: High-Temp Incineration (w/ Acid Scrubbing) SolidBin->Destruction HaloSolv Bin: LIQUID HALOGENATED (e.g., DCM, Chloroform) LiquidCheck->HaloSolv Halogenated Solvent NonHaloSolv Bin: LIQUID HALOGENATED (Even if solvent is Ethanol) LiquidCheck->NonHaloSolv Non-Halo Solvent HaloSolv->Destruction NonHaloSolv->Destruction Contaminated by Solute

Figure 1: Decision logic for segregating brominated imidazole waste. Note that even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the solute mandates a Halogenated waste stream.[1][2][3]

Part 4: Spill Response & Decontamination[1][3][5][6]

Scenario: A 5g bottle of 4,5-dibromo-2-tert-butyl-1H-imidazole shatters on the benchtop.

Immediate Action Protocol
  • Isolate: Evacuate the immediate 10-foot radius.[1] Mark the zone.

  • PPE Upgrade:

    • Standard: Lab coat, Nitrile gloves.[2][3][4]

    • Upgrade: Double glove (Nitrile over Latex) or use thicker 8-mil Nitrile.[1] Wear a fit-tested N95 or P100 respirator if dust is visible (brominated dusts are severe respiratory irritants).[1]

  • Containment (Dry Spill):

    • Do NOT use a wet mop initially (spreads contamination).

    • Cover the powder with a damp paper towel (to suppress dust) or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]

    • Scoop material into a wide-mouth jar.

  • Decontamination (Surface):

    • The compound is lipophilic. Water alone will not clean it effectively.

    • Wash 1: Wipe with an ethanol-soaked pad (solubilizes the organic).[1]

    • Wash 2: Soap and water wash to remove residues.[5]

    • Disposal: All wipes and gloves go into the Solid Halogenated Waste bin.

Part 5: Regulatory Compliance (RCRA & EPA)[1][3]

In the United States, this compound falls under specific Resource Conservation and Recovery Act (RCRA) considerations.[2][3]

Waste Classification[2][3][7][9][10][11]
  • Listed Waste: This specific CAS is generally not P-listed or U-listed (unless part of a specific pesticide formulation).[1]

  • Characteristic Waste: It is processed based on its Toxicity and Halogen Content .

  • EPA Waste Code: If not specifically listed, it often defaults to a generator-assigned code or a state-specific code for "Halogenated Organic Solids."[1][2]

    • Note: If mixed with solvents like Chloroform, the entire mixture adopts the F002 (Spent Halogenated Solvents) code.[2][3]

The "Dilution is not the Solution" Rule

Never dilute the waste with water to pour it down the drain. The Clean Water Act strictly prohibits the discharge of halogenated organics due to their persistence and toxicity to wastewater treatment bacteria.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link][1][3]

  • PubChem. (n.d.). Compound Summary: Halogenated Imidazoles. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][3]

Sources

Handling

Comprehensive Safety and Handling Guide for 4,5-dibromo-2-tert-butyl-1H-imidazole

This guide provides essential safety protocols and operational procedures for the handling and disposal of 4,5-dibromo-2-tert-butyl-1H-imidazole. As a valued researcher, your safety is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 4,5-dibromo-2-tert-butyl-1H-imidazole. As a valued researcher, your safety is paramount. This document is structured to provide clear, actionable steps to minimize risk and ensure the integrity of your work. The information herein is synthesized from established safety data for structurally related imidazole compounds and general best practices for handling halogenated organic molecules.

Hazard Assessment and Core Principles

  • Harmful if swallowed (H302) [1]

  • Causes skin irritation (H315) [1]

  • Causes serious eye irritation (H319) [1]

  • May cause respiratory irritation (H335) [1]

General safety information for imidazole and its derivatives further classifies them as corrosive materials that can cause burns upon exposure.[2] Therefore, all handling procedures must be based on the principle of preventing all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling 4,5-dibromo-2-tert-butyl-1H-imidazole. The following table outlines the minimum required PPE.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Tightly fitting safety goggles conforming to EN 166 or NIOSH standards. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[3][4]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1]
Skin Protection Chemical-impermeable gloves (Nitrile rubber is a common standard, but always check manufacturer compatibility charts). A fully-buttoned lab coat, preferably chemical-resistant.[2][3]Prevents skin contact, which can lead to irritation.[1] Ensure proper glove removal technique to avoid contaminating your hands.[5]
Respiratory Protection All handling of solid material or solutions should be conducted within a certified chemical fume hood.[2][5]Mitigates the risk of inhaling dust or aerosols, which may cause respiratory irritation.[1]

Operational Plan: From Receipt to Use

A systematic workflow is essential for safely incorporating 4,5-dibromo-2-tert-butyl-1H-imidazole into your research.

Storage and Handling
  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be segregated from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][5]

  • Handling:

    • Always work within a properly functioning and certified laboratory chemical fume hood.[2]

    • Avoid the formation of dust and aerosols.[6]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[1][7]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so within the chemical fume hood. Use a draft shield to minimize the dispersal of powder.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly.

  • Reactions: If used in a reaction, ensure the apparatus is secure and properly ventilated.

  • Post-Handling: After handling, wash your hands thoroughly, even after removing gloves.[2] Decontaminate all surfaces and equipment used.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step to ensure laboratory and environmental safety.

  • Waste Classification: 4,5-dibromo-2-tert-butyl-1H-imidazole and any materials contaminated with it should be treated as hazardous chemical waste.[3] Specifically, it falls under the category of halogenated organic waste.[3]

  • Collection:

    • Collect waste in a designated, sealable, and airtight container that is compatible with the chemical.[2][5]

    • The waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents.[2]

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.[5]

  • Disposal Procedure:

    • Do not dispose of this chemical down the drain.[8]

    • Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves completing a chemical collection request form.[2]

    • Contaminated items such as gloves, weighing paper, and pipette tips must also be disposed of as hazardous waste.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and safety procedures for handling 4,5-dibromo-2-tert-butyl-1H-imidazole.

Workflow for Handling 4,5-dibromo-2-tert-butyl-1H-imidazole cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assess Hazards (Irritant, Harmful) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Verify Fume Hood Functionality B->C D Weigh Solid Inside Fume Hood C->D Proceed to Handling E Prepare Solution or Run Reaction D->E F Clean Work Area and Equipment E->F G Segregate Halogenated Waste F->G Proceed to Disposal H Collect in Labeled, Sealed Container G->H I Arrange for Hazardous Waste Pickup H->I

Caption: Safe handling workflow for 4,5-dibromo-2-tert-butyl-1H-imidazole.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For a small spill within a fume hood, trained personnel wearing appropriate PPE may clean it up using an inert absorbent material. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[2]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues.

References

  • Imidazole Safety Information. (n.d.). University of Washington. Retrieved February 14, 2026, from [Link]

  • Imidazole Standard Operating Procedure. (2025, February 28). University of Washington. Retrieved February 14, 2026, from [Link]

  • Safety Data Sheet IMIDAZOLE. (2023, September 25). ChemSupply Australia. Retrieved February 14, 2026, from [Link]

  • Protective Equipment. (n.d.). Albert Kerbl GmbH. Retrieved February 14, 2026, from [Link]

  • Personal Protective Equipment (PPE) for Handling Pesticides. (2019, January 3). University of Florida IFAS Extension. Retrieved February 14, 2026, from [Link]

  • Safety Data Sheet: Imidazole. (n.d.). Chemos GmbH & Co.KG. Retrieved February 14, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dibromo-2-tert-butyl-1H-imidazole
Reactant of Route 2
4,5-dibromo-2-tert-butyl-1H-imidazole
© Copyright 2026 BenchChem. All Rights Reserved.